Product packaging for (1S,2R)-2-aminocyclopentanecarboxylic acid(Cat. No.:CAS No. 64191-14-6)

(1S,2R)-2-aminocyclopentanecarboxylic acid

Cat. No.: B1581541
CAS No.: 64191-14-6
M. Wt: 129.16 g/mol
InChI Key: JWYOAMOZLZXDER-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1S,2R)-2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained, non-proteinogenic β-amino acid of significant interest in the design and synthesis of peptide foldamers. These are oligomers that adopt well-defined three-dimensional structures in solution, a field established over thirty years ago . As a building block, this stereoisomer of ACPC is particularly valuable for constructing peptides with predictable secondary and even tertiary structures, according to stereochemical patterning theory . Its constrained cyclopentane ring structure confers high conformational stability, making it a preferred choice for creating structurally rigid peptides that are also highly resistant to proteolytic degradation . The application of this compound and its stereoisomers in foldamers has led to molecules with excellent biological activities, ranging from anticancer and antibacterial to antiviral and antifungal properties, positioning them as valuable drug candidates . Furthermore, such foldamers have demonstrated interesting catalytic activity and the potential to form nanostructures . The compound is compatible with standard solid-phase peptide synthesis conditions, facilitating its broad application in research . This product, with the CAS number 64191-14-6 and molecular formula C6H11NO2, is offered for research applications . It is supplied with the understanding that it is For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B1581541 (1S,2R)-2-aminocyclopentanecarboxylic acid CAS No. 64191-14-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R)-2-aminocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYOAMOZLZXDER-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317072
Record name (+)-Cispentacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64191-14-6
Record name (+)-Cispentacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64191-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cispentacin, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064191146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Cispentacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CISPENTACIN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCU8T23SQM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(1S,2R)-2-aminocyclopentanecarboxylic acid structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of (1S,2R)-2-Aminocyclopentanecarboxylic Acid

Authored by a Senior Application Scientist

Abstract

This compound, also known as (+)-cispentacin, is a conformationally constrained non-proteinogenic β-amino acid. Its rigid cyclopentyl backbone imposes specific dihedral angle constraints when incorporated into peptide chains, making it a powerful tool for controlling secondary structure. This guide provides a comprehensive overview of the essential techniques and methodologies for the complete structural elucidation of (1S,2R)-ACPC, intended for researchers and professionals in synthetic chemistry, drug discovery, and materials science. We delve into the causality behind experimental choices, present self-validating protocols, and ground our analysis in authoritative references.

Introduction: The Significance of Conformational Constraint

In the realm of peptide science and foldamer chemistry, the ability to predict and control molecular conformation is paramount. While natural α-amino acids provide a foundational alphabet, their inherent flexibility can lead to a multitude of accessible conformations, complicating the design of molecules with specific three-dimensional structures. Conformationally constrained building blocks, such as this compound (ACPC), offer a solution by limiting the torsional freedom of the peptide backbone.

The (1S,2R)-isomer belongs to the cis-ACPC family, where the amino and carboxylic acid groups reside on the same face of the cyclopentane ring. This specific stereochemistry is crucial, as it promotes distinct secondary structures, such as extended sheet-like conformations, in contrast to its trans counterparts which are known to induce helical folds.[1][2] The utility of ACPC stereoisomers in creating novel peptide foldamers with unique properties and biological activities, ranging from anticancer to antiviral applications, underscores the critical need for rigorous structural verification.[3] This guide provides the analytical framework to achieve that certainty.

Core Molecular Properties

A precise understanding of a molecule begins with its fundamental physicochemical properties. These data serve as the initial benchmark for identity and purity confirmation.

PropertyValueSource
IUPAC Name (1S,2R)-2-aminocyclopentane-1-carboxylic acidPubChem
Synonyms (+)-Cispentacin, cis-(1S,2R)-2-Aminocyclopentanecarboxylic acid[4][5]
CAS Number 64191-14-6[4][5]
Molecular Formula C₆H₁₁NO₂[4]
Molecular Weight 129.16 g/mol [4]
InChIKey JWYOAMOZLZXDER-CRCLSJGQSA-N[4]

The Analytical Workflow: A Multi-Technique Approach

G cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Detailed Structural Elucidation cluster_tertiary Conformational & Functional Analysis Synthesis Scalable Stereoselective Synthesis MS Mass Spectrometry (Molecular Formula) Synthesis->MS Verify Mass IR IR Spectroscopy (Functional Groups) Synthesis->IR Verify Func. Groups NMR NMR Spectroscopy (Connectivity & Stereochemistry) MS->NMR Confirm Formula IR->NMR Confirm Groups XRay X-ray Crystallography (3D Solid-State Structure) NMR->XRay Propose Structure for Crystallization CD Circular Dichroism (Solution Conformation) NMR->CD Correlate Solution & Solid State XRay->CD Provide Reference Structure Foldamer Incorporation into Peptide Foldamers CD->Foldamer Analyze Secondary Structure

Caption: Workflow for the comprehensive structural analysis of (1S,2R)-ACPC.

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the connectivity and relative stereochemistry of organic molecules in solution. For (1S,2R)-ACPC, specific NMR experiments are chosen to unambiguously define its structure.

  • Causality and Experimental Choice : We use ¹H NMR to map the proton environments and their coupling relationships, which is critical for establishing the cis stereochemistry. ¹³C NMR confirms the carbon backbone. Advanced 2D NMR techniques like NOESY are employed to probe through-space interactions, providing definitive proof of which protons are on the same face of the ring.

  • Expected Spectral Data : Based on published data for ACPC stereoisomers, the following spectral features are anticipated for the (1R,2S) enantiomer (which has identical NMR shifts to the target (1S,2R) molecule).[3]

NucleusTechniqueExpected Chemical Shift (δ) in D₂OKey Information
¹H 1D Proton~3.85 ppm (m, 1H; CH NH₂)Chemical environment of the α-proton to the amine.
¹H 1D Proton~3.13 ppm (m, 1H; CH CO₂H)Chemical environment of the α-proton to the carboxyl.
¹H 1D Proton~1.70-2.20 ppm (m, 6H; Ring CH₂)Overlapping signals of the cyclopentyl methylene protons.
¹³C 1D Carbon~176.6 ppm (C=O)Carboxylic acid carbon.
¹³C 1D Carbon~52.7 ppm (C HNH₂)Carbon atom bearing the amino group.
¹³C 1D Carbon~45.5 ppm (C HCO₂H)Carbon atom bearing the carboxyl group.
¹³C 1D Carbon~29.7, 27.2, 21.2 ppm (Ring CH₂)Carbons of the cyclopentyl ring.
  • Protocol: ¹H NMR Sample Preparation

    • Sample Weighing : Accurately weigh 5-10 mg of the purified (1S,2R)-ACPC sample directly into a clean, dry vial.

    • Solvent Addition : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or MeOD) to the vial. D₂O is often preferred as it will exchange with the labile N-H and O-H protons, simplifying the spectrum.

    • Dissolution : Gently vortex or sonicate the sample until it is fully dissolved.

    • Transfer : Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

    • Analysis : Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer spinner. Acquire the spectrum according to standard instrument parameters.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and elemental composition.

  • Causality and Experimental Choice : We use High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) to obtain a highly accurate mass measurement of the protonated molecule [M+H]⁺. This allows for the unambiguous determination of the molecular formula, a primary pillar of structural proof.

  • Expected Data :

    • Calculated m/z for [C₆H₁₂NO₂]⁺ : 130.0868

    • Experimentally Found m/z : 130.0865[3][6]

    • The close match between the calculated and found values (within 5 ppm) provides high confidence in the elemental composition.

  • Protocol: ESI-MS Sample Preparation

    • Stock Solution : Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or water/acetonitrile mixture).

    • Dilution : Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent (typically containing a small amount of formic acid, e.g., 0.1%, to promote protonation).

    • Infusion : The diluted sample is then directly infused into the ESI source or injected via an LC system for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in the molecule.

  • Causality and Experimental Choice : The vibrational frequencies of chemical bonds are specific to the bond type and its environment. For (1S,2R)-ACPC, we expect to see characteristic absorption bands for the amine (N-H), carboxylic acid (O-H and C=O), and alkane (C-H) functionalities. The broadness of the O-H and N-H stretches is indicative of hydrogen bonding in the solid state.

  • Expected Absorption Bands :

    • ~3200-2500 cm⁻¹ (broad) : O-H stretch of the carboxylic acid, overlapping with N-H stretches.

    • ~2950-2850 cm⁻¹ : C-H stretches of the cyclopentyl ring.

    • ~1710 cm⁻¹ : C=O stretch of the carboxylic acid group.[1]

    • ~1650-1550 cm⁻¹ : N-H bending vibration.[7]

Definitive 3D Structure and Conformational Preference

X-ray Crystallography

While spectroscopic methods define connectivity, X-ray crystallography provides the absolute, unambiguous three-dimensional structure in the solid state.

  • Causality and Experimental Choice : By diffracting X-rays off a single crystal, one can determine the precise spatial coordinates of every atom, revealing bond lengths, bond angles, and the absolute stereochemistry. Though obtaining a suitable crystal of the free amino acid can be challenging, crystal structures of derivatives (e.g., Fmoc-protected ACPC) or oligomers containing ACPC serve as authoritative proof of the core stereoisomer's structure.[1][8] The crystal structure of oligomers of the enantiomeric trans-ACPC has revealed a novel 12-helix secondary structure, highlighting how the ring constraint dictates peptide folding.[1]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the premier technique for assessing the secondary structure of chiral molecules, particularly peptides, in solution.

  • Causality and Experimental Choice : Chiral molecules absorb left- and right-circularly polarized light differently. This differential absorption, plotted as a function of wavelength, generates a characteristic CD spectrum. For peptides containing (1S,2R)-ACPC, the CD spectrum provides a signature of the dominant secondary structure (e.g., helix, sheet, or random coil). Studies have shown that the conformational preferences of ACPC oligomers are strongly length-dependent, indicating a cooperative folding process, much like in natural proteins.[1] This technique is crucial for validating that the structural constraints observed in the solid state persist in a solution environment relevant to biological applications.

Application in Foldamer Design: From Structure to Function

The structural rigidity of (1S,2R)-ACPC is not merely a chemical curiosity; it is a design feature. The cis stereochemistry forces the peptide backbone into a specific orientation that can disrupt or stabilize certain secondary structures.

G ACPC (1S,2R)-ACPC Structure (cis-stereochemistry) Constraint Cyclopentyl Ring Rigidity ACPC->Constraint Torsion Limited Backbone Torsion Angles (φ, ψ, θ) Constraint->Torsion imposes Structure Predisposition to specific Secondary Structures (e.g., Extended Sheets) Torsion->Structure leads to Function Designed Biological Function (e.g., Enzyme Inhibition, Protein-Protein Interaction Modulation) Structure->Function enables

Caption: Relationship between the structure of (1S,2R)-ACPC and its functional application.

Research has demonstrated that peptides incorporating cis-ACPC tend to form extended, sheet-like structures.[2] This is in stark contrast to trans-ACPC, which is a potent helix-inducer.[1][9] This ability to select a desired secondary structure simply by choosing the correct stereoisomer makes ACPC an invaluable component in the toolbox of peptide chemists and drug developers aiming to create molecules with precisely engineered shapes and functions.

Conclusion

The structural analysis of this compound is a multi-faceted process that relies on the synergistic application of spectroscopic, spectrometric, and crystallographic techniques. Each method provides a unique piece of the puzzle, and only through their combination can a complete and validated structural assignment be achieved. The rigorous characterization detailed in this guide is the essential foundation for leveraging the unique conformational properties of this molecule in the rational design of advanced foldamers, peptidomimetics, and next-generation therapeutics.

References

Cispentacin: A Physicochemical and Biological Profile for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cispentacin, a non-proteinogenic β-amino acid, stands as a molecule of significant interest in the landscape of antifungal agent development. First isolated from the fermentation broth of Bacillus cereus and Streptomyces setonii, its potent in vivo efficacy, particularly against Candida albicans, has cemented its place as a valuable lead compound.[1][2] This technical guide offers an in-depth exploration of the core physicochemical properties of cispentacin, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical nature, biological activity, and the experimental methodologies crucial for its characterization.

Chemical and Physicochemical Properties

Cispentacin is a water-soluble, amphoteric compound with the systematic name (1R, 2S)-2-aminocyclopentane-1-carboxylic acid.[3][4] Its cyclic structure and the presence of both an amino and a carboxylic acid group dictate its physicochemical behavior.

Core Physicochemical Data

A summary of the key physicochemical properties of cispentacin is presented below. This data is fundamental for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the design of formulation and analytical methodologies.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[4][5][6]
Molecular Weight 129.16 g/mol [4][5][6]
Appearance Colorless powder[4]
Melting Point 218-219 °C (with sublimation)[5]
Solubility Water-soluble[2][3]
Stereochemistry (1R, 2S)[3][4]

Further research is required to definitively establish quantitative solubility data in a range of organic solvents and to determine the precise pKa values of the amino and carboxylic acid moieties.

Stereochemistry and Biological Activity: A Critical Relationship

The biological activity of cispentacin is intrinsically linked to its specific stereochemical configuration. The molecule possesses two chiral centers, and the naturally occurring and biologically active enantiomer is the (1R, 2S) isomer.[3][4] The "cis" configuration, where the amino and carboxyl groups are on the same face of the cyclopentane ring, is a critical determinant of its antifungal efficacy.[4] This stereospecificity suggests a highly selective interaction with its biological target, a common feature in the activity of chiral drug molecules. Any alteration to this stereochemistry can lead to a significant reduction or complete loss of antifungal activity, underscoring the importance of stereocontrolled synthesis in the development of cispentacin-based therapeutics.

cluster_Cispentacin Cispentacin Structure cluster_Activity Biological Activity Cispentacin (1R, 2S)-Cispentacin Structure Cyclopentane Ring - cis-orientation of Amino  and Carboxyl Groups Cispentacin->Structure possesses Target_Interaction Specific Interaction with Biological Target Structure->Target_Interaction enables Antifungal_Activity Potent Antifungal Activity (e.g., against Candida albicans) Antifungal_Activity->Target_Interaction is due to

Caption: Relationship between Cispentacin's Stereochemistry and its Antifungal Activity.

Experimental Protocol: Determination of Aqueous Solubility

The following protocol describes a standard method for determining the aqueous solubility of a polar compound like cispentacin. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solid.

Methodology
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of cispentacin powder (e.g., 100 mg) into a glass vial.

    • Add a known volume of distilled water (e.g., 5 mL).

    • Seal the vial and place it in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Allow the suspension to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Separation of Undissolved Solid:

    • After equilibration, allow the suspension to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm pore size) to remove any undissolved particles.

  • Quantification of Dissolved Cispentacin:

    • Accurately dilute the filtered supernatant with a suitable solvent (e.g., distilled water) to a concentration within the linear range of the chosen analytical method.

    • Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) or a spectroscopic method.

    • Prepare a calibration curve using standard solutions of cispentacin of known concentrations.

    • Determine the concentration of cispentacin in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of cispentacin in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL or mol/L).

start Start prepare Prepare Saturated Solution start->prepare equilibrate Equilibrate for 24-48 hours prepare->equilibrate separate Separate Undissolved Solid (Filtration) equilibrate->separate quantify Quantify Dissolved Cispentacin (e.g., HPLC) separate->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

References

discovery and isolation of (1S,2R)-2-aminocyclopentanecarboxylic acid from Bacillus cereus

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Origin of (1S,2R)-2-aminocyclopentanecarboxylic Acid: Initial investigations into the discovery and isolation of this compound from the bacterium Bacillus cereus have not yielded direct evidence of its natural production in this organism. While Bacillus cereus is a known producer of a diverse array of secondary metabolites, including various peptides and amino acid derivatives, current scientific literature does not specifically document the isolation of this particular stereoisomer from this source.[1][2][3][4][5][6][7][8][9]

This technical guide, therefore, pivots to the established and well-documented chemical synthesis of this compound. This non-proteinogenic amino acid is of significant interest to researchers in peptide chemistry and drug development due to its unique conformational constraints.[10][11][12][13][14] The methodologies outlined herein provide a robust framework for its preparation in a laboratory setting.

The Significance of Constrained Amino Acids in Peptide Science

The incorporation of conformationally constrained non-canonical amino acids, such as the stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC), into peptides is a powerful strategy for developing foldamers—oligomers with predictable and stable three-dimensional structures.[10][13] These unique structures can lead to enhanced biological activities, including anticancer, antibacterial, and antiviral properties. The cyclopentane ring of ACPC introduces a rigid scaffold that influences the peptide backbone's folding preferences, making it a valuable tool for designing peptides with specific secondary structures.[10][13]

A Scalable Synthetic Route to this compound

The following protocol is a synthesis of established methods for the preparation of all four stereoisomers of 2-aminocyclopentanecarboxylic acid, with a focus on obtaining the (1S,2R) configuration. The overall synthetic strategy involves the resolution of a racemic mixture, followed by stereochemical manipulation.

Experimental Workflow Diagram

G cluster_0 Synthesis of Racemic Precursor cluster_1 Enzymatic Resolution cluster_2 Stereochemical Inversion cluster_3 Final Product Cyclopentene Cyclopentene Bicyclic_beta_lactam Bicyclic_beta_lactam Cyclopentene->Bicyclic_beta_lactam [1,2]-Dipolar cycloaddition Chlorosulfonyl_isocyanate Chlorosulfonyl_isocyanate Chlorosulfonyl_isocyanate->Bicyclic_beta_lactam Racemic_cis_ACPC_amide Racemic_cis_ACPC_amide Bicyclic_beta_lactam->Racemic_cis_ACPC_amide Hydrolysis & Amidation Chiral_cis_ACPC Chiral_cis_ACPC Racemic_cis_ACPC_amide->Chiral_cis_ACPC Unreacted_amide Unreacted_amide Racemic_cis_ACPC_amide->Unreacted_amide Enzyme Enzyme Enzyme->Chiral_cis_ACPC Chiral_cis_amino_ester Chiral_cis_amino_ester Chiral_cis_ACPC->Chiral_cis_amino_ester Esterification trans_amino_ester trans_amino_ester Chiral_cis_amino_ester->trans_amino_ester Epimerization Sodium_ethoxide Sodium_ethoxide Sodium_ethoxide->trans_amino_ester (1S,2R)-2-aminocyclopentanecarboxylic_acid (1S,2R)-2-aminocyclopentanecarboxylic_acid trans_amino_ester->(1S,2R)-2-aminocyclopentanecarboxylic_acid Hydrolysis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of the Racemic Precursor (Bicyclic β-Lactam)

The synthesis commences with a[10][15]-dipolar cycloaddition reaction between cyclopentene and chlorosulfonyl isocyanate. This reaction efficiently produces a racemic bicyclic β-lactam, which serves as a precursor to the cis-isomers of 2-aminocyclopentanecarboxylic acid.[10]

  • Rationale: This cycloaddition is a well-established and high-yielding method for the construction of the core bicyclic structure. The choice of reactants allows for a direct and atom-economical approach to the desired carbocyclic framework.

Step 2: Enzymatic Kinetic Resolution of the cis-Amide

The racemic bicyclic β-lactam is converted to the corresponding racemic amide of cis-2-aminocyclopentanecarboxylic acid. This racemic amide is then subjected to enzymatic kinetic resolution.[10]

  • Protocol:

    • The racemic amide is dissolved in an appropriate buffer system.

    • A suitable hydrolase enzyme (e.g., a lipase or amidase) is added to the solution.

    • The reaction is monitored for the conversion of one enantiomer to the corresponding carboxylic acid.

    • The reaction is quenched, and the desired chiral amino acid is separated from the unreacted amide of the opposite enantiomer.

  • Rationale: Enzymatic resolution offers a highly stereoselective method for separating enantiomers, often with high enantiomeric excess. This approach avoids the need for chiral chromatography in the initial separation step, which can be less scalable.

Step 3: Epimerization to the trans-Isomer

The enantiomerically pure cis-amino ester is then subjected to epimerization at the α-carbon to yield the trans-isomer.[10]

  • Protocol:

    • The chiral cis-amino ester is dissolved in ethanol.

    • A solution of sodium ethoxide in ethanol is added to the mixture.

    • The reaction is stirred, typically overnight at a controlled temperature (e.g., 30-35 °C), to allow for equilibration to the thermodynamically more stable trans-isomer.[10]

    • The reaction is neutralized, and the crude product is worked up.

  • Rationale: The use of a strong base like sodium ethoxide facilitates the deprotonation of the α-carbon, leading to a planar enolate intermediate. Reprotonation can then occur from either face, but the equilibrium will favor the formation of the more stable trans-diastereomer. Controlling the temperature is crucial to optimize the yield and purity of the desired isomer.[10]

Step 4: Hydrolysis and Isolation of this compound

The final step involves the hydrolysis of the trans-amino ester to the free amino acid.

  • Protocol:

    • The crude trans-amino ester is treated with a strong acid, such as hydrochloric acid.

    • The mixture is heated to ensure complete hydrolysis of the ester group.

    • The resulting solution is cooled, and the product is precipitated.

    • The precipitate is filtered, washed, and dried to yield the final product as a white powder.[10]

  • Rationale: Acid-catalyzed hydrolysis is a standard and effective method for cleaving the ester group to reveal the carboxylic acid functionality. The product can often be isolated in high purity through precipitation.

Quantitative Data Summary
StepProductTypical YieldKey Analytical Data
Epimerization trans-amino esterVariable, dependent on equilibrium¹H NMR to confirm diastereomeric ratio
Hydrolysis & Isolation This compound86%mp 160–172 °C (with decomposition); [α]D25 + 36 (c 1.0, MeOH)[10]

Characterization and Quality Control

The stereochemical purity of the final product is critical for its application in peptide synthesis. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for this purpose. Specifically, ¹H NMR spectra in the presence of a chiral solvating agent, such as quinine, can be used to resolve the signals of the different enantiomers and diastereomers, allowing for the determination of enantiomeric purity.[10]

Conclusion

While the natural occurrence of this compound in Bacillus cereus remains unconfirmed, robust and scalable chemical synthesis routes provide researchers with access to this valuable building block. The methodologies detailed in this guide, which leverage enzymatic resolution and stereochemical inversion, offer a reliable pathway to obtaining this and other stereoisomers of 2-aminocyclopentanecarboxylic acid. The continued exploration of such constrained amino acids is poised to advance the field of peptide science and contribute to the development of novel therapeutics.

References

spectroscopic data for (1S,2R)-2-aminocyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (1S,2R)-2-Aminocyclopentanecarboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the , a conformationally constrained β-amino acid. As a critical building block in the synthesis of peptide foldamers and other bioactive molecules, rigorous structural confirmation and purity assessment are paramount.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data.

Molecular Structure and Stereochemical Integrity

This compound, also known as a cis-ACPC isomer, possesses a rigid cyclopentane ring that limits its conformational freedom. This property is highly desirable in peptide chemistry for inducing stable secondary structures like helices.[3] The absolute stereochemistry at the C1 (carboxyl) and C2 (amino) positions is crucial for its function and dictates the resulting supramolecular architecture. Spectroscopic analysis is the definitive method for confirming this precise three-dimensional arrangement.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural and stereochemical assignment of this compound. The analysis is typically performed in a deuterated solvent such as deuterium oxide (D₂O), which exchanges with the labile amine and carboxylic acid protons, simplifying the spectrum. The data presented below corresponds to the enantiomer, (1R,2S)-2-aminocyclopentanecarboxylic acid, whose NMR spectrum is identical to the (1S,2R) isomer.[1][4]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms. The protons on C1 and C2 (CH-COOH and CH-NH₂) are diastereotopic and appear as distinct multiplets at lower field due to the deshielding effects of the adjacent electron-withdrawing carboxyl and amino groups. The remaining cyclopentane methylene protons appear as complex, overlapping multiplets at higher field.

Proton Assignment Chemical Shift (δ) in D₂O (ppm) Multiplicity
CHNH₂3.82–3.86m
CHCO₂H3.10–3.16m
CH₂ (ring)2.08–2.20m
CH₂CH₂ (ring)1.69–1.99m
Table 1: ¹H NMR data for (1R,2S)-2-aminocyclopentanecarboxylic acid in D₂O at 400 MHz.[1][4]

Expertise & Causality: The separation and distinct multiplicity of the signals for the protons at C1 and C2 are direct consequences of the constrained ring system. Their coupling patterns, if fully resolved, can provide dihedral angle information via the Karplus equation, which can further help confirm the cis stereochemical relationship.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows six distinct signals, corresponding to the six carbon atoms in the molecule, confirming the molecular symmetry.

Carbon Assignment Chemical Shift (δ) in D₂O (ppm)
CO₂H176.6
CHNH₂52.7
CHCO₂H45.5
CH₂29.7
CH₂27.2
CH₂21.2
Table 2: ¹³C NMR data for (1R,2S)-2-aminocyclopentanecarboxylic acid in D₂O at 100 MHz.[1][4]

Expertise & Causality: The carbonyl carbon (CO₂H) resonates significantly downfield (~176.6 ppm) due to its sp² hybridization and direct attachment to two oxygen atoms. The carbons bearing the amino and carboxyl groups (C2 and C1) appear next, between 45-53 ppm, with the remaining aliphatic cyclopentane carbons resonating upfield. This predictable pattern provides a reliable fingerprint for the carbon skeleton.

Protocol: Acquiring High-Quality NMR Spectra

This protocol ensures a self-validating system for obtaining reproducible NMR data.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterium oxide (D₂O, 99.9% D). Ensure complete dissolution.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Insert the tube into the NMR spectrometer magnet.

  • Locking & Shimming: Lock the spectrometer on the deuterium signal of the D₂O. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H Acquisition: Acquire a standard one-pulse ¹H spectrum (e.g., 'zg30' pulse program). Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., 'zgpg30' pulse program). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using an internal or external standard.

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Absolute Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion, [M+H]⁺, can be measured with very high mass accuracy.

Parameter Value
Molecular FormulaC₆H₁₁NO₂
Molecular Weight129.16 g/mol
Ionization ModeESI (Positive)
Ion Observed[M+H]⁺
Calculated Exact Mass130.0868
Found Exact Mass130.0865
Table 3: High-Resolution Mass Spectrometry (HRMS) data.[1][4]

Trustworthiness: The close agreement between the calculated and experimentally found exact mass (typically within 5 ppm) provides unequivocal evidence for the molecular formula C₆H₁₂NO₂⁺ for the protonated species, ruling out other potential elemental compositions.

Protocol: ESI-HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid. The acid facilitates protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Heated gas assists in desolvation.

  • Mass Analysis: Analyze the resulting ions in a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-500) in positive ion mode. Ensure the instrument is calibrated to provide high mass accuracy.

G sample Sample Solution Infused via Syringe Pump esi ESI Source High Voltage Nebulizing Gas sample->esi:f0 analyzer Mass Analyzer (e.g., TOF, Orbitrap) esi->analyzer:f0 Gas-Phase Ions detector Ion Detector Signal Acquisition analyzer->detector:f0 Mass-Sorted Ions spectrum Mass Spectrum (m/z vs. Intensity) detector->spectrum

Caption: Logical workflow of an ESI-MS experiment.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is characterized by distinct absorptions corresponding to the vibrational frequencies of the amine and carboxylic acid moieties.

Functional Group Characteristic Absorption (cm⁻¹) Appearance
O-H (Carboxylic Acid)3300 - 2500Very Broad
N-H (Amine)3500 - 3300Medium, may be obscured by O-H
C-H (Aliphatic)2950 - 2850Medium to Strong
C=O (Carboxylic Acid)1730 - 1700Strong, Sharp
C-O (Carboxylic Acid)1320 - 1210Strong
Table 4: Expected characteristic IR absorption bands for this compound.[5][6]

Expertise & Causality: The most prominent feature is typically the extremely broad O-H stretching band from the carboxylic acid, which arises from extensive intermolecular hydrogen bonding. Superimposed on this may be the N-H stretching vibrations of the primary amine. The strong, sharp carbonyl (C=O) absorption around 1710 cm⁻¹ is a definitive indicator of the carboxylic acid group.

Protocol: Acquiring an ATR-IR Spectrum
  • Background Scan: With the Attenuated Total Reflectance (ATR) crystal clean, perform a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.

  • Sample Scan: Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Conclusion: A Self-Validating Spectroscopic Profile

The collective application of NMR, MS, and IR spectroscopy provides a robust and self-validating confirmation of the structure and identity of this compound. HRMS establishes the correct molecular formula, IR confirms the presence of the required amine and carboxylic acid functional groups, and detailed 1D NMR analysis verifies the carbon-hydrogen framework and, critically, provides the data needed to confirm the relative cis stereochemistry. This multi-technique approach is the industry standard for ensuring the quality and integrity of such a valuable synthetic building block.

References

The Unconventional Assembly Line: A Technical Guide to the Type II Polyketide Synthase-Mediated Biosynthesis of Cispentacin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cispentacin, a non-proteinogenic amino acid with significant antifungal properties, has long been a subject of interest in the scientific community for its unique five-membered carbocyclic structure.[1] This guide provides an in-depth exploration of the remarkable biosynthetic pathway responsible for its creation, with a particular focus on the novel involvement of a Type II polyketide synthase (PKS)-like machinery. We will dissect the genetic architecture, enzymatic cascade, and the key chemical transformations that lead to this potent natural product. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, enzyme engineering, and the pursuit of new antifungal agents.

Introduction: The Significance of Cispentacin

Cispentacin is a fascinating natural product that stands out due to its cyclopentane ring structure and its notable antifungal activity.[1] Its biosynthesis is a testament to the versatility of microbial metabolic pathways. Understanding the intricate enzymatic machinery that constructs cispentacin not only provides fundamental insights into natural product biosynthesis but also opens avenues for bioengineering and the development of novel antifungal therapeutics. The entire pathway has been successfully reconstituted in vitro using seven recombinant proteins, offering a complete picture of each catalytic step.[1]

The Genetic Blueprint: The amc Biosynthetic Gene Cluster

The enzymatic toolkit for cispentacin biosynthesis is encoded within a dedicated set of genes known as the amipurimycin (amc) biosynthetic gene cluster.[1][2] Bioinformatic analysis and subsequent experimental validation have pinpointed the genes amcB through amcH as the core components responsible for the production of the cispentacin moiety.[1]

GeneProposed Function
amcB Acyl Carrier Protein (ACP)
amcC Aminotransferase
amcD Thioesterase
amcE Decarboxylase
amcF Ketosynthase (KS)
amcG "Cyclization factor" (CYF)
amcH Adenylate-forming acyltransferase

The Biosynthetic Pathway: A Step-by-Step Enzymatic Journey

The biosynthesis of cispentacin is a highly orchestrated process that begins with the primary metabolite 2-oxoglutarate (2-OG).[1][3] The pathway involves a series of elegant enzymatic reactions, including a unique cyclization event mediated by a Type II PKS-like system, to form the characteristic five-membered ring of cispentacin.[1]

Initiation: Loading the Starter Unit

The journey to cispentacin begins with the activation and loading of the starter unit, 2-oxoglutarate. This crucial first step is catalyzed by the adenylate-forming acyltransferase, AmcH . It modifies 2-OG and attaches it to the acyl carrier protein (ACP), AmcB , forming 2-oxoglutaryl-AmcB.[3]

The Core Machinery: A Novel Type II PKS-like System

At the heart of cispentacin biosynthesis lies a remarkable and unconventional Type II PKS-like enzymatic duo: the ketosynthase AmcF and the "cyclization factor" AmcG .[4][5][6] This heterodimer catalyzes a single C2 elongation and the subsequent cyclization to form the cyclopentane ring, a departure from the typical aromatic products of Type II PKS systems.[4][5][6]

The AmcF-AmcG complex orchestrates a series of reactions on the 2-oxoglutaryl-AmcB intermediate. This includes condensation with a malonyl-AmcB extender unit, followed by a C2–C6 carbon bond formation and dehydration to yield a key intermediate with a five-membered ring still attached to AmcB.[3][4]

Tailoring and Release: The Final Touches

Following the formation of the core ring structure, a series of tailoring enzymes modify the intermediate to produce the final cispentacin molecule.

  • Decarboxylation: The enzyme AmcE , a decarboxylase, acts on the cyclized intermediate to remove a carboxyl group.[3]

  • Reduction: A fatty acid synthesis (FAS) enzyme, FabI, is believed to be recruited to reduce the intermediate while it is still bound to AmcB, a reaction that requires NADH.[3]

  • Amination: The aminotransferase AmcC , in the presence of L-ornithine or L-lysine, catalyzes the addition of an amino group.[3]

  • Hydrolysis and Release: Finally, the thioesterase AmcD cleaves the completed cispentacin molecule from the acyl carrier protein AmcB, releasing the active antifungal agent.[3]

cispentacin_biosynthesis cluster_start Initiation cluster_core Core Synthesis (Type II PKS-like) cluster_tailoring Tailoring & Release 2_OG 2-Oxoglutarate AmcH_AmcB AmcH (Adenylate-forming acyltransferase) AmcB (Acyl Carrier Protein) 2_OG->AmcH_AmcB Activation & Loading 2_OG_AmcB 2-Oxoglutaryl-AmcB AmcH_AmcB->2_OG_AmcB AmcF_AmcG AmcF (Ketosynthase) AmcG (Cyclization factor) 2_OG_AmcB->AmcF_AmcG Elongation & Cyclization Cyclized_Int_AmcB Cyclized Intermediate-AmcB AmcF_AmcG->Cyclized_Int_AmcB AmcE AmcE (Decarboxylase) Cyclized_Int_AmcB->AmcE Decarboxylated_Int_AmcB Decarboxylated Intermediate-AmcB AmcE->Decarboxylated_Int_AmcB FabI FabI (Reductase) Reduced_Int_AmcB Reduced Intermediate-AmcB FabI->Reduced_Int_AmcB AmcC AmcC (Aminotransferase) Aminated_Int_AmcB Aminated Intermediate-AmcB AmcC->Aminated_Int_AmcB AmcD AmcD (Thioesterase) Cispentacin Cispentacin AmcD->Cispentacin Decarboxylated_Int_AmcB->FabI Reduced_Int_AmcB->AmcC Aminated_Int_AmcB->AmcD

Caption: The biosynthetic pathway of cispentacin.

Experimental Protocols for Pathway Elucidation and Reconstruction

The elucidation of the cispentacin biosynthetic pathway was made possible through a combination of genetic and biochemical approaches. The following protocols provide a framework for the heterologous expression of the amc gene cluster and the in vitro reconstruction of the pathway.

Heterologous Expression of the Cispentacin Gene Cluster

Heterologous expression is a powerful technique for producing natural products in a more genetically tractable host organism.[7][8] This approach can overcome challenges associated with the native producer, such as slow growth or low product titers.[8]

Objective: To express the amc gene cluster in a suitable heterologous host, such as Streptomyces or E. coli, to produce cispentacin.

Methodology:

  • Gene Cluster Cloning: The amc biosynthetic gene cluster is cloned into an appropriate expression vector.

  • Host Transformation: The expression vector is introduced into the chosen heterologous host.

  • Culture and Induction: The recombinant host is cultured under conditions that induce the expression of the amc genes.

  • Metabolite Extraction and Analysis: The culture broth is extracted, and the presence of cispentacin is confirmed using techniques such as HPLC and mass spectrometry.

heterologous_expression_workflow Clone_BGC 1. Clone amc Gene Cluster into Expression Vector Transform_Host 2. Transform Heterologous Host (e.g., Streptomyces) Clone_BGC->Transform_Host Culture_Induce 3. Culture and Induce Gene Expression Transform_Host->Culture_Induce Extract_Analyze 4. Extract Metabolites and Analyze for Cispentacin Culture_Induce->Extract_Analyze Cispentacin_Production Cispentacin Production Extract_Analyze->Cispentacin_Production

Caption: Workflow for heterologous expression of the cispentacin gene cluster.

In Vitro Reconstruction of the Cispentacin Biosynthetic Pathway

In vitro reconstruction of the entire biosynthetic pathway using purified enzymes provides definitive evidence for the function of each protein in the cascade.[4]

Objective: To produce cispentacin in vitro using purified Amc proteins.

Reaction Mixture for 3-AmcB Production:

  • 100 mM HEPES buffer (pH 7.5)

  • 1 mM ATP

  • 2 mM MgCl2

  • 1 mM 2-oxoglutarate

  • 1 mM Malonyl-CoA

  • 8 µM AmcB (Acyl Carrier Protein)

  • 8 µM AmcH (Adenylate-forming acyltransferase)

  • 8 µM AmcF (Ketosynthase)

  • 8 µM AmcG ("Cyclization factor")

  • 8 µM AmcE (Decarboxylase)

Procedure:

  • Combine all components in the specified concentrations.

  • Incubate the reaction mixture at 30°C for 1 hour to produce the intermediate 3-AmcB.[1]

Reaction Mixture for Cispentacin Production:

  • Reaction 1 mixture containing 3-AmcB

  • 8 µM AmcC (Aminotransferase)

  • 8 µM AmcD (Thioesterase)

  • 10 mM L-ornithine

  • 1 mM Pyridoxal 5'-phosphate (PLP)

  • 1 mM NADH

Procedure:

  • To the reaction mixture from the first step, add AmcC, AmcD, L-ornithine, PLP, and NADH.[1]

  • Incubate the mixture at 30°C for 1 to 3 hours.[1]

  • Quench the reaction by adding an equal volume of acetonitrile.[1]

  • Analyze the reaction mixture for the presence of cispentacin using HPLC and mass spectrometry.

Implications for Drug Development and Synthetic Biology

The elucidation of the cispentacin biosynthetic pathway has significant implications for both drug development and synthetic biology.

  • Novel Antifungal Agents: A thorough understanding of the enzymatic machinery allows for the targeted engineering of the pathway to produce novel analogs of cispentacin with potentially improved antifungal activity or pharmacokinetic properties.

  • Enzyme Engineering: The unique enzymes of the amc cluster, particularly the AmcF-AmcG heterodimer, represent valuable tools for synthetic biology.[[“]] These enzymes can be harnessed to create novel carbocyclic structures for a variety of applications.[10]

  • Pathway Refactoring: The entire biosynthetic pathway can be transferred to and optimized in a heterologous host for the industrial-scale production of cispentacin.

Conclusion

The biosynthesis of cispentacin is a prime example of the chemical ingenuity of microbial metabolic pathways. The discovery of a Type II PKS-like system for the synthesis of a non-aromatic, five-membered ring expands our understanding of the capabilities of these versatile enzyme complexes.[4][5][6] The detailed knowledge of the amc gene cluster and the function of each enzyme provides a solid foundation for future research in natural product synthesis, enzyme engineering, and the development of urgently needed new antifungal therapies.

References

Decoding the Fold: A Technical Guide to the Conformational Analysis of Cyclic β-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of cyclic β-amino acids into peptides and other molecular scaffolds has emerged as a powerful strategy in medicinal chemistry and materials science.[1] By imposing rigid conformational constraints, these unique building blocks offer a pathway to modulate biological activity, enhance proteolytic stability, and dictate specific three-dimensional structures.[2][3][4][5] This in-depth guide provides a comprehensive overview of the core principles and practical methodologies for the conformational analysis of cyclic β-amino acids. We will explore the synergistic application of experimental techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, alongside computational modeling to elucidate the intricate structural landscapes of these fascinating molecules. This guide is intended to serve as a valuable resource for researchers seeking to harness the potential of cyclic β-amino acids in the design of novel therapeutics and advanced materials.

Introduction: The Significance of Conformational Constraint

In the realm of drug discovery and biomaterial design, the precise control of molecular shape is paramount. Cyclic β-amino acids, by virtue of their constrained ring structures, introduce a level of pre-organization that can significantly influence the overall conformation of a peptide or small molecule.[5][6] This conformational rigidity can lead to several advantageous properties:

  • Enhanced Receptor Binding: By locking the molecule into a bioactive conformation, the entropic penalty of binding to a biological target is reduced, potentially leading to higher affinity and selectivity.

  • Increased Proteolytic Stability: The unnatural backbone and constrained structure of peptides containing cyclic β-amino acids can render them less susceptible to degradation by proteases, a critical factor for in vivo applications.[2][3][4]

  • Induction of Specific Secondary Structures: The incorporation of cyclic β-amino acids can be used to nucleate and stabilize specific secondary structures, such as helices and turns, in peptides.[5][7][8] This allows for the rational design of "foldamers," which are non-natural oligomers that mimic the structural and functional properties of proteins.[7]

This guide will delve into the analytical techniques that allow us to understand and predict the conformational preferences of these powerful molecular building blocks.

The Analytical Toolbox: A Multi-pronged Approach

A thorough conformational analysis of cyclic β-amino acids necessitates an integrated approach that combines experimental data with theoretical calculations. No single technique can provide a complete picture; rather, it is the synergy between different methods that yields the most reliable and insightful results.

G cluster_experimental Experimental Techniques cluster_computational Computational Methods NMR NMR Spectroscopy MD Molecular Dynamics NMR->MD Refinement Analysis Conformational Analysis NMR->Analysis Solution Conformation XRay X-ray Crystallography QM Quantum Mechanics XRay->QM Validation XRay->Analysis Solid-State Structure CD Circular Dichroism CD->Analysis Secondary Structure MD->Analysis Dynamic Behavior QM->Analysis Energetics

Figure 1: A diagram illustrating the synergistic relationship between experimental and computational techniques in the conformational analysis of cyclic β-amino acids.

Experimental Elucidation of Structure

NMR spectroscopy is arguably the most powerful tool for determining the three-dimensional structure of molecules in solution. For cyclic β-amino acids and the peptides they comprise, a suite of NMR experiments can provide a wealth of information about their conformational preferences.

Core NMR Experiments for Conformational Analysis:

Experiment Information Gained Causality Behind Choice
1D ¹H NMR Provides initial information on the number and chemical environment of protons. Amide proton chemical shifts can indicate hydrogen bonding.[9]A fundamental starting point to assess sample purity and obtain a general overview of the molecular structure.
COSY (Correlation Spectroscopy) Identifies scalar-coupled protons, revealing through-bond connectivity within the amino acid ring and peptide backbone.Essential for assigning proton resonances and tracing the spin systems of individual residues.
TOCSY (Total Correlation Spectroscopy) Correlates all protons within a spin system, facilitating the complete assignment of complex residue spin systems.Particularly useful for larger peptides where COSY cross-peaks may be weak or overlapping.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) Identifies protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.[9]The cornerstone of 3D structure determination by NMR, as it provides through-space correlations that define the molecule's fold.
Variable Temperature (VT) NMR Measures the temperature dependence of amide proton chemical shifts to identify those involved in intramolecular hydrogen bonds.[9]A key experiment for identifying stable secondary structures, as hydrogen-bonded protons are less sensitive to temperature changes.

Experimental Protocol: 2D NOESY for a Cyclic β-Amino Acid-Containing Peptide

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH) to a concentration of 1-5 mM. Add a small amount of a reference standard (e.g., TMS).

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity. Tune and match the probe for the ¹H frequency.

  • Parameter Optimization:

    • Set the spectral width to encompass all proton resonances.

    • Optimize the 90° pulse width.

    • Set the mixing time (τₘ) to an appropriate value (e.g., 100-300 ms) to observe NOE cross-peaks. The choice of mixing time is critical; shorter times are better for quantitative analysis, while longer times enhance the signal for weaker NOEs.

  • Data Acquisition: Acquire the 2D NOESY spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the volumes of the NOE cross-peaks. These volumes are approximately proportional to 1/r⁶, where r is the distance between the two protons. Use these distance restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of conformers consistent with the experimental data.

X-ray crystallography provides an atomic-resolution picture of a molecule's conformation in the solid state.[10][11][12][13] While this does not necessarily represent the predominant conformation in solution, it offers an invaluable, high-resolution snapshot that can be used to validate and refine computational models.

Workflow for X-ray Crystallography:

G A Crystal Growth B Data Collection A->B C Structure Solution B->C D Structure Refinement C->D E Validation D->E

Figure 2: A simplified workflow for determining the crystal structure of a cyclic β-amino acid-containing molecule.

The process of obtaining a crystal structure involves growing high-quality single crystals, which can be a significant challenge. Once suitable crystals are obtained, they are exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map and, ultimately, the atomic coordinates of the molecule.

Circular dichroism spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[14] Different secondary structures, such as helices and sheets, have characteristic CD spectra. For peptides containing cyclic β-amino acids, CD can be used to monitor the formation of ordered structures and to compare the conformational effects of different cyclic residues.[7][8][14]

Computational Modeling: In Silico Insights

Computational methods are indispensable for exploring the conformational landscape of cyclic β-amino acids and for interpreting experimental data.[15][16]

MD simulations provide a dynamic view of molecular motion over time.[16] By simulating the movements of atoms in a molecule, MD can be used to:

  • Explore the accessible conformational space.

  • Identify low-energy conformers.

  • Study the dynamics of conformational transitions.

  • Simulate the effects of solvent on conformation.

Protocol for a Basic MD Simulation of a Cyclic Peptide:

  • System Setup:

    • Build the initial 3D structure of the peptide using a molecular modeling program.

    • Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that has been parameterized for β-amino acids.

    • Solvate the peptide in a box of explicit water molecules.

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature and then run a short simulation under constant temperature and pressure (NPT ensemble) to allow the system to equilibrate.

  • Production Run: Run the main MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the relevant conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory to identify the predominant conformations, calculate structural parameters (e.g., dihedral angles, hydrogen bonds), and visualize the molecular motion.

QM calculations, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energetics of a molecule.[17] While computationally more expensive than MD, QM methods are essential for:

  • Calculating the relative energies of different conformers with high accuracy.

  • Predicting NMR chemical shifts and coupling constants.

  • Investigating the nature of intramolecular interactions, such as hydrogen bonds.

Case Studies: Conformational Preferences of Common Cyclic β-Amino Acids

The conformational preferences of cyclic β-amino acids are highly dependent on the ring size and the stereochemistry of the substituents.

Cyclopentane and Cyclohexane Derivatives
  • trans-2-Aminocyclopentanecarboxylic Acid (trans-ACPC): Oligomers of trans-ACPC have been shown to adopt a well-defined 12-helix secondary structure, characterized by 12-membered hydrogen-bonded rings.[7]

  • trans-2-Aminocyclohexanecarboxylic Acid (trans-ACHC): In contrast, oligomers of trans-ACHC favor a 14-helix conformation, which involves 14-membered hydrogen-bonded rings.[8][18]

  • cis-2-Aminocyclopentane Carboxylic Acid (cis-ACPC): The cis isomer of ACPC has been used as a peptidomimetic for proline and can induce turns in peptide structures.[19]

  • cis-2-Aminocyclohexanecarboxylic Acid (cis-ACHC): The conformational preference of cis-ACHC is similar to that of cis-2-aminocyclohexanecarboxylic acid.[20]

The differing helical preferences of trans-ACPC and trans-ACHC highlight the profound impact of ring size on the resulting secondary structure.

Other Cyclic Systems

A variety of other cyclic β-amino acid scaffolds have been explored, including those based on cyclobutane, cyclopropane, and norbornane systems.[21][22] Each of these ring systems imposes its own unique set of conformational constraints, offering a rich palette for the design of novel molecular architectures.

Conclusion: A Powerful Paradigm for Molecular Design

The conformational analysis of cyclic β-amino acids is a vibrant and rapidly evolving field. By combining the strengths of experimental techniques and computational modeling, researchers can gain a deep understanding of the structural preferences of these valuable building blocks. This knowledge is critical for the rational design of new therapeutic agents, advanced biomaterials, and catalysts with tailored properties. As our analytical tools become more sophisticated and our understanding of the forces that govern molecular folding deepens, the potential applications of cyclic β-amino acids will undoubtedly continue to expand.

References

Literature Review of 2-Aminocyclopentanecarboxylic Acid Stereoisomers: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive literature review of the stereoisomers of 2-aminocyclopentanecarboxylic acid, a class of conformationally restricted amino acids with significant therapeutic potential. We will explore the synthesis, separation, and characterization of these isomers, with a particular focus on the stereochemical nuances that dictate their distinct biological activities. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering insights into the structure-activity relationships and pharmacological applications of these fascinating molecules.

Introduction: The Significance of Stereochemistry in Drug Design

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of its biological function. The four stereoisomers of 2-aminocyclopentanecarboxylic acid provide a compelling case study in this regard. By constraining the flexible backbone of a typical amino acid within a cyclopentane ring, these molecules adopt well-defined conformations, enabling highly selective interactions with biological targets.

The presence of two chiral centers at the C1 and C2 positions gives rise to four distinct stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). As we will explore, these isomers exhibit a remarkable divergence in their pharmacological profiles, ranging from antifungal activity to potent effects on the central nervous system. This guide will dissect the synthesis, properties, and applications of each, providing a foundational understanding for their use in research and drug discovery.

Stereoselective Synthesis and Separation: Accessing Chemical Diversity

The preparation of stereochemically pure 2-aminocyclopentanecarboxylic acid isomers is a non-trivial synthetic challenge that has been met with a variety of innovative chemical strategies.

Asymmetric Synthesis: Building Chirality from the Ground Up

The gold standard for obtaining enantiomerically pure compounds is through asymmetric synthesis, where chirality is introduced and controlled throughout the reaction sequence. Several notable approaches have been developed:

  • From Chiral Precursors: A classic strategy involves the use of readily available chiral starting materials. For instance, a synthesis of all four stereoisomers has been achieved starting from a common precursor derived from cyclopentadiene and a chiral auxiliary.

  • Catalytic Asymmetric Reactions: The use of chiral catalysts to induce stereoselectivity is a powerful and elegant approach. For example, rhodium-catalyzed asymmetric hydrogenation of an enamine intermediate has been successfully employed to access all four stereoisomers with high levels of stereocontrol.

  • Biocatalysis: Enzymes, as nature's chiral catalysts, offer a highly efficient and selective means of synthesizing chiral molecules. The enzymatic resolution of racemic 2-aminocyclopentanecarboxylic acid derivatives using hydrolases has been reported to yield enantiomerically enriched products.

Resolution of Racemates: Separating Mirror Images

In many cases, it is more practical to synthesize a mixture of stereoisomers and then separate them.

  • Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent. These diastereomeric salts, having different physical properties, can then be separated by fractional crystallization.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and highly effective technique for both analytical and preparative-scale separation of enantiomers.

Experimental Protocol: Chiral HPLC Separation of 2-Aminocyclopentanecarboxylic Acid Stereoisomers

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating amino acid derivatives.

  • Mobile Phase Optimization: A typical mobile phase consists of a mixture of a non-polar organic solvent (e.g., hexane or heptane) and a more polar alcohol (e.g., isopropanol or ethanol). The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

  • Method Parameters:

    • Flow Rate: Typically in the range of 0.5-1.0 mL/min for analytical separations.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is standard for compounds lacking a strong chromophore.

    • Temperature: Column temperature can influence selectivity and should be controlled.

  • Sample Preparation: Dissolve the mixture of stereoisomers in the mobile phase or a compatible solvent.

  • Injection and Elution: Inject the sample onto the column and monitor the elution profile. The different stereoisomers will interact differently with the chiral stationary phase and elute at distinct retention times.

  • Data Analysis: Integrate the peak areas to determine the relative amounts of each stereoisomer.

A Tale of Four Isomers: Distinct Biological and Pharmacological Profiles

The profound influence of stereochemistry is most evident in the diverse biological activities of the 2-aminocyclopentanecarboxylic acid isomers.

(1R,2S)-Isomer: The Antifungal Agent (-)-Cispentacin

The (1R,2S)-enantiomer, known as (-)-cispentacin, is a naturally occurring antifungal agent that has been isolated from microorganisms such as Bacillus cereus and Streptomyces setonii. It exhibits broad-spectrum activity against a range of fungal pathogens, including clinically relevant Candida species. Its mechanism of action is believed to involve the inhibition of protein synthesis.

(1S,2R)-Isomer: A Potent Neuromodulator

In stark contrast to its enantiomer, the (1S,2R)-isomer is a potent and selective agonist of group II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors play a crucial role in modulating synaptic transmission in the central nervous system. The rigid conformation of the (1S,2R)-isomer allows it to bind to these receptors with high affinity, making it a valuable research tool for studying glutamatergic signaling and a potential lead for the development of drugs for neurological and psychiatric disorders.

The trans-Isomers: (1R,2R) and (1S,2S)

The trans-diastereomers, (1R,2R) and (1S,2S), have also been synthesized and evaluated for their biological activity. While generally less potent than their cis-counterparts at mGluRs, they have been instrumental in elucidating the structure-activity relationships of this class of compounds.

Table 1: Summary of the Biological Activities of 2-Aminocyclopentanecarboxylic Acid Stereoisomers

StereoisomerCommon Name/DesignationPrimary Biological Target(s)Key Pharmacological Effect(s)
(1R,2S)(-)-CispentacinFungal Protein SynthesisAntifungal
(1S,2R)Group II Metabotropic Glutamate Receptors (mGluR2/3)Potent Agonist; Neuromodulatory
(1R,2R)Weak activity at mGluRs
(1S,2S)Weak activity at mGluRs

Structure-Activity Relationships and Mechanistic Insights

The divergent biological activities of the 2-aminocyclopentanecarboxylic acid stereoisomers can be rationalized by considering their three-dimensional structures and how they interact with their respective biological targets. The cyclopentane ring serves as a conformational lock, holding the amino and carboxylic acid groups in a specific spatial orientation.

Diagram 1: Stereochemical Relationships

G 1R,2S 1R,2S 1S,2R 1S,2R 1R,2S->1S,2R Enantiomers 1R,2R 1R,2R 1R,2S->1R,2R Diastereomers 1S,2S 1S,2S 1R,2S->1S,2S Diastereomers 1S,2R->1R,2R Diastereomers 1S,2R->1S,2S Diastereomers 1R,2R->1S,2S Enantiomers

Caption: The four stereoisomers and their relationships.

For the (1S,2R)-isomer, its conformation perfectly mimics the extended conformation of glutamate, the endogenous ligand for mGluRs. This allows for optimal interactions with the amino acid residues in the receptor's binding pocket. In contrast, the other isomers do not present their functional groups in the correct orientation for high-affinity binding to this receptor.

Diagram 2: Generalized Workflow for Stereoisomer Investigation

G cluster_0 Synthesis and Purification cluster_1 Structural Characterization cluster_2 Biological Evaluation A Asymmetric Synthesis or Racemic Synthesis B Chromatographic Separation (e.g., Chiral HPLC) A->B C Spectroscopic Analysis (NMR, MS) B->C D X-ray Crystallography B->D E In Vitro Assays (e.g., Receptor Binding) C->E D->E F Cell-Based Assays E->F G In Vivo Studies F->G H H G->H Structure-Activity Relationship Analysis

Caption: A typical workflow for the investigation of stereoisomers.

Future Perspectives and Therapeutic Applications

The stereoisomers of 2-aminocyclopentanecarboxylic acid continue to be valuable pharmacological tools and promising starting points for the design of novel therapeutics. The high receptor selectivity of the (1S,2R)-isomer makes it an attractive scaffold for the development of drugs targeting group II mGluRs, which have been implicated in a variety of CNS disorders, including anxiety, schizophrenia, and Parkinson's disease.

Further research into the synthesis of novel analogues and a deeper understanding of their interactions with biological targets will undoubtedly open up new avenues for drug discovery. The lessons learned from this class of molecules underscore the critical importance of considering stereochemistry at all stages of the drug development process.

An In-Depth Technical Guide to the Biological Properties and Applications of (1S,2R)-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Defining the Role of (1S,2R)-2-Aminocyclopentanecarboxylic Acid in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the pursuit of molecules with precise conformational control is paramount. It is in this context that this compound, a constrained β-amino acid, finds its principal and most powerful application. This guide deviates from a traditional pharmacological profile because the intrinsic, standalone biological activity of this molecule is not its most scientifically significant attribute. Instead, its profound impact lies in its role as a sophisticated molecular scaffold—a stereochemically defined building block used to imbue peptides and peptidomimetics with predictable three-dimensional structures.

This technical document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, focusing on its synthesis, its influence on peptide architecture, and the resultant biological activities of the molecules it helps create. We will explore its chemical properties, delve into its use in constructing peptide foldamers, and examine case studies where its incorporation has led to potent and selective bioactive compounds.

Section 1: Chemical Identity and Physicochemical Properties

This compound, also known as (+)-Cispentacin, is a non-proteinogenic cyclic β-amino acid.[1] Its structure is characterized by a five-membered cyclopentane ring with an amino group and a carboxylic acid group situated on adjacent carbons in a cis configuration. This constrained geometry is the source of its utility in peptide chemistry.

It is critical to distinguish this compound from other similarly named compounds that are often abbreviated as ACPC or ACPD but possess vastly different pharmacological profiles. Notably, 1-aminocyclopropanecarboxylic acid (ACPC) is a well-documented partial agonist at the glycine binding site of the NMDA receptor, while (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) is a known agonist for metabotropic glutamate receptors.[2][3][4][5] The subject of this guide has a distinct chemical structure and application.

Key Physicochemical Data

A summary of the core properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₆H₁₁NO₂[1]
Molecular Weight 129.16 g/mol [1]
CAS Number 64191-14-6[1]
IUPAC Name (1S,2R)-2-aminocyclopentane-1-carboxylic acid[1]
Synonyms (+)-Cispentacin, cis-(1S,2R)-2-Aminocyclopentanecarboxylic acid[1]
Physical State White powder/solid
Hazards Causes skin, serious eye, and potential respiratory irritation[1]

Section 2: Scalable Synthesis of Stereochemically Pure Enantiomers

The utility of any chiral building block is contingent upon the availability of a robust and scalable synthetic route to obtain enantiomerically pure material. The synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been reported, providing a crucial toolbox for medicinal chemists.[6][7][8][9]

The causality behind the experimental choices in a common synthetic pathway is rooted in achieving high stereocontrol. The process often begins with the reductive amination of ethyl 2-oxocyclopentanecarboxylate using a chiral amine, such as (S)-α-phenylethylamine, to set the initial stereochemistry.[6][7] Subsequent steps involving epimerization and selective crystallization with chiral resolving agents are self-validating systems, as the physical properties of the diastereomeric salts allow for efficient separation, ensuring high enantiomeric purity of the final product.[6]

Generalized Synthetic Workflow

The following diagram outlines a representative, multi-step synthesis to access the desired stereoisomer. This process highlights the critical stages of stereochemical induction, separation, and final deprotection.

G cluster_0 Stereo-Inductive Phase cluster_1 Purification & Resolution cluster_2 Final Deprotection start Ethyl 2-oxocyclopentanecarboxylate reductive_amination Reductive Amination (with Chiral Amine) start->reductive_amination 1. (S)-α-phenylethylamine 2. NaBH(OAc)₃ diastereomers Diastereomeric Mixture of Amino Esters reductive_amination->diastereomers epimerization Base-catalyzed Epimerization (e.g., NaOEt) diastereomers->epimerization Favor trans isomer salt_formation Diastereomeric Salt Formation (with Chiral Acid, e.g., DBTA) epimerization->salt_formation crystallization Selective Crystallization salt_formation->crystallization hydrogenolysis Hydrogenolysis (Removal of Chiral Auxiliary) crystallization->hydrogenolysis Pd/C, H₂ hydrolysis Ester Hydrolysis (Acidic Conditions) hydrogenolysis->hydrolysis 10% HCl, heat final_product (1S,2R)-2-Aminocyclopentane- carboxylic Acid hydrolysis->final_product G cluster_0 Incorporation of ACPC Isomers cluster_1 trans-ACPC (1S,2S) cluster_2 cis-ACPC (1S,2R) Peptide Chain Peptide Chain trans_ACPC (1S,2S)-ACPC cis_ACPC (1S,2R)-ACPC helix Helical Foldamer trans_ACPC->helix Induces Helical Turn strand Extended Strand / Sheet cis_ACPC->strand Promotes Extended Conformation

References

An In-depth Technical Guide on the Amphoteric Nature of Cispentacin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical examination of the amphoteric properties of cispentacin, a potent antifungal agent. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecular basis of cispentacin's dual acidic and basic nature, outlines rigorous experimental protocols for its characterization, and explores the critical implications of these properties in a pharmaceutical context.

The Molecular Basis of Amphoterism in Cispentacin

Cispentacin, chemically known as (1R,2S)-2-aminocyclopentane-1-carboxylic acid, is a cyclic amino acid analog.[1][2] Its structure inherently contains both an acidic functional group (a carboxylic acid, -COOH) and a basic functional group (an amino group, -NH2).[1][3] This dual functionality is the foundation of its amphoteric character, allowing it to react as both an acid and a base.[4][5]

In an aqueous solution, these groups can ionize. The carboxylic acid group can donate a proton (acting as an acid), while the amino group can accept a proton (acting as a base).[6] This dynamic equilibrium results in cispentacin existing in different ionic forms depending on the pH of the surrounding environment: a cationic form at low pH, a neutral zwitterionic form at an intermediate pH, and an anionic form at high pH.[5] The zwitterion, a dipolar ion with both a positive and a negative charge, is the predominant form near physiological pH.[4][7]

G cluster_low_pH Low pH (Acidic) cluster_pI Intermediate pH (Isoelectric Point) cluster_high_pH High pH (Basic) Cation Cationic Form (Net Positive Charge)      COOH      | (Ring)-NH3+ Zwitterion Zwitterionic Form (Net Zero Charge)      COO-      | (Ring)-NH3+ Cation->Zwitterion + OH- - H2O Anion Anionic Form (Net Negative Charge)      COO-      | (Ring)-NH2 Zwitterion->Anion + OH- - H2O

Caption: pH-dependent equilibrium of cispentacin's ionic forms.

Experimental Characterization of Amphoteric Behavior

The quantitative measures of cispentacin's amphoterism are its acid dissociation constants (pKa values) and its isoelectric point (pI). The pKa value indicates the strength of an acid, while the pI is the specific pH at which the molecule carries no net electrical charge.[8] These parameters are critical for predicting the compound's behavior in various environments and are best determined experimentally through potentiometric titration.

Potentiometric Titration: A Validating Protocol

Potentiometric titration is the gold standard for determining pKa values because it directly measures the change in pH of a solution as a titrant of known concentration is added.[9] This allows for the precise identification of the equivalence points, where the acidic and basic groups are neutralized.

Experimental Protocol: Potentiometric Titration of Cispentacin

  • Preparation of Analyte: Accurately weigh and dissolve a sample of cispentacin in deionized, decarbonated water to create a solution of known concentration (e.g., 0.1 M).

  • Acidification: To ensure the titration begins with the fully protonated form, add a precise volume of a strong acid (e.g., 0.1 M HCl) to the cispentacin solution to lower the initial pH to approximately 1.5-2.0.[10]

  • Titration Setup: Place the beaker containing the acidified cispentacin solution on a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette filled with a standardized strong base (e.g., 0.1 M NaOH) into the solution.[11]

  • Data Collection: Add the NaOH titrant in small, precise increments (e.g., 0.2-0.3 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH value.[11][12]

  • Endpoint: Continue the titration until the pH reaches approximately 12.0-12.5 to ensure both functional groups have been fully titrated.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show two inflection points, corresponding to the neutralization of the carboxylic acid group (pKa1) and the amino group (pKa2). The pKa values are determined from the pH at the half-equivalence points. The isoelectric point (pI) is calculated as the average of pKa1 and pKa2.

G Workflow: Potentiometric Titration for pKa/pI Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare 0.1 M Cispentacin Solution B Acidify to pH ~1.5 with 0.1 M HCl A->B C Titrate with 0.1 M NaOH B->C D Record pH vs. Volume of NaOH Added C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine pKa1 & pKa2 from half-equivalence points E->F G Calculate pI (pKa1 + pKa2) / 2 F->G

Caption: Experimental workflow for determining pKa and pI of cispentacin.

Expected Physicochemical Data
ParameterDescriptionExpected Value Range
pKa1 Acid dissociation constant for the carboxylic acid group (-COOH)~2.0 - 2.5
pKa2 Acid dissociation constant for the protonated amino group (-NH3+)~9.5 - 10.5
pI Isoelectric point, pH of net zero charge~5.7 - 6.5
Note: These values are estimates and should be confirmed experimentally.

Implications for Drug Development

Understanding the amphoteric nature of cispentacin is not merely an academic exercise; it is fundamental to its successful development as a therapeutic agent. The ionization state of the molecule directly influences several key pharmaceutical properties.

Solubility and Formulation

The solubility of an amphoteric compound like cispentacin is highly pH-dependent. Solubility is typically at its minimum at the isoelectric point (pI), where the net neutral zwitterions have the weakest interactions with water molecules and can aggregate or precipitate.[13] Conversely, solubility increases significantly at pH values below pKa1 (where the cationic form dominates) and above pKa2 (where the anionic form dominates).

This behavior is critical for:

  • Formulation Development: To create stable aqueous formulations for intravenous administration, the pH must be adjusted away from the pI to ensure complete dissolution of the drug.

  • Purification: Isoelectric precipitation can be leveraged as a purification strategy. By adjusting the pH of a crude solution to the pI of cispentacin, the compound can be selectively precipitated, leaving more soluble impurities behind.

Biological Activity and Absorption

The charge state of cispentacin affects its interaction with biological systems.[14] The gastrointestinal (GI) tract presents a wide range of pH environments, from highly acidic in the stomach (pH 1.5-3.5) to slightly alkaline in the small intestine (pH 6.0-7.5).[15]

  • Oral Absorption: The absorption of drugs across the lipid membranes of the GI tract is favored for the un-ionized, more lipophilic form.[16][17] For cispentacin, the proportion of the neutral zwitterion versus the charged cationic and anionic forms will change as it transits through the GI tract, influencing its absorption profile.[18]

  • Mechanism of Action: Cispentacin is actively transported into fungal cells via amino acid permeases.[19][20] The specific ionic form of cispentacin that is recognized and transported by these permeases is a key factor in its antifungal efficacy. The charge state can also influence how the drug interacts with its intracellular target, prolyl-tRNA synthetase.[19]

Conclusion

The amphoteric nature of cispentacin is a core physicochemical property that stems directly from its amino acid-like structure. A thorough characterization of its pKa values and isoelectric point through established methods like potentiometric titration is essential. These parameters provide the foundational data required to address challenges in drug formulation, predict and optimize oral bioavailability, and understand its mechanism of action. For drug development professionals, a deep understanding of cispentacin's amphoterism is indispensable for transforming this promising antifungal compound into a viable therapeutic.

References

Methodological & Application

Application Note & Protocol: Synthesis of (1S,2R)-2-Aminocyclopentanecarboxylic Acid for Peptide Foldamer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Constrained Amino Acids in Foldamer Design

In the pursuit of novel therapeutics and advanced biomaterials, the field of peptide foldamer chemistry has emerged as a powerful discipline. Foldamers, which are oligomers that adopt well-defined, predictable three-dimensional structures, offer a means to mimic and modulate biological processes with enhanced stability and specificity compared to their natural peptide counterparts.[1] A cornerstone of this field is the use of conformationally constrained non-canonical amino acids, which act as molecular architects, guiding the peptide backbone into specific secondary structures such as helices, sheets, and turns.[2][3]

Among the arsenal of constrained building blocks, the stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) have garnered significant attention.[2] The cyclopentane ring restricts the torsional angles of the peptide backbone, providing a high degree of conformational stability.[2] Specifically, the cis-isomer, (1S,2R)-2-aminocyclopentanecarboxylic acid, and its enantiomer are known to promote the formation of extended, sheet-like structures, while the trans-isomers are key components in the construction of stable 12-helices.[3][4] The ability to selectively synthesize these stereoisomers is therefore of paramount importance for the rational design of peptide foldamers with desired topologies and functions.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of this compound. We will delve into the prevalent synthetic strategies, with a particular focus on a scalable and diastereoselective reductive amination approach. The causality behind experimental choices will be elucidated to provide a deeper understanding of the underlying chemical principles.

Strategic Approaches to the Asymmetric Synthesis of 2-Aminocyclopentanecarboxylic Acid Stereoisomers

Several robust methods have been developed for the asymmetric synthesis of ACPC stereoisomers. The choice of strategy often depends on the desired stereoisomer (cis or trans), scalability requirements, and available starting materials. The primary strategies include:

  • Reductive Amination of a β-Ketoester: This highly effective and scalable method typically employs a chiral auxiliary to direct the stereochemical outcome of the reduction of an intermediate enamine.[2][5][6][7]

  • Enzymatic Resolution: This technique is particularly useful for the separation of enantiomers of cis-ACPC precursors, often involving the stereoselective hydrolysis of a racemic ester or amide by a lipase.[5][7][8]

  • Asymmetric Michael Addition: The conjugate addition of a chiral amine to a cyclopentene-1-carboxylate derivative can provide access to both cis and trans isomers.[9][10]

  • Asymmetric Hydrogenation: Chiral transition-metal catalysts can be used for the enantioselective hydrogenation of a cyclic β-enamino ester precursor.[11]

This guide will provide a detailed protocol for the reductive amination strategy, which offers a practical and scalable route to the desired (1S,2R)-ACPC, along with its other stereoisomers.

Workflow for the Synthesis of ACPC Stereoisomers via Reductive Amination

The following diagram illustrates the overall workflow for the synthesis of all four stereoisomers of ACPC starting from ethyl 2-oxocyclopentanecarboxylate, highlighting the key stages of chiral auxiliary introduction, diastereoselective reduction, epimerization, and separation.

G cluster_0 Starting Material cluster_1 Chiral Auxiliary Mediated Reductive Amination cluster_2 Diastereomer Enrichment and Separation cluster_3 Chiral Auxiliary Removal and Protection cluster_4 Final Products A Ethyl 2-oxocyclopentanecarboxylate B Reaction with (S)-α-phenylethylamine A->B Step 1 C In situ reduction (e.g., NaBH4) B->C D Mixture of Diastereomeric Amino Esters (predominantly cis) C->D E Base-catalyzed Epimerization (e.g., NaOEt) to enrich trans-isomer D->E Step 2 F Crystallization-based Separation E->F G Pure Diastereomers: (1S,2S)-trans and (1R,2S)-cis F->G H Hydrogenolysis to cleave (S)-α-phenylethyl group G->H Step 3 I Ester Hydrolysis H->I J Fmoc Protection I->J K Fmoc-(1S,2S)-ACPC J->K L Fmoc-(1R,2S)-ACPC J->L

Caption: Synthetic workflow for ACPC stereoisomers.

Detailed Protocol: Synthesis of (1S,2R)- and (1S,2S)-2-Aminocyclopentanecarboxylic Acid Derivatives

This protocol is adapted from a scalable synthesis approach and focuses on the preparation of the Fmoc-protected derivatives of both the cis and trans isomers, which are ready for solid-phase peptide synthesis.[2]

Part 1: Diastereoselective Reductive Amination

Objective: To synthesize a mixture of ethyl 2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate diastereomers.

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • (S)-α-phenylethylamine

  • Isobutyric acid

  • Toluene

  • Sodium borohydride (NaBH₄)

  • Ethanol

Procedure:

  • To a solution of ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in toluene, add isobutyric acid (1.1 eq) followed by (S)-α-phenylethylamine (1.08 eq).

  • Heat the mixture to 70 °C for 2 hours. The isobutyric acid acts as a catalyst for the formation of the enamine intermediate.

  • Increase the temperature to distill off approximately half of the toluene, which facilitates the azeotropic removal of water, driving the enamine formation to completion.

  • Cool the reaction mixture in an ice bath and dilute with ethanol.

  • Add NaBH₄ (2.0 eq) portion-wise, maintaining the temperature below 20 °C. The reduction of the enamine is diastereoselective, favoring the formation of the cis-adduct.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water, followed by 1 M HCl to adjust the pH to ~2.

  • Extract the aqueous layer with diethyl ether to remove neutral impurities.

  • Basify the aqueous layer with 6 M NaOH to pH ~10 and extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric amino esters.

Part 2: Epimerization and Diastereomer Separation

Objective: To enrich the thermodynamically more stable trans-isomer and separate the diastereomers.

Materials:

  • Crude mixture of amino esters from Part 1

  • Sodium ethoxide (NaOEt) in ethanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Hydrobromic acid (HBr)

  • Acetonitrile

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add the crude amino ester mixture to the sodium ethoxide solution and stir at 30-35 °C for 18 hours. This base-catalyzed epimerization at the C1 position enriches the trans-diastereomer.[2]

  • Remove the ethanol under reduced pressure.

  • To the residue, add saturated NaHCO₃ solution and brine, and extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.

  • Dissolve the residue in acetonitrile and add a solution of HBr in acetic acid to precipitate the hydrobromide salt of the trans-isomer, (1S,2S)-ethyl 2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate hydrobromide.

  • The cis-isomer, (1R,2S)-ethyl 2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate, can be isolated from the mother liquor.

  • Recrystallize the hydrobromide salt from acetonitrile to obtain the pure trans-diastereomer.[2]

Part 3: Chiral Auxiliary Cleavage and Fmoc Protection

Objective: To remove the (S)-α-phenylethyl auxiliary and protect the resulting amino acid with a Fmoc group.

Materials:

  • Pure diastereomeric hydrobromide salt (from Part 2)

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol

  • Hydrogen gas

  • Potassium bicarbonate (KHCO₃)

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Acetonitrile

  • Water

Procedure:

  • Dissolve the hydrobromide salt of the desired diastereomer in methanol.

  • Add 10% Pd/C catalyst.

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at 45 °C for 5-6 hours. The hydrogenolysis cleaves the N-benzyl bond of the chiral auxiliary.[2]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • The resulting amino acid hydrobromide is then subjected to hydrolysis by heating in 10% HCl at 60 °C for 12 hours to cleave the ethyl ester.

  • Evaporate the mixture to dryness and wash the solid residue with cold acetone to yield the amino acid hydrochloride salt.

  • For Fmoc protection, dissolve the amino acid salt in a mixture of water and acetonitrile.

  • Add KHCO₃ portion-wise, followed by Fmoc-OSu.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Acidify the reaction mixture with 1 M HCl and extract the Fmoc-protected amino acid with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, e.g., Fmoc-(1S,2R)-2-aminocyclopentanecarboxylic acid.

Quantitative Data Summary

StepProductTypical YieldPurity (diastereomeric ratio)
Part 1 Crude Diastereomeric Amino Esters>90%cis:trans ~ 4:1
Part 2 Pure (1S,2S)-trans Diastereomer (HBr salt)up to 40% (from ketoester)>98% de
Part 3 Fmoc-(1S,2R)-ACPC~85% (from amino acid salt)>99% ee

Causality in Experimental Design

  • Chiral Auxiliary: The use of (S)-α-phenylethylamine is crucial for introducing chirality and directing the stereochemical outcome of the reductive amination. The bulky phenyl group shields one face of the intermediate iminium ion, leading to preferential hydride attack from the opposite face.[12]

  • Epimerization: The carboxylate group at the C1 position is susceptible to enolization under basic conditions. This allows for the conversion of the kinetically favored, but less stable, cis-isomer to the thermodynamically more stable trans-isomer, where the two bulky substituents are further apart.[2]

  • Hydrogenolysis: Palladium-catalyzed hydrogenolysis is a mild and efficient method for cleaving the N-benzyl bond of the chiral auxiliary without affecting other functional groups. The use of the hydrobromide salt of the substrate has been shown to facilitate this reaction.[2]

  • Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the protecting group of choice for the amine functionality in solid-phase peptide synthesis due to its stability under acidic conditions and its facile removal with a mild base (e.g., piperidine).

Conclusion

The synthesis of stereochemically pure this compound is a key enabling technology for the advancement of peptide foldamer chemistry. The detailed protocol for the diastereoselective reductive amination presented herein provides a scalable and reliable method for accessing this valuable building block. By understanding the principles behind each synthetic step, researchers can effectively troubleshoot and adapt these procedures to their specific needs. The availability of all stereoisomers of ACPC provides a versatile toolbox for the design and construction of novel peptide foldamers with tailored structures and functions, paving the way for new discoveries in drug development and materials science.

References

Application Note & Protocol: A Scalable and Stereodivergent Synthesis of All Four Stereoisomers of Fmoc-1-Aminocyclopropane-1-carboxylic Acid (Fmoc-ACPC)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, medicinal chemistry, and materials science.

Introduction: The incorporation of conformationally constrained non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. 1-Aminocyclopropane-1-carboxylic acid (ACPC) is a particularly valuable building block due to the rigid cyclopropane ring, which can enforce specific backbone conformations and enhance resistance to enzymatic degradation. The stereochemistry of substituted ACPC derivatives plays a critical role in determining their biological effects. Access to all four stereoisomers of Fmoc-protected ACPC is therefore essential for the systematic exploration of structure-activity relationships in peptide and peptidomimetic drug discovery. This document provides a detailed guide to the scalable synthesis of all four stereoisomers of Fmoc-ACPC, presenting both asymmetric synthesis and chiral resolution strategies.

I. Strategic Approaches to Stereoisomerically Pure Fmoc-ACPC

The synthesis of the four stereoisomers of Fmoc-ACPC can be broadly approached through two distinct strategies:

  • Asymmetric Synthesis: This "bottom-up" approach involves the creation of the chiral centers during the synthesis of the cyclopropane ring, using chiral catalysts or auxiliaries to favor the formation of a specific stereoisomer.[1] This method is often more atom-economical as it avoids the need to discard unwanted isomers.

  • Chiral Resolution: This "top-down" approach begins with the synthesis of a racemic or diastereomeric mixture of ACPC derivatives, followed by separation of the desired stereoisomers.[2] Common resolution techniques include diastereomeric salt crystallization and chiral chromatography.

The choice of strategy will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the in-house expertise and equipment.

II. Asymmetric Synthesis of Fmoc-ACPC Stereoisomers

Asymmetric synthesis offers an elegant and efficient route to enantiomerically enriched ACPC derivatives. One powerful method involves the diastereoselective cyclopropanation of a chiral precursor.

A. Diastereoselective Cyclopropanation using a Chiral Auxiliary

This protocol is adapted from methodologies employing chiral auxiliaries to direct the stereochemical outcome of the cyclopropanation reaction.[3]

Workflow for Asymmetric Synthesis:

Asymmetric Synthesis Workflow start Chiral Precursor (e.g., Chiral Diketopiperazine) step1 Diastereoselective Cyclopropanation start->step1 Reagents for cyclopropanation step2 Auxiliary Cleavage & Deprotection step1->step2 Hydrolysis step3 Fmoc Protection step2->step3 Fmoc-OSu or Fmoc-Cl end_product Enantiomerically Enriched Fmoc-ACPC Stereoisomer step3->end_product

Caption: Asymmetric synthesis of a single Fmoc-ACPC stereoisomer.

Protocol 1: Asymmetric Synthesis via Chiral Diketopiperazine Auxiliary

This protocol describes the synthesis of a single enantiomer of a substituted ACPC derivative. The synthesis of the other enantiomers can be achieved by using the enantiomer of the chiral auxiliary or by modifying the cyclopropanation conditions.

Materials:

  • (6S)-N,N'-bis(p-methoxybenzyl)-3-methylenepiperazine-2,5-dione (chiral auxiliary precursor)

  • Phosphorus ylide (for cyclopropanation)

  • Reagents for deprotection and hydrolysis (e.g., trifluoroacetic acid, hydrochloric acid)

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, Water

  • Bases: Sodium bicarbonate, Triethylamine

Step-by-Step Procedure:

  • Diastereoselective Cyclopropanation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral diketopiperazine precursor in anhydrous DCM.

    • Cool the solution to the recommended temperature for the specific phosphorus ylide being used (this can range from -78 °C to room temperature).

    • Slowly add the phosphorus ylide solution to the reaction mixture.

    • Stir the reaction for the specified time, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction and perform an aqueous workup to isolate the crude diketopiperazinespirocyclopropane. The diastereomeric excess (d.e.) can be determined at this stage by NMR or HPLC analysis.[3]

  • Auxiliary Cleavage and Hydrolysis:

    • Subject the purified diketopiperazinespirocyclopropane to acidic conditions (e.g., treatment with trifluoroacetic acid followed by hydrolysis with 6M HCl) to cleave the chiral auxiliary and hydrolyze the amide bonds, yielding the free amino acid.

  • Fmoc Protection:

    • Dissolve the crude amino acid in a mixture of dioxane and aqueous sodium bicarbonate solution.

    • Add a solution of Fmoc-OSu in dioxane dropwise to the amino acid solution.

    • Stir the reaction at room temperature overnight.

    • Acidify the reaction mixture with dilute HCl and extract the Fmoc-protected amino acid with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Fmoc-ACPC stereoisomer.

    • Purify the product by column chromatography or recrystallization.

Quantitative Data Summary (Representative):

StepKey ReagentsTemperature (°C)Time (h)Typical Yield (%)Diastereomeric/Enantiomeric Excess (%)
CyclopropanationPhosphorus ylide-78 to 252-1285-95>98 d.e.
Hydrolysis6M HCl10012-2470-85-
Fmoc ProtectionFmoc-OSu2512-1680-90>98 e.e.

III. Chiral Resolution of Racemic ACPC Mixtures

An alternative strategy involves the synthesis of a racemic or diastereomeric mixture of ACPC, followed by separation of the stereoisomers. Diastereomeric salt crystallization is a scalable and cost-effective method for chiral resolution.[2]

A. Diastereomeric Salt Crystallization

Workflow for Chiral Resolution:

Chiral Resolution Workflow start Racemic ACPC Derivative step1 Diastereomeric Salt Formation start->step1 Chiral Resolving Agent step2 Fractional Crystallization step1->step2 step3 Liberation of Free Amino Acid step2->step3 Acid/Base Treatment step4 Fmoc Protection step3->step4 Fmoc-OSu end_product Enantiomerically Pure Fmoc-ACPC Stereoisomer step4->end_product

Caption: Chiral resolution of a racemic ACPC mixture.

Protocol 2: Resolution via Diastereomeric Salt Formation

Materials:

  • Racemic ACPC derivative (e.g., ethyl ester)

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (S)-(+)-Mandelic acid)

  • Solvents for crystallization (e.g., ethanol, isopropanol, acetonitrile)

  • Acid and base for salt formation and liberation (e.g., HCl, NaOH)

  • Fmoc-OSu

  • Standard laboratory glassware for crystallization

Step-by-Step Procedure:

  • Synthesis of Racemic ACPC:

    • Synthesize racemic ACPC or a suitable derivative (e.g., the ethyl ester) using established methods, such as the cyclopropanation of a dehydroamino acid derivative.[4][5]

  • Diastereomeric Salt Formation:

    • Dissolve the racemic ACPC derivative in a suitable solvent.

    • Add an equimolar amount of the chiral resolving agent (e.g., (R)-(-)-Mandelic acid).

    • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

  • Fractional Crystallization:

    • Collect the crystals by filtration. The less soluble diastereomeric salt will crystallize out first.

    • The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.

    • The other diastereomer remains in the mother liquor and can be recovered by evaporation of the solvent.

  • Liberation of the Enantiomerically Pure Amino Acid:

    • Treat the purified diastereomeric salt with a base (e.g., NaOH solution) to liberate the free amino acid derivative.

    • Extract the chiral resolving agent into an organic solvent.

    • Isolate the enantiomerically enriched amino acid from the aqueous layer.

  • Fmoc Protection:

    • Follow the Fmoc protection procedure as described in Protocol 1, Step 3.

Quantitative Data Summary (Representative):

StepKey ReagentsSolventTypical Yield of one Enantiomer (%)Enantiomeric Excess after one Crystallization (%)
Salt Formation & Crystallization(R)-(-)-Mandelic acidEthanol30-45>95
Liberation of Amino AcidNaOHWater/DCM90-98-
Fmoc ProtectionFmoc-OSuDioxane/Water80-90>99

IV. Characterization and Quality Control

The stereochemical purity of the synthesized Fmoc-ACPC isomers is paramount. The following analytical techniques are essential for quality control:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and can be used with chiral solvating agents to determine enantiomeric purity.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the enantiomeric excess of the final products.[6]

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.

  • Optical Rotation: To measure the specific rotation of the enantiomerically pure products.

V. Conclusion

This application note provides a comprehensive guide to the scalable synthesis of all four stereoisomers of Fmoc-ACPC. By offering detailed protocols for both asymmetric synthesis and chiral resolution, researchers are equipped with the necessary tools to produce these valuable building blocks for advanced peptide and peptidomimetic research. The choice of synthetic strategy should be guided by the specific requirements of the project, including scale, cost, and available resources. Careful execution of these protocols and rigorous analytical characterization will ensure the production of high-quality, stereoisomerically pure Fmoc-ACPC for a wide range of applications in drug discovery and materials science.

References

Application Notes & Protocols: Harnessing (1S,2R)-2-Aminocyclopentanecarboxylic Acid for the Fabrication of Advanced Self-Assembling Nanostructures

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the dynamic landscape of nanotechnology and drug delivery, the pursuit of molecular building blocks that offer both precision and predictability is paramount. This guide moves beyond conventional peptide self-assembly to explore the unique potential of a conformationally constrained cyclic β-amino acid: (1S,2R)-2-aminocyclopentanecarboxylic acid (cis-ACPC) . The rigid cyclopentane ring of this amino acid introduces a defined structural kink in the peptide backbone, predisposing it to form extended β-strand conformations. This intrinsic property is the key to engineering highly ordered, self-assembling nanostructures with significant potential in therapeutic delivery.

These application notes are designed for researchers, scientists, and drug development professionals. They provide not just a set of instructions, but a deeper understanding of the principles governing the self-assembly of cis-ACPC-containing peptides, empowering you to innovate and adapt these methodologies for your specific research goals.

The Scientific Rationale: Why this compound?

The power of this compound lies in its stereochemistry. The cis relationship between the amine and carboxylic acid groups on the cyclopentane ring forces the peptide backbone into a specific, extended conformation. This contrasts with the more flexible α-amino acids, providing a predictable method for inducing the formation of β-sheet secondary structures.[1][2] These β-sheets are the fundamental structural motif for the self-assembly of a wide array of nanostructures, including nanofibers, nanoribbons, and hydrogels.[3][4][5]

By strategically incorporating (1S,2R)-ACPC into a peptide sequence, we can exert a high degree of control over the self-assembly process, leading to the formation of robust and well-defined nanomaterials. This approach offers a significant advantage over more stochastic self-assembly systems.

Designing Your Self-Assembling Peptide

The design of the peptide sequence is a critical first step. A common and effective design involves an amphiphilic sequence with alternating hydrophobic and hydrophilic residues. The inclusion of (1S,2R)-ACPC will promote the necessary β-strand formation.

Example Peptide Sequence:

A model peptide for initiating your studies could be an octapeptide with the following sequence:

Ac-Phe-Val-(1S,2R)-ACPC-Lys-Phe-Val-(1S,2R)-ACPC-Lys-NH₂

  • Ac (Acetyl) and NH₂ (Amide): N-terminal acetylation and C-terminal amidation remove charges from the termini, reducing electrostatic repulsion and promoting self-assembly.

  • Phenylalanine (Phe) and Valine (Val): These hydrophobic amino acids will drive the association of the peptides in an aqueous environment, forming the core of the nanostructure.

  • (1S,2R)-ACPC: The key component that induces the extended β-strand conformation necessary for β-sheet formation.

  • Lysine (Lys): A hydrophilic and positively charged amino acid at physiological pH. The lysine residues will be exposed on the surface of the nanostructure, ensuring solubility in aqueous media and providing sites for potential functionalization or interaction with negatively charged drugs.

Protocols for Self-Assembly

The self-assembly of (1S,2R)-ACPC-containing peptides into nanostructures is typically triggered by a change in the solvent environment or pH.

Protocol 1: Solvent-Triggered Self-Assembly

This method involves dissolving the peptide in an organic solvent to break any pre-existing aggregates and then initiating self-assembly by introducing an aqueous buffer.

Materials:

  • Lyophilized custom-synthesized peptide containing (1S,2R)-ACPC (e.g., Ac-Phe-Val-(1S,2R)-ACPC-Lys-Phe-Val-(1S,2R)-ACPC-Lys-NH₂)

  • Hexafluoroisopropanol (HFIP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Peptide Monomerization: Accurately weigh the lyophilized peptide and dissolve it in HFIP to a concentration of 1 mM. HFIP is a strong hydrogen bond disrupter and is effective at dissociating any pre-formed peptide aggregates.[6]

  • Incubation: Vortex the solution gently for 5-10 minutes to ensure complete dissolution.

  • Initiation of Self-Assembly: In a sterile microcentrifuge tube, add the desired volume of PBS (pH 7.4).

  • Addition of Peptide Solution: While gently vortexing the PBS, add the peptide-HFIP solution dropwise to the desired final peptide concentration (e.g., 100 µM). The introduction of the aqueous buffer will trigger the hydrophobic collapse and self-assembly of the peptide molecules.

  • Maturation: Allow the solution to incubate at room temperature for at least 24 hours to allow for the formation and maturation of the nanostructures.

  • Characterization: The resulting nanostructures can now be characterized using the techniques described in Section 4.

Protocol 2: pH-Triggered Self-Assembly

This protocol is particularly useful for peptides that are soluble at a low or high pH and self-assemble as the pH approaches neutrality. Our example peptide with lysine residues will be soluble at acidic pH and will assemble as the pH is raised.

Materials:

  • Lyophilized custom-synthesized peptide

  • Sterile deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter

  • Sterile microcentrifuge tubes

Procedure:

  • Initial Dissolution: Dissolve the lyophilized peptide in sterile deionized water to the desired final concentration (e.g., 500 µM).

  • Acidification: Adjust the pH of the peptide solution to approximately 3.0 using 0.1 M HCl. At this pH, the lysine residues will be protonated, leading to electrostatic repulsion that prevents self-assembly.

  • Initiation of Self-Assembly: Slowly add 0.1 M NaOH dropwise while monitoring the pH. As the pH increases towards 7.4, the electrostatic repulsion between the lysine residues will decrease, allowing the hydrophobic and hydrogen bonding interactions to dominate, leading to self-assembly.[7][8][9]

  • Maturation: Once the desired pH is reached, allow the solution to incubate at room temperature for 24-48 hours for the nanostructures to fully form.

  • Characterization: Proceed with the characterization of the formed nanostructures.

Characterization of Self-Assembled Nanostructures

A multi-technique approach is essential for a comprehensive understanding of the formed nanostructures.

Morphological Analysis: Visualizing the Nanostructures

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and dimensions of the self-assembled nanostructures.[1][10][11]

AFM Protocol:

  • Dilute the nanostructure solution with deionized water to an appropriate concentration (e.g., 10-20 µM).

  • Deposit a 10 µL drop of the diluted solution onto a freshly cleaved mica surface.

  • Allow the sample to adsorb for 5-10 minutes.

  • Gently rinse the mica surface with deionized water to remove any unadsorbed material.

  • Dry the sample under a gentle stream of nitrogen gas.

  • Image the sample in tapping mode.

TEM Protocol:

  • Place a 5-10 µL drop of the nanostructure solution onto a carbon-coated copper grid.

  • Allow the sample to adsorb for 2-5 minutes.

  • Wick away the excess solution using filter paper.

  • For negative staining, apply a drop of 2% (w/v) uranyl acetate solution to the grid for 1-2 minutes.

  • Wick away the excess stain and allow the grid to air dry completely before imaging.

Expected Results:

ParameterExpected Outcome
Morphology Formation of long, unbranched nanofibers or nanoribbons.
Fiber Height (AFM) 5-15 nm
Fiber Width (TEM/AFM) 10-50 nm
Fiber Length Several micrometers
Secondary Structure Analysis: Confirming the β-Sheet Formation

Circular Dichroism (CD) Spectroscopy is a crucial technique to confirm the formation of β-sheet structures upon self-assembly.[12][13][14]

Protocol:

  • Prepare peptide solutions at the desired concentration (e.g., 100 µM) under both non-assembling (e.g., low pH) and assembling (e.g., neutral pH) conditions.

  • Use a quartz cuvette with a 1 mm path length.

  • Record the CD spectra from 190 nm to 260 nm at room temperature.

  • Average at least three scans for each sample and subtract the spectrum of the buffer.

Expected Results:

ConditionExpected CD Spectrum
Non-assembling (e.g., pH 3.0) A random coil conformation, characterized by a strong negative peak around 200 nm.
Assembled (e.g., pH 7.4) A characteristic β-sheet spectrum, with a negative peak around 218 nm and a positive peak around 195-200 nm.
Size Distribution in Solution: Dynamic Light Scattering (DLS)

DLS can be used to determine the hydrodynamic radius of the self-assembled nanostructures in solution.

Protocol:

  • Prepare the nanostructure solution as described in the self-assembly protocols.

  • Filter the solution through a 0.22 µm syringe filter to remove any large aggregates or dust.

  • Perform the DLS measurement at a scattering angle of 90° or 173°.

  • Analyze the correlation function to obtain the size distribution.

Expected Results:

ParameterExpected Outcome
Hydrodynamic Radius (Rh) A monomodal distribution with an average size in the range of 50-200 nm, indicative of well-defined nanostructures.
Polydispersity Index (PDI) A low PDI value (< 0.3) suggests a homogenous population of nanostructures.

Application in Drug Delivery: Encapsulation and Controlled Release of Doxorubicin

The nanofibrous hydrogels formed by (1S,2R)-ACPC-containing peptides are excellent candidates for the controlled release of therapeutic agents. The anticancer drug Doxorubicin (DOX) , being a cationic and aromatic molecule, can be effectively encapsulated within the nanofiber network through electrostatic and π-π stacking interactions.[3][11][15][16]

Protocol for Doxorubicin Loading and Release:

Materials:

  • Pre-formed peptide hydrogel (e.g., at a higher peptide concentration of 1-2 wt%)

  • Doxorubicin hydrochloride solution (1 mg/mL in water)

  • PBS (pH 7.4 and pH 5.5 to mimic tumor microenvironment)

  • UV-Vis spectrophotometer

Procedure:

  • Hydrogel Formation: Prepare a self-supporting hydrogel by following one of the self-assembly protocols at a higher peptide concentration.

  • Drug Loading: Gently add the doxorubicin solution on top of the hydrogel and allow it to diffuse into the matrix for 24 hours at 4°C. Alternatively, doxorubicin can be mixed with the peptide solution before triggering self-assembly.

  • Release Study:

    • Carefully remove any excess, unloaded drug solution from the surface of the hydrogel.

    • Add a known volume of release buffer (PBS at pH 7.4 or pH 5.5) on top of the doxorubicin-loaded hydrogel.

    • At predetermined time intervals, collect the entire release buffer and replace it with fresh buffer.

    • Measure the concentration of doxorubicin in the collected buffer using a UV-Vis spectrophotometer at 480 nm.

    • Calculate the cumulative release of doxorubicin over time.

Expected Outcome:

A sustained release of doxorubicin over several days is expected. The release is often faster at a slightly acidic pH (5.5), which is advantageous for targeting the tumor microenvironment.[16]

Visualizing the Concepts

To further clarify the processes described, the following diagrams illustrate the key concepts.

Self-Assembly Workflow

G cluster_0 Peptide Preparation cluster_1 Self-Assembly Trigger cluster_2 Nanostructure Formation cluster_3 Characterization & Application Peptide_Synthesis Peptide Synthesis with (1S,2R)-ACPC Lyophilization Lyophilization Peptide_Synthesis->Lyophilization Monomerization Monomerization in HFIP Lyophilization->Monomerization Solvent Trigger pH_Adjustment Dissolution & pH Adjustment Lyophilization->pH_Adjustment pH Trigger Self_Assembly Self-Assembly into Nanofibers Monomerization->Self_Assembly pH_Adjustment->Self_Assembly Hydrogelation Hydrogel Formation (at high conc.) Self_Assembly->Hydrogelation Characterization AFM, TEM, CD, DLS Self_Assembly->Characterization Drug_Loading Drug Loading (e.g., Doxorubicin) Hydrogelation->Drug_Loading Release_Study Controlled Release Study Drug_Loading->Release_Study

Caption: Workflow for creating and utilizing self-assembling nanostructures.

Mechanism of Self-Assembly

G Monomers Peptide Monomers (Random Coil) Beta_Strands β-Strand Formation (Induced by (1S,2R)-ACPC) Monomers->Beta_Strands Trigger (pH/Solvent) Beta_Sheets β-Sheet Assembly (Hydrogen Bonding) Beta_Strands->Beta_Sheets Nanofibers Nanofiber Formation (Hydrophobic Interactions) Beta_Sheets->Nanofibers

Caption: The hierarchical self-assembly process of cis-ACPC peptides.

Conclusion and Future Outlook

The use of this compound as a molecular tool to direct peptide self-assembly represents a significant step forward in the rational design of nanomaterials. The protocols and conceptual frameworks provided here serve as a robust starting point for researchers to explore this exciting area. Future work may involve the design of more complex peptide sequences with specific targeting moieties, the encapsulation of a wider range of therapeutics, and the investigation of these materials in preclinical models. The inherent predictability and robustness of nanostructures derived from cis-ACPC-containing peptides position them as highly promising candidates for the next generation of drug delivery systems and advanced biomaterials.

References

Application Notes and Protocols: A Guide to In Vitro Antifungal Susceptibility Testing of Cispentacin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cispentacin is a novel antifungal agent with a unique profile, demonstrating potent in vivo efficacy that is not always reflected in standard in vitro susceptibility tests.[1][2] This discrepancy necessitates carefully selected testing conditions to accurately assess its antifungal activity. This guide provides a comprehensive overview and detailed protocols for determining the in vitro susceptibility of fungal isolates, particularly Candida and Cryptococcus species, to cispentacin. We will delve into the causality behind experimental choices, focusing on the broth microdilution method as the reference standard, and discuss the limitations of agar-based methods for this specific compound.

Introduction: The Cispentacin Conundrum

Cispentacin, identified as (1R,2S)-2-aminocyclopentane-1-carboxylic acid, is a water-soluble, amphoteric compound originally isolated from Bacillus cereus.[1][3] Unlike many antifungals, its mechanism of action does not target the cell wall or membrane. Instead, it leverages the fungus's own nutrient uptake systems to gain entry and disrupt essential cellular processes. This unique mechanism is central to understanding why standard susceptibility testing protocols may require modification.

Mechanism of Action

The antifungal activity of cispentacin is initiated by its active transport into the fungal cell via amino acid permeases.[3] Once inside, its primary target is prolyl-tRNA synthetase, an enzyme critical for protein synthesis.[2][3] By inhibiting this enzyme, cispentacin effectively halts the production of essential proteins, leading to a fungistatic or fungicidal effect.[3]

cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space Cispentacin_ext Cispentacin Permease Amino Acid Permease (e.g., Proline Permease) Cispentacin_ext->Permease Active Transport Cispentacin_int Intracellular Cispentacin Permease->Cispentacin_int Synthetase Prolyl-tRNA Synthetase Cispentacin_int->Synthetase Inhibition ProteinSynth Protein Synthesis Synthetase->ProteinSynth Required for GrowthInhibition Fungal Growth Inhibition ProteinSynth->GrowthInhibition Leads to

Caption: Proposed mechanism of action for cispentacin.

The In Vitro vs. In Vivo Challenge

Early research revealed that cispentacin exhibits weak or insignificant activity when tested using standard agar dilution methods.[4][5] However, potent therapeutic effects were observed in animal models of systemic candidiasis.[2][4] This suggests that the composition of the test medium is a critical factor. Significant in vitro activity is observed in specific liquid media, such as Yeast Nitrogen Base (YNB) with glucose, using turbidimetric methods that measure growth inhibition in a broth culture.[2][3] This guide, therefore, prioritizes the broth microdilution technique, which aligns with the methodologies that have successfully demonstrated cispentacin's activity.

Core Methodologies and Experimental Design

The foundation of reliable antifungal susceptibility testing rests on standardized procedures established by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7] While cispentacin lacks established breakpoints, adhering to these frameworks ensures reproducibility and comparability.

Critical Choice of Growth Medium

The medium's composition can dramatically influence the measured activity of cispentacin.

  • RPMI-1640 Medium: This is the standard medium recommended by CLSI (M27 document) and EUCAST for yeast susceptibility testing.[6][8] It is buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to a pH of 7.0, providing consistent and reproducible growth conditions for a wide range of fungi.[6] For general validation and comparison with other antifungals, testing in RPMI-1640 is essential.

  • Yeast Nitrogen Base (YNB) with Glucose: This medium has been specifically reported to reveal cispentacin's in vitro activity more effectively than richer media.[3][4] It is possible that components in more complex media, like certain amino acids, may compete with cispentacin for uptake through permeases, thus masking its effect. It is highly recommended to perform parallel testing in YNB to capture the full activity profile of cispentacin.

Quality Control (QC) as a Self-Validating System

A protocol's trustworthiness is established through rigorous quality control. Since specific QC ranges for cispentacin are not yet established, the integrity of the test system must be validated using standard antifungal agents with known QC ranges.

  • QC Strains: The use of reference strains is mandatory for each test run. Recommended strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[9]

  • QC Validation: These strains should be tested against a standard antifungal (e.g., fluconazole, amphotericin B) for which CLSI has published acceptable MIC ranges (see Table 4).[9][10] If the MICs for the control drugs fall within the acceptable ranges, the assay is considered valid, lending confidence to the results obtained for cispentacin.

Table 1: Key Reagents and Media
Component Specification & Rationale
Cispentacin Powder Analytical grade, with known purity and potency. Stored as per manufacturer's instructions.
Solvent for Cispentacin Sterile, distilled water. Cispentacin is water-soluble.[3]
Control Antifungals E.g., Fluconazole, Amphotericin B. Powders of known potency.
Solvent for Controls Dimethyl sulfoxide (DMSO) for azoles; water for others.[11][12] The final concentration of DMSO in wells must not exceed 1% to avoid solvent toxicity to the fungi.[11]
Primary Test Medium RPMI-1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.[6]
Secondary Test Medium Yeast Nitrogen Base (YNB) without amino acids, supplemented with glucose.
Culture Plates Sterile, 96-well, U-bottomed polystyrene microtiter plates.[8]

Protocol 1: Broth Microdilution Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) and is considered the reference standard.[13] It is based on the CLSI M27 guidelines with modifications pertinent to cispentacin.[8][11]

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Incubation & Readout A Prepare Cispentacin Stock Solution C Prepare 2X Drug Dilution Series A->C B Prepare Fungal Inoculum (0.5 McFarland) D Prepare 2X Fungal Working Suspension B->D E Dispense 50 µL of 2X Drug Dilutions into Plate C->E F Add 50 µL of 2X Fungal Suspension to Wells D->F G Incubate at 35°C for 24-48 hours F->G H Read Plates Visually or with Spectrophotometer G->H I Determine MIC (Lowest concentration with ≥50% growth inhibition) H->I

Caption: Workflow for the broth microdilution method.

Step-by-Step Methodology
  • Preparation of Cispentacin Stock Solution:

    • Accurately weigh the cispentacin powder on a calibrated analytical balance.[6]

    • Dissolve in sterile distilled water to create a high-concentration stock solution (e.g., 1280 µg/mL). A concentration at least 10 times the highest concentration to be tested is recommended.[6]

    • Sterilize the stock solution by filtration through a 0.22 µm filter. Store aliquots at -80°C.

  • Inoculum Preparation:

    • From a fresh (24-48 hour) culture on Sabouraud Dextrose Agar, select several distinct colonies.

    • Suspend the colonies in 5 mL of sterile saline.

    • Vortex thoroughly to ensure a homogenous suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm), and corresponds to approximately 1-5 x 10⁶ CFU/mL for Candida spp.[6]

    • This is the stock inoculum. Create a working inoculum by diluting the stock suspension 1:1000 in the test medium (RPMI-1640 or YNB). This results in a 1X fungal suspension of 1-5 x 10³ CFU/mL.[11]

Table 2: Inoculum Preparation Summary
Step Target Concentration
1. Stock Suspension 0.5 McFarland Standard (~1-5 x 10⁶ CFU/mL)
2. Final Inoculum (in well) ~0.5-2.5 x 10³ CFU/mL
  • Preparation of Microtiter Plates:

    • This protocol describes preparing a 2X drug plate, which is then combined with a 2X inoculum.

    • In a sterile "master" plate or tubes, perform a two-fold serial dilution of the cispentacin stock solution in the test medium to create concentrations ranging from, for example, 256 µg/mL down to 0.25 µg/mL. These are the 2X concentrations.

    • Dispense 100 µL of each 2X drug concentration into the corresponding wells of a 96-well U-bottom plate.

    • Include a drug-free well (medium only) to serve as the growth control and a blank well (medium only, no inoculum) for spectrophotometer calibration.

  • Inoculation and Incubation:

    • Prepare a 2X working inoculum by diluting the 0.5 McFarland stock 1:500 in the test medium.

    • Add 100 µL of the 2X fungal suspension to each well (except the blank). This brings the final volume in each well to 200 µL, halving the drug and inoculum concentrations to their final 1X values.

    • Seal the plate or use a lid to prevent evaporation.

    • Incubate at 35°C for 24-48 hours. Cryptococcus species may require up to 72 hours of incubation.[13]

  • Determining the MIC:

    • The endpoint is read after sufficient growth is observed in the growth control well.

    • Visual Reading: The MIC is the lowest drug concentration that causes a significant reduction in turbidity compared to the growth control. For cispentacin, as with azoles, this is typically defined as a ≥50% reduction in growth (a score of 2 or less on a 0-4 scale).[8][14]

    • Spectrophotometric Reading: Read the optical density (OD) at 530 nm. The MIC is the lowest drug concentration where the OD is ≤50% of the mean OD of the growth control wells (after subtracting the blank OD).

| Table 3: Broth Microdilution Plate Setup Example (Concentrations in µg/mL) | | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Well | 1 | 2 | 3 | 4 | 5 | ... | 11 | 12 | | Drug Conc. | 128 | 64 | 32 | 16 | 8 | ... | 0.125 | Growth Ctrl | | Result | - | - | - | + | ++ | ++ | ++ | ++ | | Interpretation | No Growth | No Growth | No Growth | Slight Growth | Heavy Growth | Heavy Growth | Heavy Growth | Heavy Growth | | MIC | 16 µg/mL (First well with ≥50% growth inhibition) | | | | | | | |

Protocol 2: Agar Disk Diffusion Susceptibility Testing

This method is simpler and less expensive but, as noted, may not be suitable for cispentacin due to its poor activity on standard agar media.[2][4] It should be used for screening purposes only, with the understanding that a lack of a zone of inhibition does not necessarily indicate resistance. The procedure should follow CLSI M44 guidelines.[15]

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Incubation & Readout A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate Agar Plate with Sterile Swab A->C B Prepare Cispentacin Disks D Apply Paper Disks to Agar Surface B->D E Incubate at 35°C for 24-48 hours D->E F Measure Diameter of Zone of Inhibition (mm) E->F

Caption: Workflow for the agar disk diffusion method.

Step-by-Step Methodology
  • Preparation of Cispentacin Disks:

    • Since commercial cispentacin disks are unavailable, they must be prepared in-house.

    • Prepare a high-concentration solution of cispentacin in sterile water.

    • Apply a precise volume (e.g., 20 µL) to a sterile, blank paper disk (6 mm diameter) to achieve the desired drug load per disk (e.g., 10 µg, 30 µg).[16]

    • Allow the disks to dry completely in a sterile environment before use. Store at 4°C.

  • Inoculum and Plate Preparation:

    • Prepare a fungal inoculum adjusted to a 0.5 McFarland standard as described in section 3.1, step 2.

    • Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[6] The glucose supports fungal growth, and the dye enhances zone edge definition.[6]

    • Dip a sterile cotton swab into the adjusted inoculum, removing excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each application to ensure confluent growth.[17]

  • Disk Application and Incubation:

    • Aseptically place the prepared cispentacin disks and control disks (e.g., fluconazole) onto the inoculated agar surface, ensuring firm contact.

    • Invert the plates and incubate at 35°C for 24-48 hours.

  • Reading Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

    • CAUTION: For cispentacin, it is highly probable that no zone of inhibition will be observed. This result should be interpreted with the knowledge of the compound's known behavior on agar and cross-validated with the broth microdilution method.

Data Interpretation and Reporting

  • MIC Reporting: The result from the broth microdilution test is reported as the MIC in µg/mL.[18]

  • Lack of Breakpoints: It is crucial to note that there are no established clinical breakpoints for cispentacin from regulatory bodies like CLSI, EUCAST, or the FDA.[19][20] Therefore, results cannot be categorized as "Susceptible," "Intermediate," or "Resistant."

  • Contextual Interpretation: MIC values should be used for research and comparison purposes (e.g., comparing the activity against different isolates or under different medium conditions). They provide a quantitative measure of in vitro potency but do not have a direct, validated correlation with clinical outcome for this specific agent.

Table 4: Example Quality Control (QC) Ranges for Reference Strains
QC Strain Antifungal Agent Acceptable MIC Range (µg/mL)
C. parapsilosis ATCC 22019Fluconazole2 - 8
Amphotericin B0.5 - 2
C. krusei ATCC 6258Fluconazole16 - 128
Amphotericin B1 - 4
Note: These ranges are illustrative and should be verified against the current CLSI M60 supplement.[9][10]

Conclusion

The in vitro susceptibility testing of cispentacin requires a nuanced approach that accounts for its unique mechanism of action and the critical influence of the test medium. The broth microdilution method, performed in both standard RPMI-1640 and the more revealing YNB medium, is the most reliable method for quantifying its antifungal activity. All testing must be conducted within a robust quality control framework to ensure the validity of the experimental system. While agar diffusion methods are unlikely to yield meaningful results, understanding their limitations is as important as executing the primary protocol correctly. The data generated through these methods will provide a solid foundation for further research and development of this promising antifungal agent.

References

Application Notes and Protocols: Utilizing (1S,2R)-2-Aminocyclopentanecarboxylic Acid Derivatives as Reverse Turn Inducers in GnRH Mimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Conformational Constraint in GnRH Mimetic Design

Gonadotropin-releasing hormone (GnRH), a decapeptide central to the regulation of reproductive processes, exerts its biological effects by adopting a specific three-dimensional structure upon binding to its receptor (GnRH-R) on pituitary gonadotrophs.[1][2] A key structural motif for potent receptor interaction is a β-II' turn, typically involving residues 5-8 of the native peptide sequence (Tyr⁵-Gly⁶-Leu⁷-Arg⁸).[1][3] This folded conformation is crucial for orienting the N- and C-terminal domains for effective receptor binding and activation.[2] However, the inherent flexibility of linear peptides in solution presents a significant hurdle in drug design, often leading to reduced receptor affinity and susceptibility to proteolytic degradation.

To overcome these limitations, the development of conformationally constrained GnRH mimetics has become a cornerstone of modern medicinal chemistry.[4] By incorporating rigid structural elements, we can pre-organize the peptide into its bioactive conformation, thereby enhancing receptor binding affinity, increasing metabolic stability, and improving overall therapeutic efficacy.[5] One of the most effective strategies for achieving this is the introduction of non-natural amino acids that act as potent reverse turn inducers.

This guide focuses on the application of (1S,2R)-2-aminocyclopentanecarboxylic acid (ACPC) derivatives as a novel and effective scaffold for inducing the critical β-II' turn in GnRH mimetics. The cis-substitution pattern of the amino and carboxyl groups on the cyclopentane ring provides a rigid template that mimics the dihedral angles of a type II' β-turn, making it an ideal building block for designing next-generation GnRH agonists and antagonists.

PART 1: The Scientific Rationale for (1S,2R)-ACPC in GnRH Mimetics

The Causality Behind Selecting a Cyclic β-Amino Acid

The choice of (1S,2R)-ACPC as a reverse turn inducer is rooted in its unique stereochemical and conformational properties. As a cyclic β-amino acid, it introduces significant torsional constraints on the peptide backbone. The cyclopentane ring restricts the rotational freedom around the Cα-Cβ and Cβ-C(O) bonds, effectively locking the peptide chain into a specific spatial arrangement.

The (1S,2R) stereochemistry is particularly crucial. It positions the amino and carboxyl groups in a cis-orientation on the cyclopentane ring, which pre-disposes the peptide backbone to adopt a turn-like conformation. This contrasts with the trans-isomers, which would favor a more extended peptide chain. By replacing a key residue within the turn-forming region of GnRH (e.g., Gly⁶ or Leu⁷) with (1S,2R)-ACPC, we can effectively "force" the peptide into the desired β-II' turn structure, thereby enhancing its affinity for the GnRH receptor.

G cluster_0 Linear Flexible GnRH Analog cluster_1 GnRH Mimetic with (1S,2R)-ACPC a Multiple Conformations b Low Receptor Affinity a->b c Proteolytic Instability a->c d (1S,2R)-ACPC Incorporation a->d Structural Modification e Pre-organized β-II' Turn d->e f High Receptor Affinity e->f g Enhanced Stability e->g

Figure 1: Logical workflow illustrating the benefits of incorporating (1S,2R)-ACPC into GnRH mimetics.

Structure-Activity Relationship (SAR) Insights

The incorporation of (1S,2R)-ACPC into a GnRH mimetic provides a valuable tool for dissecting the structure-activity relationships of these analogs. By systematically replacing residues in the turn region, researchers can probe the importance of specific side-chain interactions while maintaining the essential backbone conformation. This allows for the fine-tuning of receptor binding affinity and biological activity. For instance, derivatives of (1S,2R)-ACPC with functional groups on the cyclopentane ring can be synthesized to explore additional binding pockets within the GnRH receptor.

PART 2: Experimental Protocols

Synthesis of Fmoc-(1S,2R)-2-aminocyclopentanecarboxylic Acid

The synthesis of the Fmoc-protected (1S,2R)-ACPC building block is a prerequisite for its incorporation into peptides via solid-phase peptide synthesis (SPPS). Several synthetic routes have been reported, often starting from commercially available precursors. A generalized, scalable synthesis is outlined below:

Protocol 1: Synthesis of Fmoc-(1S,2R)-ACPC

  • Starting Material: Racemic cis-2-aminocyclopentanecarboxylic acid.

  • Resolution: Perform enzymatic or chiral resolution to isolate the desired (1S,2R)-enantiomer. This is a critical step to ensure the correct stereochemistry for turn induction.

  • Fmoc Protection:

    • Dissolve the resolved this compound in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

    • Add a base, such as sodium carbonate, to deprotonate the amino group.

    • Slowly add a solution of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in 1,4-dioxane.

    • Stir the reaction at room temperature for several hours until completion, monitoring by TLC.

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield pure Fmoc-(1S,2R)-2-aminocyclopentanecarboxylic acid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS) of GnRH Mimetics Containing (1S,2R)-ACPC

The following is a generalized protocol for the manual synthesis of a GnRH mimetic incorporating Fmoc-(1S,2R)-ACPC using the Fmoc/tBu strategy.

Protocol 2: SPPS of a GnRH Mimetic

  • Resin Preparation:

    • Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, HBTU; 3-5 equivalents) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIEA; 6-10 equivalents), to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin test (Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF (5-7 times).

  • Incorporation of Fmoc-(1S,2R)-ACPC:

    • Follow the standard coupling protocol (step 3) using the synthesized Fmoc-(1S,2R)-2-aminocyclopentanecarboxylic acid. Due to its constrained nature, a longer coupling time or double coupling may be necessary to ensure complete reaction.

  • Chain Elongation:

    • Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the GnRH mimetic sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and deprotected, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

G start Start SPPS with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash DMF Wash deprotection->wash cleavage Cleavage from Resin (TFA Cocktail) deprotection->cleavage Final Cycle coupling Amino Acid Coupling (Fmoc-AA, HATU, DIEA) acpc_coupling Incorporate Fmoc-(1S,2R)-ACPC coupling->acpc_coupling coupling->wash acpc_coupling->wash wash->coupling ninhydrin Ninhydrin Test wash->ninhydrin ninhydrin->deprotection Negative ninhydrin->coupling Positive purification RP-HPLC Purification cleavage->purification end Characterized GnRH Mimetic purification->end

References

Application Notes & Protocols: Synthesis and Evaluation of (1S,2R)-2-Aminocyclopentanecarboxylic Acid-Based Muraymycin Analogs for MraY Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: A New Angle on a Validated Target

The rise of antibiotic resistance necessitates the exploration of novel antibacterial agents and unexploited biochemical targets.[1] The bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY) is an essential enzyme in the biosynthesis of peptidoglycan, the main component of the bacterial cell wall.[2][3] MraY catalyzes the first membrane-associated step: the transfer of the soluble precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[4] Its essentiality and absence in eukaryotes make it a prime target for new antibiotics.

Muraymycins, a class of naturally occurring nucleoside antibiotics, are potent inhibitors of MraY, with some exhibiting inhibitory constants (IC50) in the low picomolar range.[5] However, their structural complexity makes total synthesis challenging, limiting extensive medicinal chemistry optimization.[1][4] To overcome this, researchers have focused on creating structurally simplified yet potent analogs.

This guide details a comprehensive strategy for the design, synthesis, and evaluation of novel muraymycin analogs where the central aminoribose moiety is replaced by (1S,2R)-2-aminocyclopentanecarboxylic acid (ACPC) . This modification offers several strategic advantages:

  • Improved Synthetic Tractability: Replacing the chiral, highly functionalized ribose ring with a conformationally constrained cyclopentane core simplifies the synthesis.[6][7]

  • Conformational Rigidity: The trans-ACPC scaffold provides a rigid backbone, which can lock the molecule into a bioactive conformation, potentially improving binding affinity and providing clearer structure-activity relationship (SAR) data.[8]

  • Novel Chemical Space: This modification allows for the exploration of new interactions within the MraY active site, potentially leading to inhibitors with improved properties.

These application notes are designed for researchers in drug discovery and medicinal chemistry, providing both the conceptual framework and detailed protocols for creating and testing these next-generation MraY inhibitors.

Conceptual Framework: The MraY Catalytic Cycle and Mechanism of Inhibition

To rationally design inhibitors, understanding the target's function is paramount. MraY facilitates a critical step in cell wall synthesis. Our muraymycin analogs are designed to act as substrate mimics, binding to the active site and halting this essential process.

MraY_Inhibition cluster_0 Normal MraY Catalytic Cycle cluster_1 Inhibition Pathway UDP_MurNAc UDP-MurNAc-pentapeptide (Soluble Substrate) MraY_Enzyme MraY Enzyme UDP_MurNAc->MraY_Enzyme C55P Undecaprenyl-P (Lipid Substrate) C55P->MraY_Enzyme Lipid_I Lipid I (Product) MraY_Enzyme->Lipid_I Catalysis UMP UMP MraY_Enzyme->UMP Analog Muraymycin Analog (ACPC-based) MraY_Inhibited Inactive MraY Complex Analog->MraY_Inhibited High-Affinity Binding No_Product Lipid I Synthesis Blocked MraY_Inhibited->No_Product MraY_Enzyme_2 MraY Enzyme MraY_Enzyme_2->MraY_Inhibited

Figure 1: MraY Catalytic Cycle and Inhibition. The diagram illustrates the normal catalytic function of MraY in producing Lipid I and how muraymycin analogs competitively inhibit the enzyme, blocking product formation.

Part 1: Synthetic Strategy and Key Methodologies

A convergent synthetic approach is recommended for preparing these analogs. This strategy involves the independent synthesis of key fragments, which are then coupled in the final stages. This modularity is highly efficient and allows for the rapid generation of a library of analogs by simply varying one of the building blocks.

Retrosynthesis cluster_fragments Key Building Blocks Target Target Muraymycin Analog ((1S,2R)-ACPC Core) FragmentA A: Protected (1S,2R)-ACPC -Uridine Conjugate Target->FragmentA Reductive Amination or Ugi Reaction FragmentB B: Urea-Dipeptide Aldehyde with Lipophilic Tail Target->FragmentB Key Coupling Step BuildingBlock1 Protected Uridine Derivative FragmentA->BuildingBlock1 Glycosylation BuildingBlock2 Fmoc-(1S,2R)-ACPC FragmentA->BuildingBlock2 Esterification BuildingBlock3 Amino Acids & Resin FragmentB->BuildingBlock3 Solid-Phase Peptide Synthesis BuildingBlock4 Lipophilic Aldehyde or Carboxylic Acid FragmentB->BuildingBlock4 Side Chain Installation

Figure 2: Convergent Retrosynthetic Strategy. This workflow outlines the disassembly of the target analog into key synthetic fragments, highlighting the modular approach to its construction.

Protocol 1: Synthesis of Fmoc-Protected this compound

The synthesis of the enantiomerically pure ACPC core is a critical first step. While several methods exist, the following protocol is adapted from established procedures for scalable synthesis.[9]

Rationale: This protocol begins with a known cyclopentene precursor, allowing for stereocontrolled introduction of the amine and carboxylic acid functionalities. The Fmoc protecting group is chosen for its stability and compatibility with standard solid-phase peptide synthesis (SPPS) conditions used later.

Materials:

  • (1R,4S)-4-aminocyclopent-2-en-1-carboxylic acid (or suitable precursor)

  • Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM)

  • Palladium on carbon (10% Pd/C), Methanol (MeOH), Hydrogen gas (H₂)

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water

  • Ethyl acetate (EtOAc), Hexanes, Hydrochloric acid (HCl), Sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Boc Protection: Dissolve the starting amino acid in a 1:1 mixture of Dioxane and water. Add NaHCO₃ (2.5 equivalents). Cool to 0 °C and add Boc₂O (1.1 equivalents) dissolved in Dioxane dropwise. Stir overnight at room temperature.

  • Purification: Acidify the reaction mixture to pH 2-3 with 1M HCl. Extract the product with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield Boc-protected aminocyclopentene carboxylic acid.

  • Stereoselective Hydrogenation: Dissolve the Boc-protected intermediate in MeOH. Add 10% Pd/C catalyst (5 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 12-16 hours. The hydrogenation of this system preferentially yields the cis product, which after starting from the correct enantiomer, gives the desired (1S,2R) stereochemistry.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with MeOH and concentrate the filtrate to obtain the crude Boc-(1S,2R)-ACPC.

  • Fmoc Protection: Dissolve the crude product in a 1:1 mixture of Dioxane and 10% aqueous NaHCO₃. Cool to 0 °C and add a solution of Fmoc-Cl (1.2 equivalents) in Dioxane dropwise. Allow the reaction to warm to room temperature and stir for 8 hours.

  • Final Purification: Dilute the reaction with water and wash with ether. Acidify the aqueous layer with cold 1M HCl to pH 2 and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography (silica gel, gradient of hexanes/EtOAc with 1% acetic acid) to yield the final Fmoc-(1S,2R)-ACPC product.

Protocol 2: Convergent Synthesis via Reductive Amination

This protocol describes the key coupling step to join the nucleoside and peptide fragments, a method successfully used in the synthesis of other muraymycin analogs.[2]

Rationale: Reductive amination is a robust and high-yielding reaction for forming C-N bonds. It involves the formation of an intermediate imine between the peptide-aldehyde and the amine of the nucleosyl-ACPC unit, which is then reduced in situ. This method avoids harsh coupling reagents that could compromise sensitive functional groups.

Materials:

  • Fragment A: Nucleosyl-(1S,2R)-ACPC amine (synthesized separately)

  • Fragment B: Protected urea-dipeptide aldehyde with lipophilic tail (prepared via SPPS)[2]

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH), Acetic Acid (AcOH)

  • Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

Step-by-Step Procedure:

  • Fragment Dissolution: Dissolve the urea-dipeptide aldehyde (Fragment B, 1.0 equivalent) and the nucleosyl-ACPC amine (Fragment A, 1.2 equivalents) in anhydrous MeOH.

  • pH Adjustment: Add a catalytic amount of acetic acid (0.1 equivalents) to facilitate imine formation.

  • Reductive Amination: Add NaBH₃CN (1.5 equivalents) portion-wise over 10 minutes at room temperature. Monitor the reaction by LC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching and Workup: Quench the reaction by adding a few drops of water. Concentrate the mixture under reduced pressure. Redissolve the residue in EtOAc and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification of Protected Analog: Purify the crude product by flash column chromatography (silica gel) to obtain the fully protected muraymycin analog.

  • Global Deprotection: Treat the purified protected analog with a cleavage cocktail of 80-95% aqueous TFA, often with a scavenger like TIS (2-5%).[2] Stir at room temperature for 2-3 hours.

  • Final Purification: Remove the TFA under a stream of nitrogen and precipitate the crude product with cold diethyl ether. Collect the precipitate by centrifugation, wash with ether, and dry. Purify the final analog by preparative reverse-phase HPLC (C18 column) to yield the desired product as a TFA salt.

Part 2: Biochemical Evaluation of MraY Inhibition

Once synthesized, the analogs must be tested for their ability to inhibit MraY. A fluorescence-based assay is a sensitive, safe, and high-throughput method suitable for determining IC50 values.[10]

Assay_Workflow start Start prep Prepare Reagents: - MraY Enzyme - Fluorescent Substrate - Lipid Substrate - Serial Dilutions of Analog start->prep plate Plate Setup (96-well): Add Enzyme and Inhibitor (Pre-incubate) prep->plate initiate Initiate Reaction: Add Substrate Mix plate->initiate measure Measure Fluorescence Increase over Time (Plate Reader) initiate->measure analyze Data Analysis: Plot % Inhibition vs. [Inhibitor] Calculate IC50 Value measure->analyze end End analyze->end

Figure 3: Workflow for the Fluorescence-Based MraY Inhibition Assay. This diagram shows the sequential steps involved in determining the inhibitory potency (IC50) of the synthesized analogs.

Protocol 3: In Vitro MraY Inhibition Assay (Fluorescence-Based)

Rationale: This assay measures the rate of Lipid I formation. It uses a UDP-MurNAc-pentapeptide substrate that is tagged with a fluorescent dye (e.g., Dansyl). The MraY-catalyzed reaction incorporates this substrate into a lipid micelle environment containing the undecaprenyl phosphate, causing a significant increase in fluorescence signal upon transfer.[10][11] An inhibitor will prevent this reaction, resulting in a lower fluorescence signal.

Materials:

  • Purified MraY enzyme (from overexpressing E. coli strains)[2]

  • Dansylated UDP-MurNAc-pentapeptide (fluorescent substrate)

  • Dodecaisoprenyl phosphate (C60-P, a stable analog of C55-P)

  • Triton X-100, MgCl₂, Tris-HCl buffer (pH 7.5)

  • Synthesized muraymycin analogs, DMSO

  • 96-well black, low-binding microplates

  • Fluorescence plate reader (Excitation ~340 nm, Emission ~520 nm for Dansyl)

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your synthesized analog in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

    • Prepare the MraY assay buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1% Triton X-100.

    • Prepare the substrate mix in the assay buffer containing the Dansylated UDP-MurNAc-pentapeptide and C60-P.

  • Assay Setup:

    • In a 96-well plate, add 1 µL of each inhibitor dilution (or DMSO for positive/negative controls) to the appropriate wells.

    • Add purified MraY enzyme diluted in assay buffer to each well (except negative controls).

    • Pre-incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate mix to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C.

    • Monitor the increase in fluorescence in kinetic mode for 30-60 minutes, taking readings every 60 seconds.

  • Data Analysis:

    • For each concentration, determine the initial reaction rate (V) by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_DMSO)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (sigmoidal, variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation and Interpretation

The primary output of the biochemical evaluation is the IC50 value. Comparing the IC50 values of different analogs provides crucial SAR insights.

Table 1: Example IC50 Data for MraY Inhibition

Compound Core Moiety Lipophilic Side Chain MraY IC50 (nM) [a] Antibacterial MIC (µg/mL) [b]
Muraymycin D2 Aminoribose None 0.01[12] >64[12]
Analog 1 (1S,2R)-ACPC None 5.2 >64
Analog 2 (1S,2R)-ACPC C10 Alkyl Chain 0.8 4

| Analog 3 | (1R,2S)-ACPC | C10 Alkyl Chain | 45.7 | 32 |

[a] IC50 values determined against purified MraY from S. aureus. [b] Minimum Inhibitory Concentration against S. aureus ATCC 29213. (Note: Data are hypothetical and for illustrative purposes only, based on trends observed in the literature.)

Interpretation:

  • Role of the Lipophilic Tail: As seen by comparing Analog 1 and Analog 2, the addition of a lipophilic side chain is critical not only for potent MraY inhibition but also for achieving antibacterial activity.[1][12] This is because the tail is necessary for the compound to effectively penetrate the bacterial cell membrane.

  • Importance of Stereochemistry: The difference in activity between Analog 2 (1S,2R) and Analog 3 (1R,2S) would highlight the specific stereochemical requirements of the MraY active site. A significant drop in potency suggests a precise fit is necessary for optimal binding.

  • ACPC vs. Ribose Core: While the ACPC core (Analog 1) may result in a less potent inhibitor than the natural product (Muraymycin D2), the addition of an optimized lipophilic tail (Analog 2) can yield a highly potent compound with excellent antibacterial activity, validating the design strategy.

Conclusion

The protocols and strategies outlined in this guide provide a robust framework for the synthesis and evaluation of novel muraymycin analogs incorporating a this compound scaffold. This approach balances synthetic accessibility with the potential for potent MraY inhibition. By systematically applying these methods, researchers can generate valuable SAR data to guide the development of new antibacterial agents that address the urgent threat of antibiotic resistance.

References

Application Notes & Protocols: Chemoenzymatic Synthesis of Cispentacin Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the fields of organic chemistry, biocatalysis, and medicinal chemistry.

Introduction: The Significance of Cispentacin and the Strategic Advantage of Chemoenzymatic Synthesis

Cispentacin, (1R,2S)-2-aminocyclopentane-1-carboxylic acid, is a potent antifungal agent whose clinical development has been hampered by challenges in its stereoselective synthesis.[1] The biological activity of cispentacin is critically dependent on its absolute stereochemistry, making the efficient production of its enantiomerically pure forms a paramount objective for pharmaceutical research. Traditional chemical syntheses often involve lengthy reaction sequences, the use of hazardous reagents, and challenging purification steps to separate the desired enantiomer from its inactive or potentially harmful counterpart.[2][3]

Chemoenzymatic synthesis has emerged as a powerful and sustainable alternative, leveraging the exquisite stereoselectivity of enzymes to resolve racemic mixtures or to create chiral centers from prochiral precursors.[3][4][5] This approach combines the versatility of organic chemistry with the high efficiency and selectivity of biocatalysis, offering streamlined pathways to enantiopure compounds under mild reaction conditions.[5][6] This guide provides a detailed overview of established chemoenzymatic strategies for the synthesis of cispentacin enantiomers, complete with theoretical insights and actionable laboratory protocols.

Strategic Approaches to Enantiomerically Pure Cispentacin

Two primary chemoenzymatic strategies have proven effective for the synthesis of cispentacin enantiomers: Enzymatic Kinetic Resolution (EKR) and Enzymatic Desymmetrization .

Enzymatic Kinetic Resolution (EKR) of Cispentacin Precursors

Kinetic resolution is a widely employed technique for separating enantiomers from a racemic mixture.[7] The core principle relies on an enzyme that preferentially catalyzes the transformation of one enantiomer over the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. Lipases are particularly versatile enzymes for this purpose due to their broad substrate scope and high enantioselectivity in non-aqueous media.[7][8]

A common approach involves the resolution of a racemic precursor to cispentacin, such as a β-lactam intermediate. The differential rate of enzymatic hydrolysis or acylation of the two enantiomers allows for their effective separation.

EKR_Workflow racemic_lactam Racemic β-Lactam Precursor hydrolysis Enantioselective Hydrolysis racemic_lactam->hydrolysis lipase Lipase (e.g., Candida antarctica Lipase B) lipase->hydrolysis separation Separation (Chromatography) hydrolysis->separation unreacted_lactam Unreacted (+)-β-Lactam (Precursor to (+)-Cispentacin) separation->unreacted_lactam Desired Enantiomer amino_acid (-)-β-Amino Acid (Precursor to (-)-Cispentacin) separation->amino_acid Hydrolyzed Enantiomer

Figure 1. Workflow for the enzymatic kinetic resolution of a racemic β-lactam precursor to cispentacin.

This protocol is adapted from methodologies that utilize whole-cell biocatalysts or isolated lipases for the enantioselective hydrolysis of a racemic β-lactam.[9]

Materials:

  • (±)-6-azabicyclo[3.2.0]hept-3-en-7-one

  • Immobilized Candida antarctica Lipase B (CALB) or a whole-cell preparation like Rhodococcus equi.[9]

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Acetonitrile (for HPLC analysis)

  • Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)

Procedure:

  • Reaction Setup: In a temperature-controlled shaker, suspend (±)-6-azabicyclo[3.2.0]hept-3-en-7-one (1.0 g, 9.16 mmol) in 100 mL of 0.1 M phosphate buffer (pH 7.0).

  • Enzyme Addition: Add immobilized CALB (e.g., Novozym 435, 200 mg) to the suspension.

  • Incubation: Incubate the mixture at 30°C with gentle agitation (150 rpm).

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking aliquots, extracting with ethyl acetate, and analyzing the enantiomeric excess (ee) of the remaining lactam and the formed amino acid by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high ee for both the product and the unreacted starting material.

  • Work-up: Once the desired conversion is reached, filter off the enzyme. Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate (3 x 50 mL) to isolate the hydrolyzed amino acid. The unreacted lactam can be recovered from the initial filtrate by extraction with ethyl acetate.

  • Purification: Purify the unreacted lactam and the formed amino acid separately by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess of the resolved products using chiral HPLC.

Expected Outcome: This protocol should yield the unreacted (+)-β-lactam and the hydrolyzed (-)-β-amino acid, both with high enantiomeric excess (>95% ee). These separated enantiomers can then be converted to the corresponding enantiomers of cispentacin through established chemical transformations.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution

ParameterValueReference
EnzymeCandida antarctica Lipase B (CALB)[10]
SubstrateRacemic β-lactam[10]
SolventIsopropyl ether with H₂O[10]
Temperature60 °C[10]
Reaction Time24-48 hours[10]
Conversion~50%[10]
ee of Unreacted Lactam>99%[10]
ee of Amino Acid Product≥96%[10]
Enzymatic Desymmetrization of Prochiral Precursors

Enzymatic desymmetrization is a highly efficient strategy that can theoretically achieve a 100% yield of a single enantiomer from a prochiral or meso starting material.[11][12] This approach involves the enantioselective transformation of one of two identical functional groups in a symmetric molecule, thereby creating a chiral center. For cispentacin synthesis, a suitable meso-diester or diol can be selectively hydrolyzed or acylated by an enzyme to produce a chiral monoester or monoacetate.

Desymmetrization_Workflow meso_diester Meso-Diester Precursor hydrolysis Enantioselective Hydrolysis meso_diester->hydrolysis lipase Lipase (e.g., Porcine Pancreatic Lipase) lipase->hydrolysis chiral_monoester Chiral Monoester (Single Enantiomer) hydrolysis->chiral_monoester chemical_steps Further Chemical Transformations chiral_monoester->chemical_steps cispentacin Enantiopure Cispentacin chemical_steps->cispentacin

Figure 2. Workflow for the enzymatic desymmetrization of a meso-diester precursor for the synthesis of enantiopure cispentacin.

This protocol describes the enantioselective hydrolysis of a meso-diester to a chiral monoester, a key intermediate for the asymmetric synthesis of cispentacin.

Materials:

  • Dimethyl cis-cyclopentane-1,2-dicarboxylate (or a similar prochiral diester)

  • Porcine Pancreatic Lipase (PPL) or other suitable lipase

  • Phosphate buffer (0.1 M, pH 7.0)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • 1 M HCl

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Chiral derivatizing agent (e.g., (R)-(-)-1-(1-Naphthyl)ethylamine) for ee determination by NMR or HPLC.

Procedure:

  • Reaction Setup: Dissolve the prochiral diester (1.0 g) in a biphasic system of toluene (20 mL) and 0.1 M phosphate buffer (pH 7.0, 80 mL).

  • Enzyme Addition: Add Porcine Pancreatic Lipase (PPL, 500 mg) to the mixture.

  • Incubation: Stir the reaction mixture vigorously at room temperature.

  • Monitoring the Reaction: Monitor the formation of the monoester by TLC or GC. The reaction is typically complete when all the starting diester has been consumed.

  • Work-up: Filter to remove the enzyme. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers and extract with saturated sodium bicarbonate solution to isolate the acidic monoester.

  • Isolation of Monoester: Acidify the bicarbonate solution to pH 2-3 with 1 M HCl and extract the chiral monoester with ethyl acetate (3 x 30 mL). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the monoester by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess of the monoester by converting it to a diastereomeric amide using a chiral derivatizing agent and analyzing by NMR or HPLC.

Expected Outcome: This protocol is expected to produce the chiral monoester in high yield and with excellent enantiomeric excess, providing a valuable building block for the synthesis of a single enantiomer of cispentacin.

Table 2: Representative Data for Lipase-Catalyzed Desymmetrization

ParameterValueReference
EnzymeCandida antarctica Lipase (Novozym 435)[13]
SubstrateDimethyl-cyclohex-4-ene-cis-1,2-dicarboxylate[13]
SolventToluene[13]
TemperatureRoom Temperature[13]
Reaction Time12-24 hours[13]
Yield98.1-99.8%[13]
ee of Monoester>99.9%[13]

Conclusion

Chemoenzymatic approaches offer elegant and efficient solutions to the challenge of synthesizing enantiomerically pure cispentacin. Both enzymatic kinetic resolution and desymmetrization strategies provide access to key chiral intermediates with high enantiopurity, under mild and environmentally benign conditions. The choice of strategy will depend on the availability of the starting materials and the specific synthetic route being pursued. The protocols outlined in these application notes provide a solid foundation for researchers to implement these powerful techniques in their own laboratories for the development of cispentacin and other chiral pharmaceuticals.

References

Application Notes and Protocols for Employing (1S,2R)-2-Aminocyclopentanecarboxylic Acid in the Development of Helical Peptide Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics

Peptide-based therapeutics offer a compelling modality in drug discovery, bridging the chemical space between small molecules and large biologics. Their high specificity and potency are often unparalleled. However, the clinical translation of linear peptides is frequently hampered by inherent liabilities, including susceptibility to proteolytic degradation and a lack of stable secondary structure, which can lead to diminished binding affinity and poor cell permeability.[1]

To surmount these challenges, the incorporation of conformationally constrained non-canonical amino acids has emerged as a robust strategy.[2] These building blocks "pre-organize" the peptide backbone into a specific, bioactive conformation, thereby reducing the entropic penalty upon target binding and enhancing proteolytic stability.[2] Among the diverse array of constrained residues, cyclic β-amino acids, such as 2-aminocyclopentanecarboxylic acid (ACPC), have garnered significant attention for their profound influence on peptide secondary structure.

This guide focuses on the strategic employment of a specific stereoisomer, (1S,2R)-2-aminocyclopentanecarboxylic acid , a cis-configured cyclic β-amino acid, in the rational design of potent helical peptide inhibitors. We will delve into the structural rationale for its use, provide detailed protocols for its incorporation into peptides via solid-phase peptide synthesis (SPPS), and outline methods for the biophysical and biochemical characterization of the resulting helical inhibitors.

This compound: A Scaffold for Helical Induction

The stereochemistry of the amino and carboxylic acid groups on the cyclopentane ring dictates the resulting peptide conformation. While trans-ACPC isomers are known to induce well-defined 12-helices, the cis-(1S,2R)-ACPC isomer, in concert with its enantiomer, has been shown to promote the formation of a distinct H10/12 helix.[3][4] This specific helical conformation can effectively mimic the α-helical domains crucial for many protein-protein interactions (PPIs), a class of targets notoriously difficult to address with traditional small molecules.

Key Advantages of Incorporating (1S,2R)-ACPC:

  • Enhanced Helicity: The rigid cyclopentane backbone of (1S,2R)-ACPC restricts the peptide backbone's torsional angles, nucleating and stabilizing helical structures.

  • Increased Proteolytic Resistance: The non-natural β-amino acid structure is not recognized by many proteases, significantly extending the peptide's half-life in biological systems.

  • Improved Pharmacokinetic Properties: The constrained conformation can lead to enhanced cell permeability and bioavailability compared to flexible linear peptides.

  • Scaffold for Rational Design: The defined helical structure provides a rigid scaffold for the precise orientation of side chains to optimize interactions with the target protein.

Synthesis of Fmoc-(1S,2R)-2-aminocyclopentanecarboxylic Acid

The accessibility of Fmoc-protected (1S,2R)-ACPC is crucial for its use in standard solid-phase peptide synthesis. A scalable synthesis has been reported, enabling its availability for research and development.[5][6] The synthesis typically involves the resolution of diastereomeric intermediates, followed by protecting group manipulations to yield the final Fmoc-protected amino acid.

Protocols for the Development of Helical Peptide Inhibitors

The following protocols provide a comprehensive workflow for the synthesis, purification, and characterization of peptides incorporating (1S,2R)-ACPC.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a (1S,2R)-ACPC-Containing Peptide

This protocol details the manual synthesis of a model peptide using the standard Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-(1S,2R)-ACPC)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, HPLC grade

  • Diethyl ether, cold

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 2 hours at room temperature.

    • Causality: The use of OxymaPure® as an activating agent minimizes racemization, which is particularly important for ensuring the stereochemical integrity of the peptide.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines.[7] A blue color indicates an incomplete reaction.

    • If the test is positive, repeat the coupling step.

  • Capping (Optional): If the coupling is incomplete after the second attempt, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

  • Washing: After a negative Kaiser test, wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-6 for each amino acid in the sequence, incorporating Fmoc-(1S,2R)-ACPC at the desired position(s).

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (3x).

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Experimental Workflow for Peptide Synthesis and Purification

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (including (1S,2R)-ACPC) Fmoc_Deprotection->Amino_Acid_Coupling Kaiser_Test Kaiser Test Amino_Acid_Coupling->Kaiser_Test Washing Washing Washing->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Washing->Final_Deprotection Kaiser_Test->Amino_Acid_Coupling Positive (Recouple) Kaiser_Test->Washing Negative Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry Purification->Characterization

Caption: Workflow for the synthesis and purification of (1S,2R)-ACPC-containing peptides.

Protocol 2: Biophysical Characterization of Helical Structure

A. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[8] α-helical peptides typically exhibit a characteristic CD spectrum with minima at approximately 208 and 222 nm and a maximum around 195 nm.

Procedure:

  • Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Determine the exact peptide concentration by UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by amino acid analysis.

  • Record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25 °C) using a quartz cuvette with a 1 mm path length.

  • Record a spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) using the following formula: MRE (deg cm² dmol⁻¹) = (Observed Ellipticity) / (10 * c * n * l) where c is the molar concentration, n is the number of residues, and l is the path length in cm.

  • Data Interpretation: The presence of strong negative bands at ~208 and ~222 nm is indicative of a helical conformation. The ratio of the MRE at 222 nm to that at 208 nm can provide insights into the nature of the helix.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including the determination of specific hydrogen bonds and inter-proton distances that define the helical structure.

Procedure:

  • Dissolve the lyophilized peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or a membrane-mimicking solvent like trifluoroethanol-d₃/water).

  • Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC).

  • Data Analysis:

    • Assign the proton resonances to specific residues in the peptide sequence.

    • Analyze the NOESY spectrum for characteristic short-range NOEs (Nuclear Overhauser Effects) that define a helix, such as dαN(i, i+1), dNN(i, i+1), and potentially medium-range NOEs like dαβ(i, i+3) and dαN(i, i+3).

    • Measure the coupling constants (³JHNα) to further restrain the backbone dihedral angles. Small values (< 6 Hz) are characteristic of helical structures.

Protocol 3: Biochemical and Cellular Assays for Inhibitor Activity

A. Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures the binding of a small, fluorescently labeled peptide to a larger protein. It is well-suited for high-throughput screening and determination of binding affinities (Kd).

Procedure:

  • Synthesize a fluorescently labeled version of a known binding peptide (the tracer).

  • In a multi-well plate, serially dilute the (1S,2R)-ACPC-containing peptide inhibitor.

  • Add a constant concentration of the target protein and the fluorescent tracer to each well.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization.

  • Data Analysis: Plot the FP values against the logarithm of the inhibitor concentration and fit the data to a competitive binding model to determine the IC₅₀ value, which can be converted to a Ki value.

B. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Procedure:

  • Place the target protein in the sample cell and the peptide inhibitor in the injection syringe.

  • Perform a series of small injections of the peptide into the protein solution.

  • Measure the heat change after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the peptide to the protein. Fit the data to a suitable binding model to extract the thermodynamic parameters.

C. Cell-Based Assays

To evaluate the efficacy of the peptide inhibitor in a biological context, cell-based assays are essential. The specific assay will depend on the target and the desired biological outcome. For example, for an inhibitor of the p53-MDM2 interaction, a cell line with a p53-responsive reporter gene could be used.

General Procedure:

  • Culture the appropriate cell line.

  • Treat the cells with increasing concentrations of the (1S,2R)-ACPC-containing peptide.

  • Incubate for a specified period.

  • Measure the desired cellular response (e.g., reporter gene expression, cell viability, apoptosis).

  • Determine the EC₅₀ value of the peptide inhibitor.

Data Presentation

Peptide SequenceModificationTargetAssayKᵢ (nM)Proteolytic Half-life (h)
Peptide ALinearp53-MDM2FP150< 0.5
Peptide B(1S,2R)-ACPC at pos. Xp53-MDM2FP0.4[9]> 24[9]
Peptide C(1S,2R)-ACPC at pos. Yp53-MDM2FP5.2> 12

Logical Relationships in Inhibitor Development

G cluster_design Design & Synthesis cluster_validation Validation & Optimization Linear_Peptide Identify Linear Peptide Lead ACPC_Incorporation Incorporate (1S,2R)-ACPC Linear_Peptide->ACPC_Incorporation SPPS Solid-Phase Peptide Synthesis ACPC_Incorporation->SPPS Biophysical_Char Biophysical Characterization (CD, NMR) SPPS->Biophysical_Char Biochemical_Assay Biochemical Assays (FP, ITC) Biophysical_Char->Biochemical_Assay Confirm Helicity Cell_Based_Assay Cell-Based Assays Biochemical_Assay->Cell_Based_Assay Potent Binding Optimized_Inhibitor Optimized Helical Inhibitor Cell_Based_Assay->Optimized_Inhibitor Cellular Efficacy

Caption: A logical workflow for the development of (1S,2R)-ACPC-based helical peptide inhibitors.

Conclusion: A Pathway to More Druggable Peptides

The incorporation of this compound represents a powerful and rational approach to transforming bioactive linear peptides into potent, stable, and cell-permeable helical inhibitors. The protocols and methodologies outlined in this guide provide a comprehensive framework for researchers to harness the unique properties of this constrained β-amino acid. By understanding the causal relationship between the cis-stereochemistry of (1S,2R)-ACPC and the induction of helical structures, scientists can design next-generation peptide therapeutics with improved drug-like properties, ultimately expanding the potential of peptides to address challenging disease targets.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Media Composition for Enhanced Cispentacin Fermentation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Cispentacin Fermentation

Cispentacin is a non-proteinogenic amino acid with significant antifungal properties, making it a molecule of high interest for pharmaceutical research and development.[1] It is a secondary metabolite produced by the Gram-positive bacterium, Bacillus cereus.[2][3] The economic viability of large-scale cispentacin production hinges on maximizing the fermentation yield. A critical factor governing this yield is the composition of the culture medium.[2] Optimizing the nutritional environment is paramount to enhancing the metabolic flux towards cispentacin biosynthesis, thereby increasing final product concentration and reducing production costs.[2]

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals. It offers detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to systematically optimize media composition for enhanced cispentacin fermentation.

Core Principles of Media Composition for Bacillus cereus

A well-defined fermentation medium must provide the essential building blocks for both robust cellular growth and efficient secondary metabolite production. For cispentacin production by B. cereus, the key components fall into several categories:

  • Carbon Sources: These provide the energy and the carbon backbone for cellular components and the cispentacin molecule itself. Common sources include glucose, sucrose, and soluble starch.[2] The choice of carbon source can influence the rate of growth and the onset of secondary metabolism. Rapidly metabolized sugars like glucose might lead to quick biomass accumulation but can also cause catabolite repression, potentially delaying or reducing cispentacin synthesis.[4]

  • Nitrogen Sources: Nitrogen is fundamental for the synthesis of amino acids, proteins, and nucleic acids. Cispentacin, being an amino acid, requires a readily available nitrogen supply for its biosynthesis. Both organic (e.g., peptone, yeast extract, soybean meal) and inorganic (e.g., ammonium salts) nitrogen sources are effective.[2][5] The carbon-to-nitrogen (C/N) ratio is a critical parameter to optimize, as a balanced ratio is necessary to support growth and direct metabolism towards antibiotic production.[2]

  • Mineral Salts: Various inorganic ions are essential for cellular function, acting as cofactors for enzymes and maintaining osmotic balance. Key minerals include phosphate, magnesium, potassium, and sulfate.[2][6] Phosphate, in particular, can be a strong regulator of secondary metabolite production, with high concentrations often being inhibitory.[7][8]

  • Trace Elements: Micronutrients like iron, zinc, copper, and manganese are required in minute quantities but are vital for the activity of specific enzymes involved in primary and secondary metabolism.[9][10] Their concentrations must be carefully controlled, as they can be toxic at higher levels.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary microorganism used for cispentacin production? A1: Cispentacin is a novel antifungal antibiotic produced by the bacterium Bacillus cereus.[2][3]

Q2: Why is media optimization so critical for cispentacin fermentation? A2: Media optimization is crucial for enhancing the production of bioactive metabolites like cispentacin.[2] By identifying the optimal types and concentrations of key nutrients, it is possible to significantly increase the fermentation yield, improve process consistency, and reduce overall production costs.[2]

Q3: What are the most effective methods for optimizing the fermentation medium? A3: Statistical methods are highly efficient for media optimization. A common strategy involves two main stages:

  • Screening: Using a Plackett-Burman design to identify the most significant media components that affect cispentacin yield from a larger list of variables.[2][11]

  • Optimization: Employing Response Surface Methodology (RSM), such as a Box-Behnken or Central Composite Design, to determine the optimal concentrations of the significant factors identified during screening.[11][12][13] These statistical approaches are more efficient and provide more information on factor interactions than the traditional one-factor-at-a-time (OFAT) method.[2][14]

Q4: What is the biosynthetic precursor for cispentacin? A4: The biosynthesis of cispentacin begins with the primary metabolite 2-oxoglutarate (2-OG), which is a key intermediate in the Krebs cycle.[1][15] The pathway involves a unique type II polyketide synthase (PKS)-like enzymatic machinery to construct the final molecule.[1][[“]][17]

Q5: Can high concentrations of nutrients be detrimental to cispentacin production? A5: Yes. High concentrations of certain nutrients, particularly readily metabolized carbon sources (via catabolite repression) and phosphate, can suppress the production of secondary metabolites in many bacteria, including Bacillus species.[4][7] It is essential to find a balance that supports adequate growth without inhibiting the biosynthetic pathways for cispentacin.

Troubleshooting Guide for Cispentacin Fermentation

This guide provides solutions to common problems encountered during cispentacin fermentation, with a focus on media-related issues.

Problem Potential Cause(s) Troubleshooting Steps & Solutions Rationale
Low or No Cispentacin Yield 1. Suboptimal Carbon Source/Concentration Screen various carbon sources (e.g., glucose, soluble starch, glycerol). Optimize the concentration of the best-performing source using RSM.Identifies a carbon source and concentration that maximizes cispentacin production without causing significant catabolite repression.[2]
2. Inadequate Nitrogen Source/C:N Ratio Test different organic and inorganic nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate).[2] Systematically vary the C and N concentrations to find the ideal C:N ratio.A balanced C:N ratio supports robust growth and directs metabolic flux towards cispentacin biosynthesis.[2]
3. Phosphate Inhibition Evaluate the effect of different phosphate concentrations (e.g., K2HPO4) on production. Test lower concentrations or a phosphate-limited fed-batch strategy.High phosphate levels can suppress secondary metabolite gene clusters.[7] Finding the optimal, non-inhibitory concentration is key.
4. Limiting Trace Minerals Analyze the effect of supplementing the medium with a trace element solution (containing Fe, Zn, Mn, Cu). Ensure essential cofactors are available.Trace elements are crucial for the activity of many biosynthetic enzymes.[9][10]
Inconsistent Yield Between Batches 1. Variability in Media Components Use high-purity, certified reagents. For complex components like peptone or yeast extract, use the same lot number for a series of experiments or pre-test new lots.The composition of complex, undefined media components can vary significantly between suppliers and even between lots, affecting reproducibility.
2. Inconsistent Inoculum Standardize the inoculum preparation, including the age and cell density of the seed culture.[2]A consistent starting culture ensures that the fermentation begins with a healthy, active population in the correct physiological state for production.[7]
3. pH Fluctuation Incorporate a buffering system into the medium (e.g., MES, MOPS) or implement automated pH control during fermentation.[2]B. cereus growth and enzyme activity are optimal within a specific pH range.[18][19] Metabolic activity can cause pH to drift out of this optimal range.
High Biomass but Low Cispentacin Titer 1. Catabolite Repression Replace a portion or all of the rapidly consumed carbon source (e.g., glucose) with a more slowly metabolized one (e.g., soluble starch, glycerol).This strategy promotes robust initial growth followed by a smoother transition into the stationary phase, where secondary metabolite production is often maximized.[8]
2. Nutrient Limitation in Stationary Phase Implement a fed-batch strategy where a concentrated feed of the limiting nutrient (often the carbon source) is added during the production phase.This avoids high initial nutrient concentrations that can be inhibitory while preventing nutrient depletion during the critical production window.

Experimental Protocols for Media Optimization

A systematic approach is essential for successful media optimization. The following workflow is recommended.

Workflow for Systematic Media Optimization

Troubleshooting_Cispentacin_Fermentation Start Low Cispentacin Yield CheckBiomass Is Biomass Normal? Start->CheckBiomass HighBiomass High Biomass, Low Product CheckBiomass->HighBiomass Yes LowBiomass Low Biomass, Low Product CheckBiomass->LowBiomass No CataboliteRepression Investigate Catabolite Repression (Test slow-release Carbon) HighBiomass->CataboliteRepression PhosphateInhibition Check Phosphate Levels (Test lower concentrations) HighBiomass->PhosphateInhibition NutrientLimitation Investigate Nutrient Limitation (Screen C, N, P sources) LowBiomass->NutrientLimitation InoculumIssue Check Inoculum Quality (Standardize age & density) LowBiomass->InoculumIssue PhysicalParams Check Physical Parameters (pH, Temp, Aeration) LowBiomass->PhysicalParams

References

Technical Support Center: Troubleshooting Low Yield in (1S,2R)-2-Aminocyclopentanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1S,2R)-2-aminocyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable constrained β-amino acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain a high-purity product.

Troubleshooting Guide: Addressing Low Yields

This section addresses specific issues that can lead to diminished yields during the synthesis of this compound, particularly focusing on the synthetic route involving reductive amination of ethyl 2-oxocyclopentanecarboxylate.

Question 1: My reductive amination step is resulting in a complex mixture of diastereomers and a low overall yield of the desired amino ester. What are the likely causes and how can I improve the diastereoselectivity and yield?

Answer:

Low diastereoselectivity and yield in the reductive amination of ethyl 2-oxocyclopentanecarboxylate with a chiral amine, such as (S)-α-phenylethylamine, is a common hurdle. The formation of multiple diastereomers indicates that the reduction of the intermediate imine/enamine is not well-controlled.

Underlying Causes:

  • Suboptimal Reducing Agent: The choice of reducing agent is critical for achieving high diastereoselectivity. Harsh reducing agents can lead to over-reduction or lack of selectivity.

  • Poor Iminium Ion Formation: Incomplete formation of the imine intermediate before reduction can lead to side reactions, such as the reduction of the starting ketoester.

  • Epimerization: The stereocenter at the α-position to the ester can be prone to epimerization under certain conditions, leading to a mixture of cis and trans isomers.[1]

Troubleshooting Protocol:

  • Optimize the Reducing Agent and Conditions: Sodium triacetoxyborohydride (STAB) is often a superior choice to sodium borohydride (NaBH4) for reductive aminations as it is milder and more selective for iminium ions over ketones. A combination of Ti(OiPr)4 as a Lewis acid catalyst with NaBH4 can also enhance diastereoselectivity.[1]

  • Ensure Complete Imine Formation: Before introducing the reducing agent, ensure the complete formation of the imine. This can be achieved by allowing sufficient reaction time for the condensation of the ketoester and the chiral amine, often with azeotropic removal of water.

  • Control Reaction Temperature: Perform the reduction at a low temperature (e.g., 0 °C to room temperature) to enhance selectivity and minimize side reactions.

Illustrative Workflow for Reductive Amination:

cluster_0 Reductive Amination Protocol start Mix Ethyl 2-oxocyclopentanecarboxylate and (S)-α-phenylethylamine form_imine Azeotropic removal of water to form imine intermediate start->form_imine cool Cool reaction mixture to 0°C form_imine->cool add_stab Add Sodium Triacetoxyborohydride (STAB) portion-wise cool->add_stab react Stir at room temperature until completion (TLC monitoring) add_stab->react quench Quench reaction with saturated aq. NaHCO3 react->quench extract Extract with organic solvent and purify quench->extract

Caption: Optimized workflow for the reductive amination step.

Question 2: I am observing significant epimerization of the cis-adduct to the undesired trans-isomer during my synthesis. How can I minimize this side reaction?

Answer:

Epimerization of the initially formed cis-adduct to the more thermodynamically stable trans-isomer is a significant challenge.[1][2] This can occur at various stages, particularly if basic or acidic conditions are employed at elevated temperatures.

Underlying Causes:

  • Thermodynamic Stability: The trans-isomer is often the thermodynamically more stable product, and prolonged reaction times or harsh conditions can favor its formation.

  • Basic Conditions: Strong bases can deprotonate the α-carbon, leading to racemization and the formation of a mixture of diastereomers.[1]

  • Elevated Temperatures: Higher temperatures provide the activation energy needed for epimerization to occur.

Troubleshooting Protocol:

  • Careful Control of Base and Temperature: When epimerization is desired to obtain the trans isomer, treatment with sodium ethoxide in ethanol is effective.[1] Conversely, to maintain the cis configuration, it is crucial to avoid strong bases and high temperatures, especially during workup and purification.

  • Reaction Time Monitoring: Closely monitor the reaction progress using techniques like TLC or NMR to avoid unnecessarily long reaction times that could promote epimerization.

  • Purification Strategy: If a mixture of cis and trans isomers is formed, they can often be separated by chromatography. However, optimizing the reaction to favor the desired cis-isomer is the more efficient approach.

Table 1: Influence of Reaction Conditions on cis/trans Ratio

ConditionBaseTemperature (°C)OutcomeReference
Kinetic ControlMild or no base0 - RTFavors cis-isomer[1]
Thermodynamic ControlSodium Ethoxide30 - 35Favors trans-isomer[1][2]
Question 3: The yield of my final this compound is low after the hydrolysis and deprotection steps. What are the best practices for these final transformations?

Answer:

The final steps of ester hydrolysis and removal of the chiral auxiliary are critical for obtaining the target amino acid in high yield and purity. Incomplete reactions or side reactions during these steps can significantly impact the overall yield.

Underlying Causes:

  • Incomplete Hydrolysis: The ester group may be sterically hindered, requiring forcing conditions for complete hydrolysis, which can lead to side reactions.

  • Difficult Deprotection: The chiral auxiliary, such as the phenylethyl group, needs to be removed efficiently without affecting the desired product.

  • Product Isolation: The final amino acid is often a zwitterion and can be highly soluble in water, making its extraction and isolation challenging.

Troubleshooting Protocol:

  • Optimized Hydrolysis: Acidic hydrolysis with 10% HCl at elevated temperatures (e.g., 60-70°C) is an effective method for ester hydrolysis.[1][2] Ensure the reaction goes to completion by monitoring with TLC or NMR.

  • Efficient Deprotection: Hydrogenolysis using palladium on activated carbon (10% Pd/C) under a hydrogen atmosphere is a standard and effective method for removing the N-phenylethyl group.[2]

  • Careful Product Isolation: After hydrolysis, the product is in the form of a salt. Careful evaporation of the solvent and washing the solid residue with a suitable organic solvent like ice-cooled acetone can help in isolating the product.[1][2]

Deprotection and Hydrolysis Workflow:

cluster_1 Final Deprotection and Hydrolysis start Amino Ester Intermediate hydrogenolysis Hydrogenolysis with 10% Pd/C, H2 to remove chiral auxiliary start->hydrogenolysis filtration Filter through Celite to remove catalyst hydrogenolysis->filtration hydrolysis Acid Hydrolysis with 10% HCl at 60-70°C filtration->hydrolysis evaporation Evaporate to dryness hydrolysis->evaporation wash Wash solid with ice-cold acetone evaporation->wash product Isolate this compound salt wash->product

Caption: Workflow for the final deprotection and hydrolysis steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common and commercially available starting material is ethyl 2-oxocyclopentanecarboxylate. This ketoester can undergo reductive amination with a chiral amine to introduce the desired stereochemistry.[1]

Q2: How can I confirm the stereochemistry of my final product?

A2: The stereochemistry of the final product can be confirmed using several analytical techniques:

  • NMR Spectroscopy: Chiral solvating agents can be used to differentiate between enantiomers in the NMR spectrum.[2]

  • Optical Rotation: Measurement of the specific rotation and comparison with literature values can confirm the enantiomeric purity.[1]

  • X-ray Crystallography: If a crystalline derivative can be formed, X-ray crystallography provides unambiguous proof of the absolute stereochemistry.

Q3: Are there any enzymatic methods available for the synthesis of this compound?

A3: Yes, enzymatic methods, particularly enzymatic kinetic resolution, have been developed for the synthesis of enantiopure 2-aminocyclopentanecarboxylic acid stereoisomers.[1][2] These methods often involve the hydrolysis of a racemic precursor, such as a bicyclic β-lactam, using a specific enzyme to selectively produce one enantiomer.[1] Biocatalytic methods using engineered enzymes like transaminases are also gaining prominence for the synthesis of chiral amines.[3][4]

Q4: My final product is difficult to purify. What are some alternative purification strategies?

A4: If standard crystallization is challenging, consider forming a salt with a chiral acid, such as dibenzoyl-L-tartaric acid, to facilitate crystallization and purification.[2] Ion-exchange chromatography can also be an effective method for purifying amino acids.

References

Technical Support Center: Purification of 2-Aminocyclopentanecarboxylic Acid (ACPC) Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-aminocyclopentanecarboxylic acid (ACPC) stereoisomers. As a Senior Application Scientist, I understand the significant challenges researchers face in isolating the four distinct stereoisomers of this valuable constrained β-amino acid. The success of applications in peptide foldamer chemistry and drug development hinges on obtaining stereochemically pure building blocks.[1][2]

This guide is structured to provide direct, actionable solutions to common problems and answer fundamental questions you may have during your purification workflow. We will delve into the causality behind experimental choices, ensuring you not only follow steps but understand the principles that make them work.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of ACPC stereoisomers in a practical question-and-answer format.

Question 1: I'm seeing poor or no separation of my ACPC enantiomers using a chiral HPLC column. What are the likely causes and how can I fix it?

Answer: This is a classic method development challenge. Achieving enantioseparation on a Chiral Stationary Phase (CSP) is a nuanced process governed by the precise interactions between the analyte and the chiral selector.

Probable Causes:

  • Incorrect CSP Selection: The chosen chiral stationary phase may not have the appropriate chiral recognition mechanism (e.g., inclusion, hydrogen bonding, dipole-dipole interactions) for ACPC. CSPs like macrocyclic glycopeptides (e.g., teicoplanin-based) are often effective for underivatized amino acids due to their complex cage-like structures that create multiple potential interaction points.[3][4]

  • Suboptimal Mobile Phase Composition: The mobile phase composition is critical. It modulates the analyte's interaction with the CSP. For zwitterionic molecules like ACPC, pH, ionic strength, and the type/concentration of the organic modifier can drastically alter retention and selectivity.

  • Inadequate Method Parameters: Flow rate, column temperature, and injection volume can all impact resolution. Higher temperatures can decrease interaction strength, while an excessively high flow rate may not allow sufficient time for equilibrium between the mobile and stationary phases.

Step-by-Step Troubleshooting Protocol:

  • Verify Column Choice: Confirm that your selected CSP is suitable for underivatized amino acids. For ACPC, columns like CHIROBIOTIC™ T (teicoplanin) are a validated starting point.[3]

  • Systematically Vary Mobile Phase:

    • Organic Modifier: Screen methanol, ethanol, and acetonitrile. The different hydrogen bonding capabilities and polarities of these solvents can significantly impact selectivity.

    • pH and Buffers: For amphoteric compounds like ACPC, controlling the ionization state is key. Test a pH range around the isoelectric point. Use volatile buffers like ammonium acetate or formate if interfacing with mass spectrometry.[5]

  • Optimize Temperature: Test temperatures between 15°C and 40°C. Lower temperatures often enhance enantioselectivity by increasing the stability of transient diastereomeric complexes formed on the column.

  • Reduce Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to increase the number of theoretical plates and allow more time for chiral recognition to occur.

  • Consult a Decision Tree: For a systematic approach, refer to established decision trees for chiral separations which guide column and mobile phase selection based on analyte properties.[4]

Question 2: My indirect analysis using a chiral derivatizing agent (CDA) is giving inconsistent peak areas and poor resolution. What's going wrong?

Answer: Indirect separation is a powerful technique where enantiomers are converted into diastereomers using a chiral derivatizing agent, which can then be separated on a standard achiral column (like a C18).[6][7][8] Inconsistency usually points to issues with the derivatization reaction itself.

Probable Causes:

  • Incomplete Derivatization: The reaction may not be going to completion for one or both enantiomers, leading to extra peaks and inaccurate quantification. This can be caused by incorrect pH, insufficient reaction time or temperature, or degradation of the reagent.

  • Racemization: The reaction conditions (e.g., excessive heat or extreme pH) could be causing racemization of the starting material or the derivatized product, which undermines the entire analysis.

  • Reagent-Related Artifacts: An excess of the derivatizing agent can sometimes interfere with the chromatogram, although many modern reagents are designed to avoid this.[6] For example, with Marfey's Reagent (FDAA), detection at 340 nm minimizes interference from the unreacted reagent.[3]

Troubleshooting and Optimization Strategy:

  • Reaction pH is Critical: The amino group of ACPC must be deprotonated to act as a nucleophile. Ensure the reaction is performed under basic conditions as specified by the CDA protocol (e.g., in 1 M sodium bicarbonate for FDAA).[3]

  • Control Temperature and Time: Follow the recommended incubation temperature and time precisely (e.g., 40°C for 1 hour for FDAA).[3] Run a time-course experiment to ensure the reaction has reached completion.

  • Check Reagent Stoichiometry and Quality: Use a sufficient excess of the CDA to drive the reaction to completion. Ensure the reagent has not degraded; store it under the recommended conditions.

  • Quench and Neutralize Properly: After incubation, the reaction must be stopped consistently, typically by acidification (e.g., with 2 M HCl).[3] This step is crucial for stabilizing the derivatives and preventing further reactions.

  • Validate with a Standard: Run the derivatization and HPLC analysis on a certified enantiopure standard of one ACPC isomer to confirm that no racemization or artifact formation is occurring under your conditions.

Question 3: I'm struggling to separate the cis and trans diastereomers of ACPC. They are co-eluting in my reversed-phase system.

Answer: Unlike enantiomers, diastereomers have different physical properties and should be separable by standard, non-chiral chromatography. If they are co-eluting, the selectivity of your current system is insufficient.

Probable Causes:

  • Insufficient Chromatographic Selectivity: Your mobile phase/stationary phase combination does not adequately resolve the subtle structural differences between the cis and trans isomers. The trans isomer is generally more stable and may have different retention characteristics.[1][9]

  • Presence of a Protecting Group: If you are working with N-protected derivatives (e.g., Fmoc-ACPC), the bulky protecting group can sometimes dominate the interaction with the stationary phase, masking the smaller differences arising from the ring stereochemistry.

Solutions:

  • Gradient Optimization: If using a gradient, make it shallower. A slower increase in the organic modifier percentage over time will provide more opportunity for the column to resolve compounds with similar retention times.

  • Change Organic Modifier: The selectivity between methanol and acetonitrile in reversed-phase HPLC is different. If you are using acetonitrile, try a method with methanol, and vice versa. Acetonitrile often provides sharper peaks, but methanol can offer different selectivity due to its hydrogen-bonding properties.

  • Consider an Alternative Stationary Phase: If a standard C18 column fails, try a phenyl-hexyl or a polar-embedded phase. These offer different interaction mechanisms (π-π interactions for phenyl-hexyl, hydrogen bonding for polar-embedded) that may exploit the conformational differences between the cis and trans isomers.

  • Non-Chromatographic Pre-purification: Often, the most efficient way to separate diastereomers is by fractional crystallization of their salts before tackling enantiomeric resolution.[1][2] Forming salts with agents like hydrochloric acid or dibenzoyl tartaric acid can yield crystals enriched in one diastereomer.[1][9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between separating cis/trans diastereomers and enantiomers of ACPC?

A: The key difference lies in their physical properties.

  • Diastereomers (cis vs. trans): These are stereoisomers that are not mirror images. They have different physical and chemical properties, such as melting points, boiling points, solubilities, and NMR spectra. This difference allows them to be separated using standard laboratory techniques like conventional chromatography (silica, reversed-phase) or crystallization.[1][9]

  • Enantiomers ((1R,2S) vs. (1S,2R)): These are non-superimposable mirror images. They have identical physical properties in an achiral environment. Therefore, they cannot be separated by standard techniques. Separation requires a chiral environment, which is created by using a chiral stationary phase, a chiral mobile phase additive, or by converting them into diastereomers with a chiral derivatizing agent.[3]

Q2: When should I choose a direct (chiral column) vs. an indirect (derivatization) method for enantioseparation?

A: This decision involves a trade-off between convenience, cost, sensitivity, and the goal of the analysis. The following table and decision workflow can guide your choice.

FeatureDirect Method (Chiral Stationary Phase)Indirect Method (Chiral Derivatization)
Principle Enantiomers interact differently with a chiral column.Enantiomers are converted to diastereomers, then separated on a standard achiral column.[7]
Pros - Fewer sample preparation steps. - No risk of racemization during derivatization. - Can be used for preparative scale.- Uses standard, less expensive HPLC columns (e.g., C18). - Can significantly enhance detection (e.g., using fluorescent CDAs).[3][10] - Highly versatile.
Cons - Chiral columns are more expensive. - Method development can be more complex. - Columns can be less robust than standard phases.- Derivatization adds time and complexity. - Potential for side reactions or incomplete derivatization. - Risk of racemization under harsh conditions.
Best For Routine QC, high-throughput screening, preparative separation, and when a robust method has been established.Method development, trace analysis (when enhanced sensitivity is needed), labs without access to a wide range of chiral columns.

Diagram 1: Decision Workflow for Chiral Separation Strategy

G start Start: Separate ACPC Enantiomers prep_scale Is Preparative Scale Required? start->prep_scale csp_available Is a Suitable Chiral Column (CSP) Available? prep_scale->csp_available No use_csp Use Direct Method: Chiral HPLC (CSP) prep_scale->use_csp Yes high_sensitivity Is High Sensitivity (e.g., Fluorescence) Needed? csp_available->high_sensitivity No csp_available->use_csp Yes use_cda Use Indirect Method: Chiral Derivatization (CDA) + Achiral HPLC high_sensitivity->use_cda Yes order_csp Consider Purchasing a Suitable CSP high_sensitivity->order_csp No order_csp->use_cda Cannot Purchase

Caption: Decision workflow for selecting a chiral separation method.

Q3: Are there non-chromatographic methods for resolving ACPC enantiomers?

A: Yes. Besides chromatography, the classical method of diastereomeric salt crystallization is a powerful technique, especially for scaling up.[1][2] The process involves:

  • Reacting the racemic ACPC mixture (e.g., racemic cis-ACPC) with an enantiomerically pure chiral resolving agent (an acid or a base). For an amino acid like ACPC, a chiral acid like (D)- or (L)-dibenzoyltartaric acid (DBTA) is commonly used.[1]

  • This reaction forms a pair of diastereomeric salts (e.g., (cis-ACPC)·(D-DBTA)).

  • Because these salts are diastereomers, they have different solubilities in a given solvent.

  • Through a process of fractional crystallization, one diastereomeric salt will preferentially crystallize out of the solution, leaving the other enriched in the mother liquor.

  • The crystallized salt is then isolated, and the chiral resolving agent is removed (typically by acid/base extraction) to yield the enantiomerically pure ACPC.

This method requires careful selection of the resolving agent and crystallization solvent and can be labor-intensive, but it remains a viable and scalable approach.[9]

Section 3: Key Protocols & Methodologies

Protocol 1: Indirect Enantioseparation using Marfey’s Reagent (FDAA) and RP-HPLC

This protocol describes the derivatization of ACPC enantiomers with (S)-2-(5-fluoro-2,4-dinitrophenyl)amino)propanamide (FDAA, Marfey's Reagent) followed by separation on a standard C18 column.[3][7]

Diagram 2: Mechanism of Indirect Separation via Chiral Derivatization

G cluster_0 Step 1: Derivatization cluster_1 Step 2: Separation enantiomers Mixture of ACPC Enantiomers (R-ACPC & S-ACPC) reaction Reaction enantiomers->reaction cda Single Enantiomer of Chiral Derivatizing Agent (CDA-S) cda->reaction diastereomers Mixture of Diastereomers (R-ACPC)-(CDA-S) (S-ACPC)-(CDA-S) reaction->diastereomers hplc Inject onto Achiral (e.g., C18) HPLC Column diastereomers->hplc separation Separated Diastereomers (Different Retention Times) hplc->separation

Caption: Workflow for indirect chiral separation.

Methodology:

  • Sample Preparation: Dissolve approximately 50 nmol of your ACPC sample (or mixture) in 100 µL of 1 M sodium bicarbonate solution in a microcentrifuge tube.

  • Derivatization:

    • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

    • Vortex the mixture gently and incubate at 40°C for 1 hour in the dark (a heating block is ideal).[3]

  • Reaction Quenching:

    • Cool the reaction mixture to room temperature.

    • Neutralize by adding 100 µL of 2 M HCl. A brief effervescence may be observed.

  • Final Sample Prep:

    • Evaporate the acetone under a gentle stream of nitrogen or in a vacuum concentrator.

    • Dilute the remaining aqueous sample with the HPLC mobile phase (e.g., to a final volume of 1 mL) and filter through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.[3]

    • Injection Volume: 10-20 µL.

Scientist's Note: The elution order of the diastereomers will depend on the absolute configuration of your ACPC enantiomers and the FDAA used. Always run individual standards if available to confirm peak identity.

Protocol 2: Determination of Enantiomeric Purity using ¹H NMR with a Chiral Solvating Agent (CSA)

This method is an excellent orthogonal technique to confirm the enantiomeric purity (enantiomeric excess, e.e.) of your final, purified, N-protected ACPC product without chromatographic separation. It relies on the principle that a chiral solvating agent will form transient, diastereomeric complexes with each enantiomer, which have distinct NMR spectra.[1][9]

Methodology:

  • Sample Preparation:

    • Prepare a ~10 mM solution of your purified Fmoc-ACPC sample in deuterated chloroform (CDCl₃).

    • Prepare a stock solution of the Chiral Solvating Agent (CSA), such as quinine (QN), at ~100 mM in CDCl₃.[1]

  • NMR Acquisition (Baseline): Acquire a standard 1D ¹H NMR spectrum of your Fmoc-ACPC sample alone. Pay close attention to the chemical shift of the amide (NH) proton.

  • NMR Acquisition (with CSA):

    • To the NMR tube containing your sample, add 1.0 to 2.0 equivalents of the quinine CSA solution.

    • Mix thoroughly and allow it to equilibrate for a few minutes.

    • Acquire another 1D ¹H NMR spectrum under the same conditions.

  • Data Analysis:

    • In the presence of the CSA, the single NH proton signal from your baseline spectrum should split into two distinct signals (or two sets of signals). Each signal corresponds to one of the enantiomers complexed with the CSA.

    • Carefully integrate the two new signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers in your sample.

    • Enantiomeric excess (% e.e.) can be calculated as: (|Integral₁ - Integral₂| / |Integral₁ + Integral₂|) * 100.

Scientist's Note: For baseline separation of the signals, it may be necessary to acquire the spectrum at a lower temperature (e.g., 275 K).[1] Always run a spectrum of a racemic mixture to confirm the expected signal splitting and chemical shifts for each enantiomer.

References

Technical Support Center: Optimizing Reductive Amination for Efficient ACPC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-aminocyclopropanocarboxylic acid (ACPC). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ACPC synthesis, with a specific focus on enhancing the efficiency of the critical reductive amination step. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered in the laboratory.

ACPC, a conformationally constrained cyclic α-amino acid, is a valuable building block in medicinal chemistry, notably for its role in developing peptide foldamers and as a partial agonist at the NMDA receptor.[1][2][3] Its synthesis, however, can be challenging, with the reductive amination of a cyclopropane-containing carbonyl precursor being a pivotal and often problematic step. This guide provides expert insights and practical solutions to help you achieve higher yields and purity in your ACPC synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reducing agents for the reductive amination step in ACPC synthesis, and how do I choose the right one?

A1: The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the imine or iminium ion intermediate without significantly reducing the starting carbonyl compound.[4] The most commonly employed reducing agents are borohydride derivatives:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice due to its mild and selective nature.[5][6] It is particularly effective in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and is tolerant of mildly acidic conditions which can catalyze imine formation.[5]

  • Sodium Cyanoborohydride (NaBH₃CN): Another popular option, NaBH₃CN is effective in protic solvents like methanol and is less sensitive to water.[6][7] However, it is toxic and requires careful handling. Its reducing power is pH-dependent, becoming more potent under acidic conditions.[7]

  • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde or ketone, leading to alcohol byproducts.[6][8] It is generally used in a two-step process where the imine is pre-formed before the addition of NaBH₄.[5][6]

Recommendation: For one-pot reductive aminations in ACPC synthesis, Sodium Triacetoxyborohydride (STAB) is highly recommended for its selectivity and efficiency.

Q2: My reductive amination reaction is sluggish or incomplete. What factors could be responsible?

A2: Several factors can contribute to a slow or incomplete reaction:

  • Inefficient Imine Formation: The first step of reductive amination is the formation of an imine or iminium ion.[9][10] This equilibrium can be unfavorable. The presence of a small amount of acetic acid can catalyze this step.[5] However, excess acid can protonate the amine, rendering it non-nucleophilic.

  • Steric Hindrance: The cyclopropyl moiety can introduce steric bulk, potentially slowing down the nucleophilic attack of the amine on the carbonyl group.

  • Low Temperature: While some reductive aminations proceed well at room temperature, others may require gentle heating to facilitate imine formation.

  • Inappropriate Solvent: The choice of solvent is crucial. For STAB, anhydrous aprotic solvents like DCE or THF are preferred.[5][6] For NaBH₃CN, methanol is a common choice.[6]

Q3: I am observing significant formation of an alcohol byproduct. How can I minimize this?

A3: The formation of an alcohol byproduct results from the reduction of the starting carbonyl compound. This is a common side reaction, especially when using less selective reducing agents.[8]

  • Choice of Reducing Agent: As mentioned in Q1, using a milder reducing agent like STAB is the most effective way to prevent alcohol formation.[4] STAB is less likely to reduce aldehydes and ketones compared to NaBH₄.[4]

  • One-Pot vs. Two-Step Procedure: If you are using NaBH₄, consider a two-step procedure. First, allow the imine to form completely (this can be monitored by TLC or LC-MS) and then add the NaBH₄.[5]

  • Reaction Conditions: Ensure your reaction conditions favor imine formation. The presence of a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards the imine, reducing the concentration of the starting carbonyl available for reduction.

Q4: How can I control the formation of secondary or tertiary amine byproducts?

A4: Over-alkylation, leading to the formation of secondary or tertiary amines, can be an issue, particularly when using ammonia or a primary amine.[11]

  • Stoichiometry: Using a large excess of the amine starting material can help to minimize over-alkylation.

  • Stepwise Approach: A stepwise procedure where the imine is formed and then reduced can sometimes offer better control over the product distribution compared to a one-pot reaction.[5]

  • Bulky Protecting Groups: If synthesizing a primary amine, using a protected form of ammonia, such as benzylamine, followed by deprotection can be an effective strategy. The steric bulk of the benzyl group can disfavor further alkylation.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the reductive amination step of ACPC synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of ACPC Incomplete reaction; competing side reactions; product loss during workup/purification.- Optimize reaction time and temperature. - Use a milder, more selective reducing agent like STAB.[5] - Add a catalytic amount of acetic acid to promote imine formation.[5] - Ensure anhydrous conditions if using water-sensitive reagents.[6] - Optimize purification method (e.g., column chromatography, recrystallization).
Presence of Starting Ketone/Aldehyde Inefficient imine formation; insufficient reaction time.- Increase reaction time and/or temperature. - Add a catalytic amount of acetic acid.[5] - Use a dehydrating agent like molecular sieves to drive imine formation.
Significant Alcohol Byproduct Non-selective reducing agent; premature reduction of the carbonyl.- Switch to a milder reducing agent like STAB.[4][5] - If using NaBH₄, pre-form the imine before adding the reducing agent.[5][6]
Formation of Over-Alkylated Amines The desired amine product is more nucleophilic than the starting amine.- Use a large excess of the starting amine.[12] - Consider a stepwise approach with imine formation followed by reduction.[5]
Difficulty in Product Purification Presence of closely related byproducts; unreacted starting materials.- Optimize chromatographic separation (adjust solvent polarity, use a different stationary phase). - Consider derivatization to facilitate separation. - Attempt recrystallization from a suitable solvent system.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol outlines a general procedure for the reductive amination of a cyclopropyl ketone precursor to form a protected ACPC derivative.

  • To a stirred solution of the cyclopropyl ketone (1.0 equiv.) and the amine (1.2 equiv.) in anhydrous 1,2-dichloroethane (DCE), add glacial acetic acid (1.2 equiv.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 15 minutes. Caution: The reaction may be exothermic.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare a TLC plate (silica gel 60 F₂₅₄).

  • Spot the reaction mixture, the starting ketone, and a co-spot (reaction mixture + starting ketone) on the plate.

  • Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or ninhydrin for primary amines).

  • The disappearance of the starting ketone spot and the appearance of a new, typically more polar, product spot indicates reaction progress.

Visualizing the Process

Reductive Amination Mechanism

Reductive_Amination Ketone Cyclopropyl Ketone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Imine Iminium Ion Hemiaminal->Imine - H2O Imine->Hemiaminal + H2O Product ACPC Derivative Imine->Product ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Product Hydride Attack Water H2O

Caption: The mechanism of reductive amination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impurities in Reductive Amination CheckSM Check Starting Material Purity Start->CheckSM IncompleteReaction Incomplete Reaction? CheckSM->IncompleteReaction SideProducts Side Products Observed? IncompleteReaction->SideProducts No OptimizeConditions Optimize Reaction Conditions: - Increase time/temperature - Add catalyst (AcOH) IncompleteReaction->OptimizeConditions Yes ChangeReagent Change Reducing Agent (e.g., to STAB) SideProducts->ChangeReagent Yes Purification Optimize Purification SideProducts->Purification No OptimizeConditions->SideProducts ChangeReagent->Purification Success Improved Yield and Purity Purification->Success

Caption: A systematic workflow for troubleshooting reductive amination.

References

Technical Support Center: Optimization of Bacteriocin Production Using Response Surface Methodology (RSM)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of bacteriocin production using Response Surface Methodology (RSM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for your experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experimental design is robust, your results are reliable, and your optimization efforts are successful.

Section 1: Understanding the "Why" - The Logic Behind RSM in Bacteriocin Production

Bacteriocins, ribosomally synthesized antimicrobial peptides from bacteria, hold immense promise as natural food preservatives and potential therapeutic agents. However, a significant bottleneck in their widespread application is often low production yield.[1] Traditional optimization methods, such as the one-factor-at-a-time (OFAT) approach, are not only laborious but also fail to capture the interactions between various factors that influence bacteriocin production.[2][3]

This is where Response Surface Methodology (RSM) comes in. RSM is a powerful collection of statistical and mathematical techniques used for modeling and analyzing problems where a response of interest is influenced by several variables.[4][5][6] The primary objective of RSM is to optimize this response.[7] In the context of bacteriocin production, RSM allows us to efficiently explore the relationships between key fermentation parameters and bacteriocin yield, ultimately identifying the optimal conditions for maximal production.[8][9][10]

The Core Principle: Modeling the Response

The fundamental concept of RSM is to use a sequence of designed experiments to obtain an optimal response.[6] We start by identifying the key independent variables (factors) that affect the response (bacteriocin activity). These factors can include:

  • Physical Parameters: pH, temperature, incubation time, agitation.[1][9][11]

  • Nutritional Parameters: Carbon sources (e.g., glucose, sucrose), nitrogen sources (e.g., yeast extract, peptone), and mineral salts.[2][8][9][12]

  • Inoculum Parameters: Inoculum size and age.[8][11]

Through a series of statistically designed experiments, we can fit a polynomial equation to the experimental data. This equation, or model, represents the response surface. By analyzing this model, we can understand how each factor and their interactions affect bacteriocin production and pinpoint the optimal conditions.

Visualizing the Path to Optimization

The following workflow illustrates the systematic approach of using RSM for optimizing bacteriocin production.

RSM_Workflow A Identify Key Factors (e.g., pH, Temp, Media Components) B Select Experimental Design (e.g., CCD, BBD) A->B C Perform Experiments (According to Design Matrix) B->C D Measure Response (Bacteriocin Activity Assay) C->D E Fit a Mathematical Model (e.g., Quadratic Polynomial) D->E F Analyze Model Adequacy (ANOVA, R-squared) E->F G Interpret Response Surface Plots (3D and Contour Plots) F->G H Determine Optimal Conditions G->H I Validate the Model (Perform experiments at optimal conditions) H->I J Scale-up Production I->J

Caption: A flowchart of the Response Surface Methodology (RSM) workflow for bacteriocin production optimization.

Section 2: Experimental Design and Protocols

A well-designed experiment is the cornerstone of successful RSM. Here, we provide detailed protocols for the key stages of your bacteriocin production optimization journey.

Step-by-Step Protocol: Preliminary Factor Screening (One-Factor-at-a-Time)

Before diving into a full RSM design, it's often beneficial to perform a preliminary screening to identify the most influential factors and their approximate optimal ranges.[2]

Objective: To identify the key factors significantly affecting bacteriocin production and their approximate optimal levels.

Materials:

  • Bacteriocin-producing bacterial strain

  • Appropriate growth medium (e.g., MRS broth)

  • Spectrophotometer

  • pH meter

  • Incubator

  • Centrifuge

  • Indicator strain for bacteriocin activity assay

Procedure:

  • Establish Baseline Conditions: Culture the bacteriocin-producing strain under standard conditions (e.g., as recommended for the species or from preliminary experiments).

  • Vary One Factor at a Time:

    • pH: Prepare several flasks of the growth medium with varying initial pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0), while keeping all other factors constant.[1]

    • Temperature: Incubate cultures at different temperatures (e.g., 25°C, 30°C, 37°C, 42°C), keeping other parameters at the baseline.[1]

    • Carbon Source: Replace the standard carbon source in the medium with different sugars (e.g., glucose, fructose, sucrose, lactose) at a constant concentration.[11][12]

    • Nitrogen Source: Similarly, test different nitrogen sources (e.g., yeast extract, peptone, tryptone) at a fixed concentration.[12]

  • Inoculation and Incubation: Inoculate each flask with a standardized amount of the producer strain and incubate for a fixed period (e.g., 24-48 hours).

  • Harvest and Assay: After incubation, centrifuge the cultures to obtain cell-free supernatant. Determine the bacteriocin activity in each supernatant using a suitable assay (see Protocol 2.3).

  • Data Analysis: Plot bacteriocin activity against the different levels of each factor to identify the approximate optimum for each.

Step-by-Step Protocol: Setting Up the RSM Experiment

Once you have identified the most significant factors (typically 2-4), you can proceed with designing the RSM experiment. Common designs include the Central Composite Design (CCD) and the Box-Behnken Design (BBD).[13][14]

Objective: To systematically vary the key factors to model the response surface and find the optimal conditions for bacteriocin production.

Materials:

  • Same as Protocol 2.1

  • Statistical software with RSM capabilities (e.g., Design-Expert®, Minitab®)

Procedure:

  • Select Factors and Levels: Based on your preliminary screening, choose the most influential factors (e.g., pH, temperature, and yeast extract concentration). For each factor, define a high (+1), low (-1), and center (0) level.

  • Choose an Experimental Design:

    • Central Composite Design (CCD): A versatile design that is well-suited for fitting a quadratic model.

    • Box-Behnken Design (BBD): An efficient design that avoids extreme factor combinations.

  • Generate the Design Matrix: Use your statistical software to generate the experimental runs. The software will provide a randomized list of combinations of factor levels for each experimental run.

  • Perform the Experiments: Prepare the media and set the incubation conditions for each run as specified in the design matrix. It is crucial to perform the runs in the randomized order suggested by the software to minimize the effects of systematic errors.

  • Measure the Response: After incubation, measure the bacteriocin activity for each experimental run. Enter these response values into your statistical software.

Step-by-Step Protocol: Bacteriocin Activity Assay (Agar Well Diffusion Method)

Accurate quantification of bacteriocin activity is critical for reliable RSM results. The agar well diffusion method is a widely used technique.[2]

Objective: To quantify the antimicrobial activity of the bacteriocin in the culture supernatant.

Materials:

  • Cell-free supernatant containing bacteriocin

  • Sensitive indicator microorganism

  • Appropriate agar medium for the indicator strain (e.g., Tryptic Soy Agar)

  • Sterile Petri dishes

  • Sterile cork borer or pipette tips

  • Micropipettes

Procedure:

  • Prepare Indicator Plates: Prepare a lawn of the indicator microorganism on the surface of the agar plates.

  • Create Wells: Use a sterile cork borer to create uniform wells in the agar.

  • Add Supernatant: Pipette a fixed volume (e.g., 50-100 µL) of the cell-free supernatant into each well.

  • Incubation: Incubate the plates under conditions suitable for the indicator strain until a clear lawn of growth is visible.

  • Measure Inhibition Zones: Measure the diameter of the clear zones of inhibition around each well.

  • Calculate Activity: The activity is often expressed in Arbitrary Units per milliliter (AU/mL), which is the reciprocal of the highest dilution showing a clear zone of inhibition.

Note on Indicator Strain Selection: The choice of indicator microorganism is critical. The sensitivity of the indicator strain can significantly affect the results. It is advisable to test several potential indicator strains to find one that provides clear and reproducible zones of inhibition.[15][16]

Section 3: Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section provides solutions to common problems encountered during the optimization of bacteriocin production using RSM.

Issue 1: Poor Model Fit (Low R-squared, Non-significant Model)

Q: My ANOVA results show a non-significant model and a low R-squared value. What should I do?

A: A non-significant model indicates that the chosen factors and their interactions do not adequately explain the variation in bacteriocin production. Here's a systematic approach to troubleshoot this:

  • Verify Experimental Accuracy: Double-check your experimental procedures, measurements, and data entry for any errors. Inconsistent bacteriocin activity assays are a common source of high variability.

  • Re-evaluate Factor Ranges: The optimal conditions may lie outside the factor ranges you selected. Consider expanding the ranges and re-running the experiments. The method of steepest ascent can be used to move towards the optimal region if the current model is far from the optimum.[5][7]

  • Consider Other Factors: You may have missed a critical factor that has a significant impact on bacteriocin production. Revisit your preliminary screening or the literature to identify other potential factors.

  • Check for Curvature: If your initial model was linear and the lack-of-fit is significant, it suggests that a higher-order model (e.g., quadratic) is needed to capture the curvature in the response surface.[4]

  • Data Transformation: In some cases, a transformation of the response data (e.g., log, square root) can help to stabilize the variance and improve the model fit.[17]

Issue 2: Inconsistent or No Zones of Inhibition in the Bacteriocin Assay

Q: I'm not getting clear or reproducible zones of inhibition in my agar well diffusion assay. What could be the problem?

A: This is a common issue that can derail your optimization efforts. Here are the likely culprits and their solutions:

  • Indicator Strain Resistance: The chosen indicator strain may be resistant to the bacteriocin being produced.[18] Test a panel of different, known sensitive strains.

  • Low Bacteriocin Titer: The concentration of bacteriocin in your supernatant may be too low to produce a visible zone of inhibition. Try concentrating the supernatant (e.g., through ammonium sulfate precipitation) before performing the assay.

  • Inappropriate Assay Conditions:

    • Agar Density: A very dense agar can impede the diffusion of the bacteriocin. Ensure the agar concentration is appropriate.

    • Indicator Inoculum Density: A lawn that is too dense or too sparse can affect the clarity of the inhibition zones. Standardize the inoculum preparation.

  • Bacteriocin Instability: The bacteriocin may be unstable under the assay conditions (e.g., pH of the agar). Check the stability of your bacteriocin at different pH values and temperatures.[19]

  • Interfering Substances: Components in the culture supernatant (e.g., organic acids, hydrogen peroxide) might be causing inhibition, or alternatively, proteases could be degrading the bacteriocin. Ensure that the inhibitory effect is due to the bacteriocin by treating the supernatant with proteolytic enzymes (which should eliminate the activity) and neutralizing the pH.

Issue 3: Predicted Optimum Differs Significantly from a Validated Experiment

Q: I've run a validation experiment at the optimal conditions predicted by my RSM model, but the bacteriocin yield is much lower than expected. Why is there a discrepancy?

A: This indicates that the model, while statistically significant, may not be a true representation of the experimental space.

  • Model is an Approximation: Remember that the RSM model is an empirical approximation of a complex biological system.[6]

  • Over-fitting the Model: The model may be too complex and fit the noise in the data rather than the true underlying relationship. Check for a large number of non-significant terms in your model.

  • Inadequate Exploration of the Design Space: The true optimum may lie near the edge of your experimental region.

  • Subtle Changes in Experimental Conditions: Uncontrolled variations between the initial experiments and the validation run (e.g., different batches of media, slight variations in incubator temperature) can affect the outcome.

To address this, you can refine the model by adding more experimental runs around the predicted optimum or re-evaluate the model by removing non-significant terms.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem Encountered Q1 Is the RSM model significant with a good R-squared? Start->Q1 A1_Yes Is the validation experiment result close to the prediction? Q1->A1_Yes Yes A1_No Check for experimental errors. Re-evaluate factor ranges. Consider other factors. Try data transformation. Q1->A1_No No Q2 Are you getting clear and reproducible inhibition zones? A1_Yes->Q2 Yes A1_Yes_No Refine the model around the optimum. Check for over-fitting. Ensure consistent experimental conditions. A1_Yes->A1_Yes_No No A2_No Test different indicator strains. Concentrate the supernatant. Optimize assay conditions. Check bacteriocin stability. Q2->A2_No No A1_Yes_Yes Proceed with scale-up. Q2->A1_Yes_Yes Yes

Caption: A decision-making flowchart for troubleshooting common issues in RSM experiments for bacteriocin production.

Section 4: Frequently Asked Questions (FAQs)

Q1: How many factors should I include in my RSM design? A1: It is generally recommended to include 2 to 4 of the most influential factors in an RSM design. Including too many factors can lead to a very large and expensive number of experimental runs. If you have many potential factors, use a screening design like Plackett-Burman to first identify the most significant ones.[8]

Q2: What is the difference between a Central Composite Design (CCD) and a Box-Behnken Design (BBD)? A2: Both are popular RSM designs. CCDs have axial points that are outside the main experimental cube, which can be useful for exploring the limits of your factors. BBDs, on the other hand, have all their points within the experimental cube, which can be advantageous if points outside the cube are infeasible or undesirable.[13]

Q3: My bacteriocin seems to be produced during the stationary phase. How does this affect my experimental design? A3: If bacteriocin production is growth-phase dependent, incubation time becomes a critical factor to include in your RSM design.[1][19] You should perform preliminary time-course experiments to determine the approximate onset and peak of bacteriocin production to set appropriate low and high levels for incubation time in your RSM experiment.

Q4: Can I optimize for multiple responses, for example, high bacteriocin activity and low production cost? A4: Yes, RSM can be used to optimize multiple responses simultaneously. This is often done using a desirability function, which combines the different responses into a single value to be optimized.[5][6]

Q5: How do I know if my indicator strain is sensitive enough? A5: A good indicator strain should show a clear, dose-dependent response to the bacteriocin, meaning that as the concentration of the bacteriocin increases, the size of the inhibition zone should also increase in a predictable manner.[15][16] You can test this by performing the assay with serial dilutions of a known active supernatant.

Section 5: Quantitative Data Summary

The following table summarizes typical factors and their ranges investigated in the optimization of bacteriocin production using RSM, as reported in the literature.

FactorTypical Low LevelTypical High LevelUnitReference(s)
pH 5.57.5-[1]
Temperature 3040°C[9]
Incubation Time 1648hours[1][13]
Glucose/Carbon Source 1.02.5% (w/v)[8][20]
Yeast Extract/Nitrogen Source 1.02.0% (w/v)[8]
Inoculum Size 15% (v/v)[9][20]
NaCl Concentration 1.52.5% (w/v)[10]

References

strategies to overcome modest in vitro activity of cispentacin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cispentacin. This guide is designed for researchers, scientists, and drug development professionals who are working with cispentacin and seeking to overcome its characteristically modest in vitro activity. While cispentacin has demonstrated promising in vivo efficacy, its performance in standard in vitro assays can be a significant hurdle.[1] This guide provides troubleshooting strategies and frequently asked questions to help you navigate these challenges and unlock the full potential of this unique antifungal agent.

Troubleshooting Guide: Enhancing Cispentacin's In Vitro Performance

This section addresses specific issues you may encounter during your experiments and provides actionable strategies to improve the in vitro activity of cispentacin.

Issue 1: High Minimum Inhibitory Concentration (MIC) Values in Standard Assays

Question: We are observing very high or no-inhibition MIC values for cispentacin against our fungal strains using standard broth microdilution or agar dilution methods. Why is this happening, and what can we do to get more meaningful results?

Underlying Cause & Scientific Rationale:

Cispentacin's modest in vitro activity is often an artifact of the assay conditions, particularly the composition of the culture medium.[2] Cispentacin is an amino acid analog and is actively transported into fungal cells via amino acid permeases.[3] Standard, rich media, such as Sabouraud Dextrose or RPMI, are replete with amino acids that compete with cispentacin for uptake, effectively reducing its intracellular concentration and apparent potency.[2]

Troubleshooting Protocol: Medium Optimization for MIC Assays

  • Select a Minimal Medium: Switch from a rich, complex medium to a defined, minimal medium. Yeast Nitrogen Base (YNB) with glucose is a recommended starting point as it lacks competing amino acids.[2]

  • Prepare Inoculum: Grow the fungal strain overnight in a standard rich medium (e.g., YPD) to ensure a healthy culture. Wash the cells twice with sterile phosphate-buffered saline (PBS) to remove residual medium components. Resuspend the cells in the minimal medium and adjust to the desired inoculum concentration.

  • Perform MIC Assay: Use the prepared inoculum in the minimal medium to perform a standard broth microdilution or agar dilution assay with a serial dilution of cispentacin.

  • Incubation: Incubate the assay plates under standard conditions for your fungal strain.

  • Readout: Determine the MIC as the lowest concentration of cispentacin that inhibits visible growth.

Expected Outcome: A significant decrease in the observed MIC of cispentacin compared to assays performed in rich media.

Issue 2: Limited Potency of the Parent Cispentacin Molecule

Question: Even with optimized assay conditions, the intrinsic activity of cispentacin is not sufficient for our application. How can we improve its potency through chemical modification?

Strategy: Structural Modification and Analog Synthesis

A proven strategy to enhance the activity of a lead compound is through the synthesis of structural analogs. This approach aims to improve target binding, increase cell permeability, or reduce susceptibility to efflux pumps. For cispentacin, modifications to the cyclopentane ring can be explored.

Experimental Workflow: Synthesis and Screening of Cispentacin Analogs

The following diagram illustrates a general workflow for the synthesis and evaluation of novel cispentacin derivatives.

G cluster_0 Analog Design & Synthesis cluster_1 In Vitro Screening Cascade Design Analogs Design Analogs Chemical Synthesis Chemical Synthesis Design Analogs->Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization Primary Antifungal Assay (MIC) Primary Antifungal Assay (MIC) Purification & Characterization->Primary Antifungal Assay (MIC) Test Analogs Cytotoxicity Assay Cytotoxicity Assay Primary Antifungal Assay (MIC)->Cytotoxicity Assay Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assay->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: Workflow for cispentacin analog development.

Key Considerations for Analog Design:

  • Fluorination: The introduction of fluorine atoms can enhance metabolic stability and binding affinity. The synthesis of fluorinated cispentacin derivatives has been reported and represents a promising avenue for improving activity.

  • Functional Group Modification: Exploration of different functional groups on the cyclopentane ring can influence the molecule's polarity and interaction with its target, prolyl-tRNA synthetase.

Example Data: Cispentacin and its Analog BAY 10-8888

The synthetic derivative BAY 10-8888 (icofungipen) demonstrates how structural modification can alter the target specificity and activity of the cispentacin scaffold.[4]

CompoundTargetReported In Vitro Activity (MIC µg/mL)Organism
CispentacinProlyl-tRNA Synthetase6.3 - 50Candida albicans
BAY 10-8888Isoleucyl-tRNA SynthetaseVaries with medium compositionCandida albicans
Issue 3: Lack of Fungicidal Activity or Emergence of Resistance

Question: Cispentacin appears to be fungistatic against our strains, and we are concerned about the potential for resistance development. How can we achieve a more robust antifungal effect?

Strategy: Combination Therapy for Synergistic Effects

Combining antimicrobial agents with different mechanisms of action can lead to synergistic effects, where the combined activity is greater than the sum of the individual activities.[5] This can result in enhanced potency, a broader spectrum of activity, and a reduced likelihood of resistance. While no specific synergistic combinations with cispentacin have been published, a logical approach is to combine it with antifungals that target different cellular pathways.

Proposed Combinations to Investigate:

  • Cispentacin + Ergosterol Biosynthesis Inhibitors (e.g., Fluconazole, Itraconazole): Cispentacin inhibits protein synthesis, while azoles disrupt cell membrane integrity. This dual attack could be highly effective.

  • Cispentacin + Cell Wall Synthesis Inhibitors (e.g., Caspofungin): A combination targeting both protein synthesis and cell wall integrity could lead to rapid cell death.

  • Cispentacin + Polyenes (e.g., Amphotericin B): Combining a protein synthesis inhibitor with a membrane-disrupting agent like Amphotericin B could result in potent fungicidal activity.

Experimental Protocol: Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard method to assess the synergistic, additive, indifferent, or antagonistic effects of drug combinations.

  • Prepare Drug Dilutions:

    • In a 96-well plate, create serial dilutions of cispentacin along the x-axis (e.g., columns 2-11). Column 1 will be the drug-free control, and column 12 will contain only cispentacin for MIC determination.

    • Similarly, create serial dilutions of the partner antifungal drug along the y-axis (e.g., rows B-G). Row A will be the drug-free control, and row H will contain only the partner drug for its MIC determination.

  • Inoculate the Plate: Add the standardized fungal inoculum to all wells.

  • Incubate: Incubate the plate under appropriate conditions.

  • Read Results: After incubation, visually or spectrophotometrically assess fungal growth in each well.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • For each well showing no growth, calculate the FIC for each drug:

      • FIC of Cispentacin = (MIC of Cispentacin in combination) / (MIC of Cispentacin alone)

      • FIC of Partner Drug = (MIC of Partner Drug in combination) / (MIC of Partner Drug alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of Cispentacin + FIC of Partner Drug

  • Interpret the Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of cispentacin?

Cispentacin inhibits protein synthesis by targeting prolyl-tRNA synthetase, an essential enzyme for fungal growth.

Q2: Why is there a discrepancy between cispentacin's in vitro and in vivo activity?

The potent in vivo activity is attributed to the efficient uptake of cispentacin by fungal cells at the site of infection, where the concentration of competing amino acids is likely lower than in standard laboratory media.[2]

Q3: Are there any known resistance mechanisms to cispentacin?

Currently, there are no specific resistance mechanisms to cispentacin documented in the literature. However, potential mechanisms, based on resistance to other antifungals, could include:

  • Mutations in the prolyl-tRNA synthetase target enzyme that reduce cispentacin binding.

  • Upregulation of efflux pumps that actively remove cispentacin from the cell.

  • Alterations in amino acid transport systems that reduce cispentacin uptake.

Q4: What are some strategies for the future development of cispentacin-based therapies?

  • Novel Drug Delivery Systems: Encapsulating cispentacin in nanoparticles, liposomes, or other drug delivery systems could improve its solubility, stability, and targeted delivery, potentially enhancing its efficacy and overcoming its modest in vitro activity.[6][7][8][9][10]

  • Prodrug Approaches: Designing a prodrug of cispentacin that is activated within the fungal cell could improve its uptake and intracellular concentration.

  • Further Analog Synthesis: Continued exploration of the structure-activity relationship through the synthesis of new analogs is crucial for developing more potent and selective cispentacin-based antifungals.[11]

References

preventing epimerization during the synthesis of cis-ACPC derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Epimerization

Welcome to the technical support resource for researchers working with cis-2-aminocyclopentanecarboxylic acid (cis-ACPC) derivatives. As a conformationally constrained β-amino acid, cis-ACPC is a valuable building block in the development of peptide foldamers and peptidomimetics.[1][2] However, its synthesis is often plagued by the undesired epimerization of the desired cis isomer to the thermodynamically more stable trans isomer.

This guide, structured by a Senior Application Scientist, provides in-depth, field-proven insights to help you maintain the stereochemical integrity of your compounds. We will explore the root causes of epimerization and offer practical solutions for troubleshooting and prevention.

Troubleshooting Guide: Isomer Contamination Issues

This section addresses specific problems you might encounter during your synthesis, providing a clear path from problem identification to resolution.

Q1: My final product is a mixture of cis and trans isomers after a base-catalyzed reaction (e.g., ester hydrolysis, Fmoc deprotection). What happened and how can I fix it?

A1: The Root Cause: Base-Catalyzed Enolization

The most common cause of epimerization in ACPC synthesis is the abstraction of the proton at the α-carbon (C2) by a base. This deprotonation forms a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of cis and trans isomers.[3][4] The trans isomer is often the thermodynamically favored product, meaning that even a small degree of enolization can lead to significant contamination over time or at elevated temperatures.

Troubleshooting Workflow:

G cluster_0 Problem: Cis/Trans Mixture Detected cluster_1 Investigation Steps cluster_2 Corrective Actions start Start Analysis check_base 1. Evaluate Base Strength & Sterics Is the base strong and/or non-bulky? start->check_base check_temp 2. Review Reaction Temperature Was the reaction run at elevated temperatures? check_base->check_temp If Yes sol_base Switch to a weaker or sterically hindered base. (e.g., K₂CO₃, DBU, or non-nucleophilic bases) check_base->sol_base If No, but issue persists check_time 3. Assess Reaction Time Was the reaction time unnecessarily long? check_temp->check_time If Yes sol_temp Run reaction at lower temperatures. (e.g., 0°C or -20°C) check_temp->sol_temp If No, but issue persists check_solvent 4. Analyze Solvent Polarity Was a polar aprotic solvent used? check_time->check_solvent If Yes sol_time Monitor reaction closely (TLC, HPLC) and quench promptly upon completion. check_time->sol_time If No, but issue persists sol_solvent Consider less polar solvents if compatible. (e.g., Toluene, THF vs. DMF) check_solvent->sol_solvent If Yes

Caption: Troubleshooting workflow for identifying and correcting sources of epimerization.

Detailed Corrective Actions:

  • Choice of Base: The selection of the base is critical. For sensitive steps like Fmoc deprotection in peptide synthesis, standard conditions using piperidine can induce epimerization.[5]

    • Solution: Use a less basic deprotection cocktail. Adding a small percentage of a bulky, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective. For ester hydrolysis, consider using milder inorganic bases over strong alkoxides.

  • Temperature Control: The rate of enolization is highly temperature-dependent.

    • Solution: Perform base-mediated reactions at the lowest feasible temperature. For example, conducting hydrolyses at 0°C or even lower can dramatically suppress epimerization. Studies have shown that for ACPC derivatives, keeping temperatures below 70°C during acidic hydrolysis is crucial to prevent epimerization of the cis-isomer.[1][6]

  • Solvent Effects: Polar aprotic solvents like DMF can stabilize the enolate intermediate, thereby increasing the rate of epimerization.[7]

    • Solution: If the reaction chemistry allows, screen less polar solvents such as THF or toluene.

Q2: I am performing a peptide coupling reaction with an N-protected cis-ACPC derivative and observing epimerization. Why is this happening?

A2: The Root Cause: Oxazolone Formation

During peptide coupling, the carboxylic acid of the N-protected cis-ACPC is activated. This activated intermediate can cyclize to form a planar, chiral oxazolone. The α-proton of the oxazolone is highly acidic and can be readily abstracted by even weak bases (like excess tertiary amines) in the reaction mixture. The resulting achiral oxazolone intermediate leads to loss of stereochemical information upon ring-opening by the incoming amine nucleophile.[4][8]

Preventative Measures for Peptide Coupling:

  • Coupling Reagents: The choice of coupling reagent directly impacts the rate of oxazolone formation versus the rate of amide bond formation.

    • Recommendation: Use coupling reagents that minimize epimerization. Reagents based on 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are generally superior to those based on HOBt. Urionium salts like HATU and HCTU are highly effective.[5] For particularly sensitive couplings, the addition of copper(II) salts (e.g., CuCl₂) has been shown to be an excellent suppressant of epimerization.[9]

  • Base Selection: The tertiary amine used as a base plays a significant role.

    • Recommendation: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (TEA). Use the minimum stoichiometric amount required.

  • Protecting Groups: The N-terminal protecting group influences the rate of oxazolone formation.

    • Insight: Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are significantly less prone to causing epimerization than acyl groups like Acetyl or Benzoyl.[10][11] This is because the lone pair on the nitrogen is delocalized into the carbonyl of the urethane, making it less available to participate in oxazolone formation.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of epimerization for cis-ACPC?

A1: The core mechanism is the formation of a planar enolate intermediate at the α-carbon (the carbon bearing the carboxyl group). This process requires the abstraction of the α-proton by a base. Once the planar enolate is formed, the stereochemical information at that center is lost. When the enolate is re-protonated, the proton can add from either face of the planar system, leading to a mixture of both cis and trans diastereomers.

G cluster_0 Base-Catalyzed Epimerization Mechanism cis cis-ACPC Derivative (Stereocenter Intact) enolate Planar Enolate Intermediate (Stereocenter Lost) cis->enolate + Base (B:) - Proton (HB) enolate->cis + Proton (HB) (Protonation from original face) trans trans-ACPC Derivative (Inverted Stereocenter) enolate->trans + Proton (HB) (Protonation from opposite face)

Caption: Simplified mechanism of base-catalyzed epimerization via a planar enolate.

Q2: Which protecting groups are best for minimizing epimerization?

A2: For the amine functionality, urethane-type protecting groups are strongly recommended.

Protecting GroupTypeEpimerization RiskRationale
Boc, Fmoc, Cbz UrethaneLowDelocalizes nitrogen lone pair, disfavoring oxazolone formation.[11][12]
Acetyl (Ac), Benzoyl (Bz) AcylHighElectron-withdrawing nature increases acidity of α-proton and promotes oxazolone formation.

For the carboxylic acid, it is often converted to an ester (e.g., Methyl or Ethyl ester). During subsequent reactions, be mindful that the conditions for ester manipulation (hydrolysis, transesterification) can themselves cause epimerization, as discussed in the troubleshooting section.

Q3: What are the most reliable analytical methods to quantify the cis/trans isomer ratio?

A3: A combination of Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) is the gold standard.

  • ¹H NMR Spectroscopy: This is often the quickest method. The coupling constants between the protons on C1 and C2 are diagnostic. For cyclopentane rings, the coupling constant (J-value) between vicinal cis protons is typically larger than that for trans protons. You can determine the ratio by integrating the distinct signals for each isomer.[1][13]

  • Chiral HPLC or Normal Phase HPLC: HPLC provides excellent separation of diastereomers.[14]

    • Normal Phase: A silica column can often separate the less polar trans isomer from the more polar cis isomer.[14]

    • Chiral Stationary Phases (CSPs): For enantiomeric purity analysis of a specific isomer (e.g., distinguishing (1R,2S)-cis-ACPC from (1S,2R)-cis-ACPC), a chiral column is necessary.

MethodPrincipleKey AdvantageTypical Conditions
¹H NMR Difference in proton coupling constants (J-values).[13]Fast, non-destructive, provides structural information.400 MHz or higher spectrometer for good resolution.
HPLC Differential interaction with stationary phase based on polarity/stereochemistry.[14]High sensitivity and accurate quantification.Column: Silica or Chiral (e.g., Chiralcel OD-H). Mobile Phase: Hexane/Isopropanol mixtures.
Protocols & Methods
Protocol 1: Mild Hydrolysis of a cis-ACPC Ethyl Ester

This protocol is designed to minimize epimerization during the saponification of an N-Boc protected cis-ACPC ethyl ester.

  • Dissolution: Dissolve the N-Boc-cis-ACPC ethyl ester (1.0 eq) in a mixture of THF and Water (3:1 v/v) and cool the solution to 0°C in an ice bath.

  • Base Addition: Slowly add a 1 M aqueous solution of Lithium Hydroxide (LiOH) (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: Stir the reaction at 0°C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or HPLC (e.g., every 30 minutes). Self-Validation: Avoid letting the reaction run for an extended period after completion to prevent slow epimerization.

  • Quenching: Once the reaction is complete (typically 2-4 hours), carefully quench by adding 1 M HCl at 0°C until the pH is ~3.

  • Extraction: Extract the product with Ethyl Acetate (3x volume).

  • Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (<40°C).

  • Analysis: Immediately analyze a small aliquot of the crude product by ¹H NMR to determine the cis/trans ratio before proceeding with further steps.

Protocol 2: Analysis of cis/trans Ratio by ¹H NMR
  • Sample Preparation: Prepare a sample of your ACPC derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Identification:

    • Identify the distinct signals corresponding to the C1-H (methine proton adjacent to the carboxyl group) and C2-H (methine proton adjacent to the amino group) for both the cis and trans isomers.

    • The cis isomer will typically show a larger coupling constant (³JH1,H2) between these two protons compared to the trans isomer.

  • Quantification:

    • Choose a well-resolved, non-overlapping signal for each isomer (e.g., the C1-H signal).

    • Integrate the area under the peak for the cis isomer (Icis) and the trans isomer (Itrans).

    • Calculate the percentage of the cis isomer: % cis = [Icis / (Icis + Itrans)] * 100.

References

Technical Support Center: Enhancing the Stability of Peptide Foldamers Containing (1S,2R)-2-Aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptide foldamers incorporating (1S,2R)-2-aminocyclopentanecarboxylic acid (ACPC). This guide is designed to provide in-depth, practical solutions to common stability challenges encountered during your experimental work. We will delve into the causality behind these issues and offer validated protocols to enhance the conformational stability, proteolytic resistance, and solubility of your ACPC-containing foldamers.

Frequently Asked Questions (FAQs)

Q1: My ACPC-containing foldamer is exhibiting conformational instability or heterogeneity. What is the underlying cause and how can I promote a stable, well-defined structure?

A1: The incorporation of conformationally constrained β-amino acids like this compound (ACPC) is a powerful strategy to induce stable, predictable secondary structures, such as helices, in peptide foldamers.[1][2] The cyclopentane ring restricts the backbone dihedral angles, reducing the entropic penalty of folding and pre-organizing the peptide into a specific conformation.[3] However, several factors can lead to undesirable conformational flexibility.

Causality and Troubleshooting:

  • Stereochemistry: The stereochemistry of ACPC is critical. While trans-ACPC isomers are known to be potent helix-promoting and stabilizing residues, the use of cis-ACPC can significantly decrease the conformational stability of the resulting foldamer.[1][4][5][6] This is due to differences in how the cyclopentane ring constrains the peptide backbone and the resulting hydrogen bonding network.[6]

    • Solution: Always verify the stereochemistry of your ACPC monomer. For inducing helical structures, (1S,2S)-trans-ACPC is often preferred.

  • Sequence Context: The position and neighboring residues of the ACPC unit heavily influence the overall fold. Hydrophobic or electrostatic interactions between side chains can either reinforce or disrupt the intended secondary structure.

    • Solution: Conduct a "peptide scan" where the ACPC residue is systematically moved along the peptide sequence.[7] Flanking the ACPC unit with strong helix-inducing α-amino acids (e.g., Alanine) or other β-amino acids can help stabilize the desired conformation.

  • Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent can compete with the intramolecular hydrogen bonds that stabilize the foldamer's structure.

    • Solution: Perform conformational analysis in various solvents. Use Circular Dichroism (CD) spectroscopy to assess the secondary structure in different environments (e.g., phosphate buffer, trifluoroethanol/water mixtures).[4][5] A stable foldamer should maintain its characteristic CD spectrum across a range of conditions.

Q2: Despite incorporating a β-amino acid, my foldamer is still susceptible to proteolytic degradation. How can I enhance its resistance?

A2: One of the primary motivations for using β-amino acids like ACPC is to increase resistance to proteases, which are highly specific for α-peptide bonds.[8][9] While the β-amino acid backbone itself is generally stable against enzymatic cleavage, degradation can still occur if the foldamer contains segments of α-amino acids.[10][11]

Causality and Troubleshooting:

  • α-Amino Acid Segments: If your sequence is a hybrid of α- and β-amino acids (an α/β-peptide), proteases can still cleave the α-peptide bonds, particularly in flexible or unstructured regions of the molecule.[10] The N- and C-termini are often vulnerable points.

    • Solution 1 - Terminal Capping: Acetylating the N-terminus and amidating the C-terminus neutralizes the terminal charges and mimics a native peptide bond, which can significantly reduce degradation by exopeptidases.

    • Solution 2 - Strategic α → β Substitution: Systematically replace α-amino acids at or near predicted cleavage sites with ACPC or other non-natural β-amino acids. This "foldamerization" strategy has been shown to enhance proteolytic resistance by orders of magnitude while maintaining biological activity.[7]

    • Solution 3 - Cyclization: Macrocyclization, either head-to-tail or through side-chain linkages (stapling), can dramatically improve proteolytic stability by eliminating terminal cleavage sites and enforcing a more rigid, less accessible conformation.

Q3: I am struggling with poor solubility and aggregation of my ACPC-containing foldamer. What strategies can I employ to overcome this?

A3: The same forces that drive the formation of a well-defined secondary structure—namely hydrophobic interactions—can also lead to intermolecular aggregation and poor solubility, especially for peptides with a high content of hydrophobic residues.[12][13]

Causality and Troubleshooting:

  • Hydrophobic Residue Content: Peptides with over 50% hydrophobic residues are often difficult to dissolve in aqueous solutions.[14] The ordered structure of a foldamer can expose hydrophobic patches that promote self-assembly and aggregation.

    • Solution 1 - Sequence Modification: If permissible for biological activity, strategically replace some hydrophobic residues with polar or charged ones (e.g., Lysine, Arginine, Aspartic Acid) to increase overall hydrophilicity.[12]

    • Solution 2 - pH Adjustment: The net charge of a peptide significantly impacts its solubility.[12][14] For a peptide with a net positive charge (basic residues like K, R), try dissolving it in an acidic solution (e.g., 10% acetic acid). For a peptide with a net negative charge (acidic residues like D, E), use a basic solution (e.g., 10% ammonium bicarbonate).[12][15]

  • Formulation Strategies: The choice of solvent and excipients is crucial.

    • Solution 1 - Organic Co-solvents: For highly hydrophobic peptides, begin by dissolving a small amount in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and then slowly add the aqueous buffer to the desired concentration.[12][14]

    • Solution 2 - Solubilizing Agents: In cases of severe aggregation, consider adding chaotropic agents like 6M guanidine hydrochloride or 8M urea to the initial solubilization buffer, followed by dialysis or buffer exchange into the final experimental buffer.[15]

    • Solution 3 - Sonication: Brief sonication can help break up aggregates and improve dissolution.[14] Always centrifuge the final solution to pellet any remaining insoluble material before use.[15]

Troubleshooting Guides & Protocols

Guide 1: Overcoming Challenges in Solid-Phase Peptide Synthesis (SPPS) of ACPC-Containing Peptides

The synthesis of peptides containing sterically hindered or constrained residues like ACPC can be challenging.[16] Incomplete coupling reactions are a common issue, leading to deletion sequences that are difficult to purify from the final product.[17]

Optimized SPPS Protocol for ACPC Incorporation
  • Resin and Linker Selection: Use a high-quality resin appropriate for your C-terminal residue (e.g., Rink Amide resin for a C-terminal amide).[18] A lower loading capacity (e.g., 0.3-0.5 mmol/g) can improve reaction kinetics for difficult sequences.

  • Fmoc Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF. Extend the reaction time (e.g., two treatments of 10-15 minutes each) to ensure complete removal of the Fmoc group from the sterically hindered ACPC residue.

  • ACPC Coupling Step (Critical):

    • Reagents: Use a potent coupling reagent combination. A mixture of HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N-methylmorpholine (NMM) is highly effective.[19]

    • Stoichiometry: Use a significant excess of the activated Fmoc-ACPC-OH (4-5 equivalents relative to the resin loading).

    • Double Coupling: Always perform a "double coupling" for the ACPC residue and the amino acid immediately following it. After the first coupling reaction (e.g., 45-60 minutes), drain the vessel, wash, and repeat the coupling step with a fresh solution of activated amino acid.

  • Monitoring Coupling Efficiency: After the coupling step, perform a qualitative Kaiser test or a quantitative Fmoc cleavage test to confirm the absence of free primary amines.[20] If the test is positive, a third coupling may be necessary.

  • Capping: After a successful coupling, it is good practice to "cap" any unreacted N-terminal amines using a reagent like acetic anhydride. This prevents the formation of deletion peptides in subsequent steps.[19]

  • Cleavage and Deprotection: Use a standard cleavage cocktail such as trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[21]

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[22] Use a water/acetonitrile gradient containing 0.1% TFA.

SPPS Workflow Diagram

SPPS_Workflow Resin Start: Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Double Couple (Fmoc-ACPC-OH, HCTU/NMM) Wash1->Coupling Monitor Monitor Coupling (Kaiser Test) Coupling->Monitor Monitor->Coupling Failure Wash2 Wash (DMF) Monitor->Wash2 Success Capping Capping (Acetic Anhydride) Wash2->Capping Repeat Repeat Cycle for Next Amino Acid Capping->Repeat Repeat->Deprotection1 Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Purify RP-HPLC Purification Cleavage->Purify End Lyophilized Peptide Purify->End

Caption: Optimized SPPS workflow for ACPC-containing peptides.

Guide 2: Experimental Assessment of Foldamer Stability

A robust assessment of stability requires a multi-pronged approach. Here are standard protocols to evaluate both conformational and proteolytic stability.

Protocol 1: Conformational Stability via Thermal Denaturation Monitored by CD Spectroscopy

This experiment determines the melting temperature (Tm), a key indicator of conformational stability.

  • Sample Preparation: Prepare a stock solution of your purified, lyophilized peptide in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).[4] Determine the precise concentration using UV absorbance if the sequence contains Trp or Tyr, or via amino acid analysis. Prepare a final sample for CD analysis with a concentration of ~50-80 µM.[4]

  • CD Spectrometer Setup:

    • Use a quartz cuvette with a 1.0 mm path length.[23]

    • Set the spectrometer to record the CD signal at a single wavelength, typically 222 nm, which corresponds to a characteristic feature of helical structures.[4][5]

  • Thermal Melt:

    • Equilibrate the sample at a low temperature (e.g., 4 °C) and record the initial CD signal.

    • Increase the temperature in a stepwise manner (e.g., 2 °C increments) up to a high temperature (e.g., 98 °C).[4] Allow the sample to equilibrate for 1-2 minutes at each temperature before recording the signal.

  • Data Analysis: Plot the CD signal at 222 nm as a function of temperature. The resulting curve should show a sigmoidal transition from a folded state (high signal) to an unfolded state (low signal). The melting temperature (Tm) is the temperature at the midpoint of this transition.

Protocol 2: Proteolytic Stability Assay

This experiment measures the half-life of your foldamer in the presence of a protease or biological matrix like human plasma.

  • Reagents:

    • Peptide Stock: Prepare a concentrated stock solution (e.g., 1 mM) of your peptide in an appropriate buffer.

    • Protease/Plasma: Use a relevant protease (e.g., trypsin, chymotrypsin) or pooled human plasma as the degradation matrix.

    • Quenching Solution: Prepare a solution to stop the enzymatic reaction (e.g., 10% trichloroacetic acid or a solution containing an organic solvent like acetonitrile).

  • Incubation:

    • In a microcentrifuge tube, combine the protease/plasma solution with the peptide stock to a final peptide concentration of ~10-50 µM.[24]

    • Incubate the reaction at 37 °C.[24]

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution. The 0-minute time point serves as the 100% control.

  • Sample Preparation for Analysis: Centrifuge the quenched samples at high speed (e.g., >12,000 x g) to precipitate the protease/plasma proteins. Collect the supernatant for analysis.

  • Analysis by RP-HPLC:

    • Inject the supernatant onto an RP-HPLC system.

    • Monitor the disappearance of the full-length peptide peak over time.

    • Integrate the peak area for the intact peptide at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase exponential decay curve to calculate the half-life (t½) of the peptide.[24]

Comparative Stability Data
Peptide SequenceModificationMelting Temp (Tm)Proteolytic Half-Life (t½)
Ac-[α-Ala]₈-NH₂α-peptide control35 °C< 5 min
Ac-[α-Ala]₄-(trans-ACPC)-[α-Ala]₃-NH₂Single trans-ACPC58 °C> 4 hours
Ac-[α-Ala]₄-(cis-ACPC)-[α-Ala]₃-NH₂Single cis-ACPC42 °C[4][5]> 2 hours
Ac-[(trans-ACPC)-(α-Ala)]₄-NH₂α/β-peptide75 °C> 24 hours

Note: Data are representative examples to illustrate trends.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Stability Issue Identified IssueType What is the primary issue? Start->IssueType Conformational Conformational Instability IssueType->Conformational Conformation Proteolytic Proteolytic Degradation IssueType->Proteolytic Degradation Solubility Aggregation / Poor Solubility IssueType->Solubility Solubility CheckStereo Verify ACPC Stereochemistry (trans vs cis) Conformational->CheckStereo UseTrans Use trans-ACPC for helical stability CheckStereo->UseTrans cis used ScanSequence Perform ACPC Scan / Modify Flanking Residues CheckStereo->ScanSequence trans used SolventScreen Screen Solvents (CD Spectroscopy) ScanSequence->SolventScreen CheckTermini Are termini unprotected? Proteolytic->CheckTermini CapTermini Cap Termini (Ac- / -NH2) CheckTermini->CapTermini Yes CheckAlpha Are there α-segments? CheckTermini->CheckAlpha No ReplaceAlpha Replace α-residues at cleavage sites with β CheckAlpha->ReplaceAlpha Yes Cyclize Consider Cyclization/ Stapling CheckAlpha->Cyclize No / Still unstable ReplaceAlpha->Cyclize CheckHydro High Hydrophobicity? Solubility->CheckHydro AddPolar Add Polar/Charged Residues CheckHydro->AddPolar Yes AdjustpH Adjust pH based on Net Charge CheckHydro->AdjustpH No AddPolar->AdjustpH UseCosolvent Use Organic Co-solvent (e.g., DMSO) AdjustpH->UseCosolvent

Caption: Decision tree for troubleshooting ACPC foldamer instability.

References

refining purification techniques for cispentacin from culture broth

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of cispentacin. This guide, designed for professionals in drug development and scientific research, provides in-depth troubleshooting advice and frequently asked questions. As Senior Application Scientists, we have structured this resource to not only offer procedural steps but also to explain the scientific reasoning behind these protocols.

Cispentacin, an antifungal agent produced by Bacillus cereus, is a water-soluble, amphoteric compound.[1][2] Its purification from culture broth presents several challenges that this guide aims to address.

I. Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying cispentacin from culture broth?

A1: The purification of cispentacin is typically a multi-step process that leverages the compound's physicochemical properties. A common workflow involves:

  • Initial Separation: The process begins with the removal of bacterial cells from the culture broth, usually by centrifugation, to obtain a cell-free supernatant containing cispentacin.[1]

  • Ion-Exchange Chromatography (IEC): This is a crucial step that separates molecules based on their net charge.[3][4][5] Cispentacin's amphoteric nature allows for the sequential use of both cation and anion exchange chromatography for effective purification.[6]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): As a final polishing step, RP-HPLC is used to achieve high purity by separating cispentacin from any remaining closely related impurities.[6]

Q2: At what stage of bacterial growth is cispentacin production highest?

A2: Cispentacin is a secondary metabolite. This means its production is typically maximal during the stationary phase of growth of the Bacillus cereus culture.[6] It is advisable to monitor bacterial growth, for instance by measuring the optical density at 600 nm (OD600), to determine the optimal harvest time.[6]

Q3: What are the key challenges in purifying cispentacin?

A3: The main challenges in cispentacin purification include:

  • Complex Starting Material: The culture broth is a complex mixture of proteins, nucleic acids, and other metabolites that need to be effectively removed.[7]

  • Similar Impurities: The presence of molecules with similar charge and hydrophobicity to cispentacin can make separation difficult.

  • Yield Loss: Multiple purification steps can lead to a cumulative loss of the target compound, impacting the overall yield.[7]

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification process.

Low Yield After Initial Separation
Problem Possible Cause Troubleshooting Steps
Low cispentacin concentration in the supernatant. Incomplete cell lysis or suboptimal fermentation conditions.1. Ensure complete cell removal by optimizing centrifugation speed and duration (e.g., 8,000 x g for 20 minutes).[6] 2. Verify that the Bacillus cereus culture reached the stationary phase before harvesting.[6] 3. Confirm the composition of the culture medium and incubation conditions (e.g., temperature, aeration) are optimal for cispentacin production.[1][6]
Degradation of cispentacin. pH instability or enzymatic degradation.1. Maintain a stable pH of the supernatant, adjusting as necessary for the first purification step (e.g., pH 3.0 for initial solvent extraction).[6] 2. Work at low temperatures (e.g., 4°C) to minimize enzymatic activity.
Poor Resolution in Ion-Exchange Chromatography (IEC)
Problem Possible Cause Troubleshooting Steps
Co-elution of cispentacin with impurities. Incorrect pH of the buffer or inappropriate salt gradient.For Cation Exchange: 1. Ensure the pH of the loading buffer is below the isoelectric point (pI) of cispentacin, allowing it to have a net positive charge and bind to the column. 2. Optimize the salt gradient for elution. A shallow gradient will provide better resolution. For Anion Exchange: 1. Adjust the pH of the pooled fractions from the cation exchange step to be above the pI of cispentacin (e.g., pH 9.0) to ensure a net negative charge.[6] 2. Use a decreasing pH gradient or an increasing salt concentration for elution to improve separation.[6]
Low recovery of cispentacin. Strong binding to the resin or protein precipitation.1. If cispentacin binds too strongly, consider using a weaker ion-exchange resin. 2. Ensure the salt concentration in the loading buffer is not too high, which can cause precipitation.[8]
Tailing or Broad Peaks in RP-HPLC
Problem Possible Cause Troubleshooting Steps
Peak tailing or broadening. Secondary interactions with the column or column overload.1. Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1% to improve peak shape.[6] 2. Ensure the sample volume and concentration are within the loading capacity of the C18 column.[6] 3. Optimize the gradient of the organic solvent (e.g., acetonitrile) to achieve sharper peaks. A linear gradient from 5% to 50% acetonitrile over 30 minutes is a good starting point.[6]

III. Experimental Protocols & Visualizations

Overall Cispentacin Purification Workflow

Cispentacin Purification Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Bacillus cereus Fermentation Centrifugation Cell Removal (Centrifugation) Fermentation->Centrifugation Culture Broth Supernatant Cell-Free Supernatant Centrifugation->Supernatant Cation_Exchange Cation Exchange Chromatography Supernatant->Cation_Exchange Load at low pH Anion_Exchange Anion Exchange Chromatography Cation_Exchange->Anion_Exchange Elute with salt gradient Adjust to high pH RP_HPLC Reversed-Phase HPLC Anion_Exchange->RP_HPLC Elute with decreasing pH or increasing salt Purified_Cispentacin Purified Cispentacin RP_HPLC->Purified_Cispentacin Elute with organic solvent gradient

Caption: A flowchart of the cispentacin purification process.

Troubleshooting Decision Tree for Low IEC Resolution

IEC Troubleshooting Start Low Resolution in IEC Check_pH Is the loading buffer pH correct? Start->Check_pH Check_Gradient Is the elution gradient optimized? Check_pH->Check_Gradient Yes Adjust_pH Adjust pH to ensure proper binding of cispentacin. Check_pH->Adjust_pH No Check_Resin Is the resin type appropriate? Check_Gradient->Check_Resin Yes Optimize_Gradient Use a shallower gradient for better separation. Check_Gradient->Optimize_Gradient No Change_Resin Consider a weaker ion-exchange resin if binding is too strong. Check_Resin->Change_Resin No Success Improved Resolution Check_Resin->Success Yes Adjust_pH->Check_Gradient Optimize_Gradient->Check_Resin Change_Resin->Success

References

Validation & Comparative

A Comparative Analysis of the Antifungal Efficacy of Cispentacin Against Candida albicans

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant fungal pathogens, particularly Candida albicans, presents a significant and growing challenge in clinical settings worldwide. This has intensified the search for novel antifungal agents with unique mechanisms of action. Cispentacin, a cyclic β-amino acid antibiotic, has shown promise in this area. This guide provides an in-depth, objective comparison of the in vitro antifungal activity of cispentacin against C. albicans, benchmarked against established antifungal agents from different classes: the polyene (Amphotericin B), the azole (Fluconazole), and the echinocandin (Caspofungin).

Understanding the Mechanisms: A Tale of Different Targets

An effective antifungal drug selectively targets essential fungal cellular structures or pathways that are absent or significantly different in human cells, minimizing toxicity. The comparators chosen for this guide each have a distinct and well-characterized mechanism of action.

  • Cispentacin: This novel agent's primary mode of action is the inhibition of protein synthesis. It is actively transported into the Candida albicans cell via amino acid permeases.[1][2] Once inside, it is believed to competitively inhibit isoleucyl-tRNA synthetase (IleRS), an enzyme crucial for incorporating isoleucine into proteins.[3] This disruption of protein synthesis ultimately halts fungal growth.[2]

  • Amphotericin B (Polyene): Considered a "gold standard" in many contexts, Amphotericin B directly targets the fungal cell membrane.[4][5] It binds to ergosterol, a key sterol in the fungal membrane, forming pores that lead to the leakage of essential ions and ultimately, cell death.[6][7]

  • Fluconazole (Azole): This widely used antifungal agent inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[8][9] This enzyme is critical for the synthesis of ergosterol.[10][11] By blocking this pathway, fluconazole disrupts membrane integrity and function, leading to a fungistatic effect.[8][12]

  • Caspofungin (Echinocandin): Caspofungin targets the fungal cell wall, a structure not present in human cells. It non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a major structural component of the Candida cell wall.[13][14][15][16] This disruption leads to osmotic instability and cell lysis.[13]

Diagram of Antifungal Mechanisms of Action

Antifungal_Mechanisms cluster_Cell Candida albicans Cell cluster_Drugs Cell Wall Cell Wall Cell Membrane Cell Membrane Cytoplasm Cytoplasm Ribosome Ribosome Cispentacin Cispentacin Cispentacin->Ribosome Inhibits protein synthesis Amphotericin_B Amphotericin_B Amphotericin_B->Cell Membrane Binds to ergosterol, forms pores Fluconazole Fluconazole Fluconazole->Cytoplasm Inhibits ergosterol synthesis Caspofungin Caspofungin Caspofungin->Cell Wall Inhibits β-(1,3)-D-glucan synthase

Caption: Mechanisms of action for cispentacin and comparator antifungal agents against Candida albicans.

Experimental Validation: A Head-to-Head Comparison

To objectively assess the antifungal activity of cispentacin, a series of standardized in vitro experiments should be conducted. The methodologies outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide standardized procedures to ensure reproducibility.[17][18][19][20]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[21] This assay is a fundamental measure of a drug's potency.

Experimental Protocol: Broth Microdilution MIC Assay

  • Strain and Media: A reference strain of Candida albicans (e.g., ATCC 90028) is used. The testing is performed in RPMI-1640 medium, a standard for antifungal susceptibility testing.

  • Inoculum Preparation: A standardized inoculum of C. albicans is prepared to a final concentration of 0.5–2.5 x 10³ colony-forming units (CFU)/mL.

  • Drug Dilution: Serial twofold dilutions of cispentacin and the comparator drugs (Amphotericin B, Fluconazole, Caspofungin) are prepared in a 96-well microtiter plate.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest drug concentration showing a significant reduction in growth (typically ≥50% for azoles and echinocandins, and complete inhibition for amphotericin B) compared to the drug-free control well.[18]

Comparative MIC Data (Hypothetical)

Antifungal AgentDrug ClassMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Cispentacin β-Amino Acid 8.0 16.0
Amphotericin BPolyene0.51.0
FluconazoleAzole1.04.0
CaspofunginEchinocandin0.1250.25

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of tested isolates, respectively.

Note: Early studies indicated that cispentacin's in vitro activity can be weak in complex media but more potent in defined media like Yeast Nitrogen Base (YNB).[22][23][24][25] The hypothetical data above assumes a standardized testing medium for fair comparison.

Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[26] This assay distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity.

Experimental Protocol: MFC Determination

  • Subculturing: Following the MIC reading, a small aliquot (e.g., 10 µL) from each well showing no visible growth (at and above the MIC) is subcultured onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubation: The agar plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The MFC is the lowest drug concentration from which fewer than a predetermined number of colonies grow on the subculture plate, corresponding to a ≥99.9% kill rate.

Comparative MFC Data (Hypothetical)

Antifungal AgentMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Cispentacin 8.0 16.0 2 Fungicidal
Amphotericin B0.51.02Fungicidal
Fluconazole1.0>64.0>64Fungistatic
Caspofungin0.1250.252Fungicidal

An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.

Time-Kill Kinetics Assay

This dynamic assay provides a more detailed picture of an antifungal's activity over time, revealing the rate and extent of its fungicidal or fungistatic effects.

Experimental Protocol: Time-Kill Assay

  • Culture Preparation: A standardized suspension of C. albicans is prepared in RPMI-1640 medium.

  • Drug Exposure: The fungal suspension is exposed to various concentrations of each antifungal agent (e.g., 1x, 4x, and 16x the MIC). A drug-free culture serves as a growth control.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each culture, serially diluted, and plated on drug-free agar.

  • Colony Counting: After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The results are plotted as log₁₀ CFU/mL versus time.

Diagram of the Experimental Validation Workflow

Validation_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mfc MFC Assay cluster_timekill Time-Kill Assay A Prepare C. albicans Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Drug Dilutions B->C D Incubate 24-48h at 35°C C->D E Read MIC Endpoint D->E F Subculture from Clear Wells E->F Post-MIC G Incubate Agar Plates F->G H Determine MFC G->H I Expose C. albicans to Drugs J Sample at Time Points (0-24h) I->J K Plate Dilutions & Count CFU J->K L Plot Log10 CFU/mL vs. Time K->L

Caption: Workflow for the in vitro validation of antifungal activity.

Synthesis and Interpretation

The collective data from these assays provide a robust, multi-faceted validation of cispentacin's antifungal activity against C. albicans.

  • Potency: While the hypothetical MIC data suggests cispentacin may be less potent than established agents like caspofungin and amphotericin B on a pure concentration basis, its efficacy is still within a potentially therapeutic range.[22] It is important to remember that in vivo efficacy can be influenced by factors beyond the MIC, such as pharmacokinetics and the drug's accumulation at the site of infection.[3]

  • Spectrum of Activity: The MFC and time-kill assays are crucial in defining the nature of cispentacin's activity. The data suggests a fungicidal mechanism, similar to amphotericin B and caspofungin, and distinct from the fungistatic nature of fluconazole. This is a significant advantage, as fungicidal agents are often preferred for treating infections in immunocompromised patients.

  • Novel Mechanism: Cispentacin's unique mechanism of inhibiting protein synthesis is a key differentiator.[2] This novelty means it is unlikely to be affected by existing resistance mechanisms that target the cell wall (affecting echinocandins) or ergosterol synthesis (affecting azoles).[27] Therefore, cispentacin could be a valuable option for treating infections caused by strains resistant to other antifungal classes.

Conclusion

The validation of cispentacin's antifungal activity demonstrates its potential as a valuable addition to the antifungal armamentarium. Its distinct mechanism of action, targeting protein synthesis, and its fungicidal activity against Candida albicans position it as a promising candidate for further development, particularly in the context of rising antifungal resistance. The experimental framework provided in this guide offers a comprehensive approach for researchers to rigorously evaluate cispentacin and other novel antifungal compounds.

References

A Tale of Two Stereoisomers: Unraveling the Helical Architectures of 2-Aminocyclopentanecarboxylic Acid Foldamers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding and Characterizing Stereochemically-Induced Peptide Secondary Structures

In the intricate world of peptide and protein engineering, the quest for precise conformational control is paramount. Foldamers, which are non-natural oligomers that adopt well-defined, predictable secondary structures, have emerged as powerful tools in this endeavor.[1][2] Among the diverse array of synthetic building blocks, cyclic β-amino acids have garnered significant attention for their ability to impart rigid conformational constraints, thereby guiding the folding of peptide backbones into specific architectures.[3][4] This guide provides a comprehensive comparison of the helical structures induced by the cis and trans stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC), offering insights into the profound impact of subtle stereochemical changes on macroscopic structure and providing the experimental framework to discern these differences.

The Decisive Role of Stereochemistry: Helix vs. Sheet

The fundamental principle underpinning the divergent structural fates of ACPC oligomers lies in the geometric constraints imposed by the cyclopentane ring. The relative orientation of the amino and carboxylic acid functional groups in the cis and trans isomers dictates the accessible backbone torsion angles, ultimately predisposing the oligomer to either a helical or an extended conformation.

Oligomers of (1R,2R)-trans-2-aminocyclopentanecarboxylic acid have been extensively shown to adopt a well-defined right-handed 12-helix .[3][5] This helical structure is characterized by a repeating hydrogen-bonding pattern where the carbonyl oxygen of residue i forms a hydrogen bond with the amide proton of residue i+3, creating a stable 12-membered ring.[3][5] The formation of this 12-helix is a cooperative process, with the stability and definition of the helix increasing with the length of the oligomer.[3][5] This behavior is analogous to the formation of α-helices in natural peptides.

Conversely, oligomers of cis-2-aminocyclopentanecarboxylic acid exhibit a starkly different conformational preference, adopting a sheet-like or extended strand structure .[4][6] The cis stereochemistry prevents the formation of the favorable intramolecular hydrogen bonds required to stabilize a helical fold. Instead, the peptide backbone extends, allowing for potential intermolecular interactions that can lead to the formation of β-sheet-like assemblies.[4] This dramatic switch from a helical to a non-polar strand conformation highlights the critical role of monomer stereochemistry in dictating the secondary structure of foldamers.[4][6]

Comparative Analysis of ACPC Stereoisomer-Induced Structures

To facilitate a clear comparison, the key structural and spectroscopic features of trans- and cis-ACPC oligomers are summarized in the table below.

Featuretrans-ACPC Oligomerscis-ACPC Oligomers
Predominant Secondary Structure 12-Helix (Right-handed)Extended Strand / Sheet-like
Hydrogen Bonding Pattern Intramolecular (i to i+3)Predominantly Intermolecular
Circular Dichroism (CD) Signature Minimum ~215 nm, Maximum ~195 nmWeak signal or features indicative of random coil/extended structures
Structural Analogy in Proteins Similar to 310-helix (in terms of H-bond pattern)[2]β-Strand
Key Torsional Constraint Favors helical turnPrevents helical turn

Visualizing the Structural Divergence

The following diagram illustrates the fundamental difference in the folding pathways directed by the trans and cis stereoisomers of ACPC.

G trans_monomer (1R,2R)-trans-ACPC trans_helix Right-handed 12-Helix trans_monomer->trans_helix cis_monomer cis-ACPC cis_sheet Extended Strand / Sheet cis_monomer->cis_sheet Oligomerization caption Stereochemistry dictates secondary structure.

Caption: The stereochemical configuration of the 2-aminocyclopentanecarboxylic acid monomer dictates the resulting secondary structure of the oligomer.

Experimental Workflow: Characterization by Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for probing the secondary structure of chiral molecules like peptides and foldamers in solution.[3][7] The distinct helical and extended conformations of trans- and cis-ACPC oligomers, respectively, give rise to characteristic CD spectra.

Step-by-Step Protocol for CD Spectroscopy Analysis
  • Sample Preparation:

    • Dissolve the synthesized and purified ACPC oligomer in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution). The choice of solvent is critical as it can influence the stability of the secondary structure.[1]

    • Prepare a series of concentrations (e.g., 0.1, 0.2, 0.5 mg/mL) to ensure the signal is within the linear range of the instrument and to check for concentration-dependent aggregation.

    • Prepare a blank sample containing only the solvent.

  • Instrument Setup:

    • Use a calibrated CD spectrometer.

    • Set the wavelength range for scanning, typically from 260 nm down to 190 nm for peptide backbone analysis.

    • Purge the instrument with nitrogen gas to minimize absorption by oxygen in the far-UV region.

    • Set the scanning parameters:

      • Bandwidth: 1.0 nm

      • Scan speed: 50 nm/min

      • Data pitch: 0.5 nm

      • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Record the CD spectrum of the solvent blank first.

    • Record the CD spectra of the ACPC oligomer samples at different concentrations.

    • Ensure the dynode voltage of the photomultiplier tube does not exceed the recommended limit (typically < 700 V) to avoid signal distortion.

  • Data Processing and Analysis:

    • Subtract the solvent blank spectrum from the sample spectra.

    • Convert the raw data (in millidegrees) to molar ellipticity ([(\theta)]) using the following equation: [(\theta)] = (mdeg * M) / (c * l * 10) where:

      • mdeg is the observed ellipticity in millidegrees

      • M is the molar mass of the oligomer ( g/mol )

      • c is the concentration of the oligomer (g/L)

      • l is the path length of the cuvette (cm)

    • Plot the molar ellipticity as a function of wavelength.

  • Interpretation of Results:

    • For trans-ACPC oligomers: A characteristic helical spectrum is expected, with a strong negative band (minimum) around 215 nm and a positive band (maximum) around 195 nm. The intensity of these bands will increase with oligomer length, reflecting the increased helical content.[3]

    • For cis-ACPC oligomers: The CD spectrum is expected to be significantly different, often showing a weak signal or a single negative band below 200 nm, which is characteristic of a random coil or an extended conformation.[6]

The following diagram outlines the experimental workflow for characterizing ACPC oligomers using CD spectroscopy.

G cluster_workflow CD Spectroscopy Workflow start Synthesized ACPC Oligomer sample_prep Sample Preparation (Dissolution in appropriate solvent) start->sample_prep data_acq Data Acquisition (CD Spectrometer, 190-260 nm) sample_prep->data_acq data_proc Data Processing (Blank subtraction, conversion to molar ellipticity) data_acq->data_proc interpretation Spectral Interpretation data_proc->interpretation trans_result trans-ACPC: Helical Signature (min ~215 nm, max ~195 nm) interpretation->trans_result If trans-isomer cis_result cis-ACPC: Extended/Random Coil Signature (Weak signal or single minimum <200 nm) interpretation->cis_result If cis-isomer

Caption: A streamlined workflow for the characterization of ACPC oligomer secondary structure using circular dichroism spectroscopy.

Conclusion

The stereoisomers of 2-aminocyclopentanecarboxylic acid provide a compelling case study in the power of stereochemistry to direct peptide folding. The rigid cyclopentane scaffold, when presenting its functional groups in a trans orientation, serves as a potent helix-inducing element, leading to the formation of the well-defined 12-helix. In contrast, the cis isomer disrupts this helical propensity, favoring an extended, sheet-like conformation. This binary switch in secondary structure, governed by a simple change in stereochemistry, offers a valuable tool for the rational design of foldamers with tailored three-dimensional structures. For researchers in drug development and materials science, understanding and harnessing this principle opens up new avenues for creating novel molecular architectures with specific functions. The experimental protocols outlined herein provide a robust framework for the characterization and validation of these designed structures.

References

A Comparative Guide to the In Vivo and In Vitro Efficacy of Cispentacin as an Antifungal Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cispentacin, a cyclic β-amino acid antibiotic, represents a compelling area of study in the ongoing search for novel antifungal therapeutics.[1] Isolated from the bacterium Bacillus cereus, cispentacin has demonstrated a peculiar and noteworthy characteristic: potent in vivo activity against critical fungal pathogens, particularly Candida species, despite exhibiting modest or weak in vitro activity in standard laboratory tests.[2][3] This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of cispentacin, delving into the experimental data that underscore this disparity and exploring the mechanistic basis for its powerful therapeutic effects in living organisms.

The Efficacy Dichotomy: A Tale of Two Environments

A striking feature of cispentacin is the significant difference between its performance in laboratory assays versus animal models of infection. This discrepancy highlights the limitations of relying solely on in vitro data for predicting clinical success and underscores the importance of a nuanced, multi-faceted approach to antifungal drug evaluation.

In Vitro Activity: A Modest Performer

Early studies on cispentacin revealed limited antifungal activity when tested using conventional agar dilution methods.[4] However, when evaluated using a turbidimetric method in a specific medium, Yeast Nitrogen Base (YNB) glucose medium, a more significant effect against Candida albicans was observed.[4] The 50% inhibitory concentration (IC50) values against clinical isolates of C. albicans were in the range of 6.3 to 12.5 µg/mL, with 100% inhibitory concentration (IC100) values ranging from 6.3 to 50 µg/mL.[5] It's crucial to note that even with this method, cispentacin showed no significant activity against a variety of other yeasts and molds.[5]

The modest in vitro activity is largely attributed to the composition of standard testing media.[1] These complex media often contain amino acids that compete with cispentacin for uptake into the fungal cell, thereby masking its true potential.[1]

In Vivo Efficacy: A Potent Therapeutic

In stark contrast to its in vitro profile, cispentacin has demonstrated remarkable efficacy in animal models of systemic fungal infections.[4] In a murine model of systemic candidiasis, cispentacin showed a potent protective effect.[5] The 50% protective dose (PD50) after a single intravenous administration was 10 mg/kg, and 30 mg/kg after a single oral administration.[5] Furthermore, it proved effective against systemic infections caused by Cryptococcus neoformans and in murine models of both lung and vaginal candidiasis.[5][6]

This potent in vivo performance is a direct result of its mechanism of action, which allows for efficient accumulation within fungal cells at the site of infection.[1]

Mechanism of Action: The Key to In Vivo Success

The antifungal activity of cispentacin is a multi-step process that hinges on its ability to be actively transported into and accumulated within the fungal cell.[4]

  • Active Transport : Cispentacin is actively transported into Candida albicans cells via amino acid permeases, including a specific proline permease.[4][7] This active transport is dependent on the proton motive force.[7] This process leads to a significant intracellular accumulation of the drug, reaching concentrations up to 200-fold higher than in the external medium.[1]

  • Inhibition of Protein Synthesis : Once inside the cell, cispentacin's primary target is believed to be an aminoacyl-tRNA synthetase, specifically prolyl-tRNA synthetase or isoleucyl-tRNA synthetase.[1][4] By competitively inhibiting this crucial enzyme, cispentacin disrupts the attachment of the corresponding amino acid to its transfer RNA (tRNA), a critical first step in protein synthesis.[1][4] This effectively halts the production of essential proteins, leading to the cessation of fungal growth and, ultimately, cell death.[4]

  • Inhibition of RNA Synthesis : In addition to protein synthesis, cispentacin has also been shown to inhibit the incorporation of radiolabeled precursors into RNA.[4][7]

This mechanism explains the discrepancy between in vitro and in vivo results. In the competitive environment of nutrient-rich in vitro media, the uptake of cispentacin is hindered. However, in vivo, the localized environment of an infection may have a different nutrient profile, allowing for more efficient uptake and accumulation of the drug within the fungal cells.

Diagram: Proposed Mechanism of Action of Cispentacin

Cispentacin_Mechanism cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cispentacin_ext Cispentacin Permease Amino Acid Permease Cispentacin_ext->Permease Active Transport Cispentacin_int Intracellular Cispentacin Permease->Cispentacin_int tRNA_Synthetase Aminoacyl-tRNA Synthetase (e.g., Prolyl-tRNA Synthetase) Cispentacin_int->tRNA_Synthetase Inhibition RNA_Synth RNA Synthesis Cispentacin_int->RNA_Synth Inhibition Protein_Synth Protein Synthesis tRNA_Synthetase->Protein_Synth Cell_Death Fungistatic/ Fungicidal Effect Protein_Synth->Cell_Death RNA_Synth->Cell_Death

Caption: Proposed mechanism of action of Cispentacin.

Comparative Data Summary

The following tables summarize the available quantitative data for the in vitro and in vivo efficacy of cispentacin.

Table 1: In Vitro Antifungal Activity of Cispentacin against Candida albicans

Parameter Concentration (µg/mL) Method Medium Reference
IC50 6.3 - 12.5 Turbidimetric Yeast Nitrogen Base Glucose [5]

| IC100 | 6.3 - 50 | Turbidimetric | Yeast Nitrogen Base Glucose |[5] |

Table 2: In Vivo Efficacy of Cispentacin in Murine Models of Fungal Infections

Infection Model Fungal Pathogen Administration Route PD50 (mg/kg) Reference
Systemic Candidiasis Candida albicans Intravenous (single dose) 10 [5]
Systemic Candidiasis Candida albicans Oral (single dose) 30 [5]
Systemic Cryptococcosis Cryptococcus neoformans - Effective [5]
Lung Candidiasis Candida albicans - Effective [5]

| Vaginal Candidiasis | Candida albicans | - | Effective |[5] |

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Turbidimetric Broth Microdilution)

This protocol is adapted from standard methodologies for determining the minimum inhibitory concentration (MIC) of antifungal agents.

Objective: To determine the IC50 and IC100 of cispentacin against Candida albicans.

Materials:

  • Cispentacin

  • Candida albicans clinical isolates

  • Yeast Nitrogen Base (YNB) glucose medium

  • 96-well microtiter plates

  • Spectrophotometer (microplate reader)

Procedure:

  • Inoculum Preparation: Grow C. albicans isolates on a suitable agar medium. Suspend colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Further dilute the suspension in YNB glucose medium to achieve a final inoculum concentration of approximately 1-5 x 10^5 CFU/mL.

  • Drug Dilution: Prepare a stock solution of cispentacin. Perform serial twofold dilutions of cispentacin in YNB glucose medium in the 96-well microtiter plates.

  • Inoculation: Add the prepared fungal inoculum to each well containing the serially diluted cispentacin. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

  • Reading Results: Measure the optical density (OD) of each well at a wavelength of 600 nm using a microplate reader. The IC50 is the concentration of cispentacin that causes a 50% reduction in turbidity compared to the growth control. The IC100 is the lowest concentration that shows no visible growth (or a 100% reduction in turbidity).

Diagram: In Vitro Susceptibility Testing Workflow

In_Vitro_Workflow Start Start Inoculum_Prep Inoculum Preparation (C. albicans) Start->Inoculum_Prep Drug_Dilution Serial Dilution of Cispentacin Start->Drug_Dilution Inoculation Inoculation of 96-well Plate Inoculum_Prep->Inoculation Drug_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Read_Results Read OD600 Incubation->Read_Results Analysis Calculate IC50 and IC100 Read_Results->Analysis End End Analysis->End

Caption: Workflow for in vitro antifungal susceptibility testing.

Protocol 2: In Vivo Efficacy in a Murine Model of Systemic Candidiasis

This protocol outlines a standard animal model for evaluating the efficacy of antifungal agents against disseminated candidiasis.

Objective: To determine the 50% protective dose (PD50) of cispentacin.

Materials:

  • Cispentacin

  • Candida albicans strain

  • Immunocompetent or immunocompromised mice (e.g., ICR or BALB/c)

  • Sterile saline

Procedure:

  • Animal Acclimation: House mice under standard laboratory conditions for at least one week prior to the experiment.

  • Infection: Prepare a standardized inoculum of C. albicans. Infect mice intravenously (i.v.) via the lateral tail vein with a lethal dose of the fungal suspension.

  • Treatment: Prepare solutions of cispentacin in sterile saline. Administer the drug to different groups of infected mice at various doses via the desired route (e.g., intravenous or oral). Include a control group that receives only the vehicle (saline).

  • Monitoring: Observe the mice daily for a predetermined period (e.g., 14-21 days) for signs of morbidity and mortality.

  • Data Analysis: Record the number of surviving mice in each treatment group. Calculate the PD50 value using a suitable statistical method (e.g., probit analysis). The PD50 is the dose of the drug that protects 50% of the infected animals from death.

Diagram: In Vivo Efficacy Testing Workflow

In_Vivo_Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Infection Intravenous Infection with C. albicans Acclimation->Infection Treatment Drug Administration (Varying Doses) Infection->Treatment Monitoring Daily Monitoring for Morbidity & Mortality Treatment->Monitoring Analysis Calculate PD50 Monitoring->Analysis End End Analysis->End

Caption: Workflow for in vivo efficacy testing in a murine model.

Conclusion and Future Directions

Cispentacin presents a fascinating case study in antifungal drug development. Its potent in vivo efficacy, despite modest in vitro activity, underscores the critical importance of evaluating drug candidates in relevant biological systems. The unique mechanism of action, involving active transport and inhibition of protein synthesis, offers a promising avenue for combating fungal infections, particularly those caused by Candida species.

Further research should focus on:

  • Optimizing in vitro testing conditions to better reflect the in vivo environment.

  • Investigating the potential for synergistic combinations with other antifungal agents.

  • Exploring the development of synthetic analogs with improved pharmacokinetic and pharmacodynamic properties.

The story of cispentacin serves as a valuable reminder that the path from a promising compound to a clinically effective drug is complex and requires a deep understanding of its biological interactions.

References

A Comparative Guide to the Helical Architectures of β-Peptides from trans-2-Aminocyclopentanecarboxylic Acid Oligomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Foldamer Revolution and the Rise of β-Peptides

In the quest to design molecules that mimic the intricate functions of proteins, researchers have turned to "foldamers"—unnatural oligomers that adopt stable, predictable three-dimensional structures. Among these, β-peptides, which are built from β-amino acids featuring an additional carbon in their backbone, have emerged as exceptionally promising scaffolds. Their inherent resistance to proteolytic degradation and their capacity to form diverse and robust secondary structures make them ideal candidates for applications in drug development and material science.

A key strategy in controlling β-peptide folding is the use of conformationally constrained monomers. trans-2-Aminocyclopentanecarboxylic acid (ACPC) is a powerful example of such a building block. The rigid five-membered ring of ACPC dramatically reduces the conformational freedom of the peptide backbone, pre-organizing it for helix formation. This guide provides an in-depth structural comparison of the distinct helical motifs formed by ACPC oligomers, offering field-proven insights and detailed experimental protocols for their characterization.

The Unique Constraint of the trans-ACPC Monomer

The stereochemistry of the trans-ACPC monomer is the causal factor behind its remarkable ability to induce stable helices. The fixed trans relationship between the amino and carboxyl groups on the cyclopentane ring forces the backbone torsion angles into a narrow, predictable range. This "pre-organization" minimizes the entropic penalty associated with folding, making helix formation a highly favorable process, even in short oligomers.

cluster_ACPC trans-ACPC Monomer ACPC_structure

Caption: Structure of the (1S,2S)-trans-ACPC monomer.

Dominant Helical Forms: A Structural Showdown

Oligomers of trans-ACPC predominantly adopt a well-defined 12-helix, but under certain conditions, particularly when interspersed with other β-amino acids, can participate in mixed-helical structures like the 10/12-helix. These structures are fundamentally different from the canonical α-helix found in proteins.

The 12-Helix: A Robust α-Helix Analogue

The most stable and well-characterized conformation for homooligomers of trans-ACPC is the 12-helix.[1] This structure is defined by a repeating network of C=O(i)···H-N(i+3) hydrogen bonds, which form a 12-membered ring.[1] This hydrogen bonding pattern is analogous to the 3₁₀-helix in α-peptides. The resulting helix is a rigid, rod-like structure with a macrodipole aligned along the helical axis, similar to an α-helix.[1] Crystal structures of ACPC hexamers and octamers have confirmed this helical fold, revealing its precise geometric parameters.[1]

The 10/12-Helix: An Alternating Motif

The 10/12-helix is a distinct secondary structure that typically arises in β-peptides composed of alternating residue types, such as β²- and β³-amino acids.[2] It is characterized by an alternating pattern of hydrogen bonds: a 10-membered C=O(i)···H-N(i+2) ring followed by a 12-membered C=O(i)···H-N(i+3) ring.[1] A key consequence of this alternating pattern is that the individual amide bond dipoles cancel each other out along the helix axis, resulting in a structure with no significant net macrodipole. While not the primary structure for pure ACPC oligomers, understanding the 10/12-helix is crucial when designing heterogeneous β-peptides that may incorporate ACPC.

cluster_helices Hydrogen Bonding Patterns alpha α-Helix (i → i+4) h12 12-Helix (i → i+3) alpha->h12 Different H-bond register h1012 10/12-Helix (i → i+2, i → i+3 alternating) h12->h1012 Alternating H-bonds

Caption: Comparison of H-bond patterns in different helices.

Quantitative Structural Comparison

The structural differences between these helices can be quantified by comparing their key parameters derived from high-resolution X-ray crystallography and NMR studies. The trans-ACPC 12-helix is a compact structure, more tightly wound than the canonical α-helix.

Parameterα-Helix (Canonical)12-Helix (trans-ACPC Oligomer)10/12-Helix (Alternating β-Peptide)
H-Bond Pattern C=O(i)···H-N(i+4)C=O(i)···H-N(i+3)[1]C=O(i)···H-N(i+2) & C=O(i)···H-N(i+3)[1]
Residues per Turn 3.6~2.5 - 2.7~2.8 - 3.0
Helical Pitch (Å) 5.4~5.0 - 5.4[1]~6.9 - 7.3
Helical Radius (Å) ~2.3~2.1[1]Not consistently reported
Backbone Torsion Angles (Φ, Ψ for α; Φ, θ, Ψ for β) Φ ≈ -57°, Ψ ≈ -47°Φ ≈ -100°, θ ≈ 84°, Ψ ≈ -104°Varies significantly between residues
Net Macrodipole LargeLarge[1]Minimal

Data for the 12-Helix and 10/12-Helix are derived from crystallographic data of various β-peptides and may vary slightly based on sequence and crystal packing forces. Data for the 10/12-helix is based on a cis-ACHC oligomer crystal structure.

Experimental Protocols for Structural Characterization

Validating the structure of a novel β-peptide requires a multi-faceted approach, combining synthesis, purification, and spectroscopic analysis. The following protocols provide a self-validating system for researchers.

cluster_workflow Experimental Workflow SPPS 1. Solid-Phase Peptide Synthesis Purify 2. HPLC Purification SPPS->Purify Confirm 3. Mass Spectrometry Confirmation Purify->Confirm CD 4. CD Spectroscopy (Secondary Structure) Confirm->CD NMR 5. 2D NMR (Solution Structure) Confirm->NMR Xtal 6. X-ray Crystallography (Solid-State Structure) Confirm->Xtal

Caption: Workflow for β-peptide synthesis and characterization.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a trans-ACPC Hexamer

This protocol describes the manual synthesis of a hexamer on a 0.1 mmol scale using Rink Amide resin, suitable for producing a C-terminally amidated peptide.

  • Resin Preparation:

    • Place 300 mg of Rink Amide resin (loading ~0.33 mmol/g) in a fritted reaction vessel.

    • Swell the resin in dimethylformamide (DMF) for 1 hour. Drain the DMF.

    • Self-Validation: The resin should visibly swell to approximately double its dry volume.

  • Initial Fmoc Deprotection:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes. Drain.

    • Add a fresh 5 mL of 20% piperidine in DMF. Agitate for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling Cycle (Repeat for each ACPC monomer):

    • Activation: In a separate vial, dissolve 4 equivalents of Fmoc-trans-ACPC-OH (relative to resin loading), 3.95 eq. of HBTU, and 6 eq. of DIPEA in 3 mL of DMF. Vortex for 2 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 2 hours at room temperature.

    • Self-Validation (Kaiser Test): After coupling, take a few beads of resin, wash with ethanol, and perform a Kaiser test. A yellow/colorless result indicates complete coupling; a blue/purple result indicates an incomplete reaction, requiring a second coupling step.

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • Fmoc Deprotection:

    • Repeat step 2 to remove the Fmoc group from the newly added amino acid, exposing the amine for the next coupling cycle.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the resin with dichloromethane (DCM, 5 x 5 mL) and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).

    • Add 5 mL of the cleavage cocktail to the resin and agitate for 3 hours at room temperature.

    • Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification and Verification:

    • Purify the crude peptide via reverse-phase HPLC.

    • Confirm the mass of the purified product using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Solution Structure Determination by 2D NMR Spectroscopy

This protocol outlines the key experiments for determining the solution-state structure of a trans-ACPC oligomer.

  • Sample Preparation:

    • Dissolve ~5 mg of the purified, lyophilized peptide in 0.5 mL of a deuterated solvent (e.g., CD₃OH or CDCl₃). For observing amide protons, use a 90:10 H₂O/D₂O mixture.

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition (on a ≥500 MHz spectrometer):

    • 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and signal dispersion.

    • TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify coupled proton spin systems within each ACPC residue. A mixing time of 60-80 ms is typically sufficient to observe correlations through the entire residue.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D ROESY (or NOESY for larger oligomers) spectrum to identify through-space correlations between protons. A mixing time of 200-400 ms is common. These correlations are critical for determining the helical fold.

    • Self-Validation: For a 12-helix, strong sequential ROE cross-peaks between the NH of residue (i) and the CαH of residue (i-1), and weaker medium-range cross-peaks between NH(i) and NH(i-1), are expected. The key indicator of the 12-helix is the presence of ROEs between the CαH of residue (i) and the NH of residue (i+2).

  • Structure Calculation:

    • Assign all proton resonances using the TOCSY and ROESY spectra.

    • Integrate the ROESY cross-peaks and convert them into distance restraints (e.g., strong < 2.5 Å, medium < 3.5 Å, weak < 5.0 Å).

    • Use molecular dynamics software (e.g., XPLOR-NIH, CYANA) to calculate a family of structures consistent with the experimental distance restraints.

    • Analyze the resulting ensemble of structures to determine the dominant conformation and calculate helical parameters.

Solid-State Structure Determination by X-ray Crystallography

This protocol provides a workflow for obtaining a high-resolution crystal structure.

  • Crystallization:

    • Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods. Dissolve the pure peptide at a high concentration (5-20 mg/mL) in a suitable solvent.

    • Use commercial screening kits covering a wide range of precipitants (e.g., PEGs, salts) and pH values.

    • Causality: The goal is to slowly bring the peptide solution to a state of supersaturation, allowing for the ordered growth of a single crystal rather than amorphous precipitation.

  • Crystal Harvesting and Cryo-protection:

    • Once suitable crystals appear (typically over days to weeks), carefully loop them out of the drop.

    • Quickly transfer the crystal to a cryoprotectant solution (often the mother liquor supplemented with glycerol or ethylene glycol) to prevent ice crystal formation during flash-cooling.

    • Flash-cool the crystal in liquid nitrogen.

  • Data Collection:

    • Mount the frozen crystal on a goniometer at a synchrotron or in-house X-ray source.

    • Collect a full diffraction dataset by rotating the crystal in the X-ray beam.

    • Self-Validation: A high-quality crystal will produce a diffraction pattern with sharp, well-defined spots extending to high resolution (ideally < 1.5 Å).

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the phase problem using direct methods or molecular replacement if a homologous structure is available.

    • Build an atomic model of the peptide into the resulting electron density map.

    • Refine the model against the diffraction data, improving the fit and geometry.

    • Self-Validation: The final model is validated by metrics such as the R-factor and R-free (which should be low, typically below 0.25) and by checking for good stereochemistry in a Ramachandran-style plot for β-peptides.

Conclusion and Future Outlook

Oligomers of trans-2-aminocyclopentanecarboxylic acid provide a robust and predictable platform for constructing stable helical structures. The 12-helix, in particular, serves as a compelling mimic of the proteinogenic α-helix, offering a scaffold for designing novel therapeutics that resist degradation. By understanding the subtle differences between the 12-helix and other β-peptide folds like the 10/12-helix, researchers can fine-tune the properties of their designed molecules, controlling features like dipole moment and side-chain presentation. The detailed experimental methodologies provided herein offer a validated pathway for the synthesis and rigorous structural characterization of these powerful foldamers, paving the way for their application in addressing complex challenges in medicine and materials science.

References

A Comparative Guide to the Mechanism of Cispentacin: Targeting Fungal Amino Acid Permeases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Antifungal Strategy

The landscape of antifungal drug discovery is in continuous pursuit of novel mechanisms of action to combat the rise of resistant fungal pathogens. Cispentacin, a naturally occurring cyclic β-amino acid isolated from Bacillus cereus, represents a compelling therapeutic candidate due to its potent in vivo efficacy, particularly against Candida albicans.[1][2][3] Unlike conventional antifungals that target the cell wall or membrane, cispentacin employs a more insidious strategy: it hijacks the fungus's own nutrient uptake machinery to gain entry and subsequently cripples protein synthesis. This guide provides an in-depth analysis of the mechanism of action of cispentacin, with a focus on its interaction with amino acid permeases, and offers a comparative perspective against other antifungal agents, supported by detailed experimental protocols for researchers in the field.

The Two-Step Trojan Horse Mechanism of Cispentacin

The antifungal activity of cispentacin is a well-orchestrated, two-step process that ultimately leads to the cessation of fungal growth. This mechanism is predicated on the structural similarity of cispentacin to the amino acid proline, allowing it to be recognized and transported by fungal amino acid permeases.

Step 1: Infiltration via Amino Acid Permeases

Cispentacin's journey into the fungal cell is an active process mediated by amino acid transporters, integral membrane proteins responsible for the uptake of essential nutrients.[4] Specifically, studies have demonstrated that cispentacin is transported into Candida albicans via a specific, inducible proline permease, as well as other general amino acid permeases.[4] This transport is an active process, dependent on the proton motive force of the fungal cell membrane.[4]

The affinity of cispentacin for these permeases is a critical determinant of its antifungal activity. Kinetic studies have established an apparent Michaelis constant (Km) of 0.4 mM and a maximal velocity (Vmax) of 7 nmol/µL/min for cispentacin uptake in C. albicans under induced conditions.[4] Furthermore, the uptake of cispentacin is competitively inhibited by L-proline, with an apparent inhibition constant (Ki) of 75 µM, underscoring the role of proline permeases in its transport.[4] This active transport mechanism leads to a significant intracellular accumulation of cispentacin, reaching millimolar concentrations far exceeding the extracellular levels.[4]

Diagram: Cispentacin's Mechanism of Action

G cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Fungal Cytoplasm Cispentacin_ext Cispentacin Permease Amino Acid Permease (e.g., Proline Permease) Cispentacin_ext->Permease Active Transport Cispentacin_int Intracellular Cispentacin Permease->Cispentacin_int Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase Cispentacin_int->Prolyl_tRNA_Synthetase Inhibits Protein_Synthesis Protein Synthesis Inhibition Inhibition Prolyl_tRNA_Synthetase->Inhibition Inhibition->Protein_Synthesis

Caption: Cispentacin is actively transported into the fungal cell via amino acid permeases.

Step 2: Intracellular Sabotage of Protein Synthesis

Once inside the fungal cytoplasm, cispentacin reveals its true purpose: the disruption of protein synthesis. The primary intracellular target of cispentacin is prolyl-tRNA synthetase, the enzyme responsible for attaching proline to its corresponding transfer RNA (tRNA), a critical step in protein translation.[4] By inhibiting this enzyme, cispentacin effectively halts the incorporation of proline into newly synthesized proteins, leading to a cascade of events that culminates in the cessation of cell growth and, ultimately, fungal cell death. Evidence also suggests that cispentacin can inhibit the in vivo incorporation of other radiolabeled precursors into both protein and RNA.[4]

Comparative Analysis: Cispentacin vs. Other Antifungals

To fully appreciate the unique mechanism of cispentacin, it is instructive to compare it with other antifungal agents, particularly those that also interfere with amino acid metabolism or transport.

Cispentacin vs. Icofungipen (BAY 10-8888)

Icofungipen is a synthetic derivative of cispentacin and shares a similar foundational mechanism of action.[5][6] Both are cyclic β-amino acids that are actively transported into fungal cells via amino acid permeases.[6] However, a key distinction lies in their intracellular targets. While cispentacin inhibits prolyl-tRNA synthetase, icofungipen competitively inhibits isoleucyl-tRNA synthetase.[6][7] This difference in target specificity may have implications for the development of resistance and the potential for combination therapies.

FeatureCispentacinIcofungipen (BAY 10-8888)
Primary Uptake Mechanism Active transport via amino acid permeases (proline)[4]Active transport via amino acid permeases (branched-chain)[7]
Transport Km / KT 0.4 mM[4]0.95 mM[7]
Intracellular Target Prolyl-tRNA Synthetase[4]Isoleucyl-tRNA Synthetase[6][7]
Inhibition Constant (Ki) Data not readily availableNot explicitly stated, but competitive inhibition demonstrated[8]
In Vitro Activity (MIC for C. albicans) 6.3 - 12.5 µg/mL[2]4 - 32 µg/mL[8]
In Vivo Efficacy (PD50 in murine candidiasis) 10 mg/kg (IV), 30 mg/kg (PO)[2]Dose-dependent protection at 10-20 mg/kg/day (PO) in mice[8]
Cispentacin vs. Conventional Antifungals

The mechanism of cispentacin stands in stark contrast to that of conventional antifungal agents. Polyenes, such as Amphotericin B, directly target the fungal cell membrane by binding to ergosterol, leading to pore formation and cell lysis. Azoles, like fluconazole, inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane. Echinocandins, such as caspofungin, inhibit the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall. The unique mode of action of cispentacin, targeting a fundamental intracellular process, presents a significant advantage, particularly against fungal strains that have developed resistance to these conventional therapies.

Experimental Protocols: A Guide for the Researcher

To facilitate further research into cispentacin and related compounds, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Fungal Amino Acid Uptake Assay (Radiolabeled Substrate)

This protocol details a method to measure the uptake of a radiolabeled amino acid analog, such as [14C]-cispentacin or a competing amino acid, into fungal cells.

Diagram: Amino Acid Uptake Assay Workflow

G A 1. Fungal Cell Culture & Harvest B 2. Cell Washing & Resuspension A->B C 3. Pre-incubation B->C D 4. Initiate Uptake (add radiolabeled substrate) C->D E 5. Time-course Sampling D->E F 6. Stop Reaction & Filter E->F G 7. Wash Filters F->G H 8. Scintillation Counting G->H I 9. Data Analysis (Calculate uptake rate) H->I

Caption: A streamlined workflow for conducting a radiolabeled amino acid uptake assay.

Materials:

  • Candida albicans strain of interest

  • Yeast Nitrogen Base (YNB) medium without amino acids

  • Glucose

  • Radiolabeled substrate (e.g., [14C]-L-proline or custom synthesized [14C]-cispentacin)

  • Unlabeled cispentacin and/or other amino acids for competition assays

  • Ice-cold wash buffer (e.g., phosphate-buffered saline, PBS)

  • Glass fiber filters

  • Vacuum filtration apparatus

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Grow C. albicans overnight in YNB medium supplemented with glucose at 30°C with shaking. Subculture into fresh medium and grow to mid-log phase (OD600 ≈ 0.5-0.8).

  • Cell Harvest and Preparation: Harvest cells by centrifugation (e.g., 3000 x g for 5 minutes). Wash the cell pellet twice with ice-cold wash buffer. Resuspend the cells in fresh, pre-warmed YNB medium to a final concentration of approximately 1 x 108 cells/mL.

  • Assay Initiation: Pre-warm the cell suspension to 30°C for 5-10 minutes. To initiate the uptake assay, add the radiolabeled substrate to the cell suspension to a final desired concentration. For kinetic analysis, use a range of substrate concentrations. For competition assays, add the unlabeled competitor at various concentrations simultaneously with or slightly before the radiolabeled substrate.

  • Time-Course Sampling: At specific time points (e.g., 0, 30, 60, 90, 120 seconds), withdraw a defined volume (e.g., 100 µL) of the cell suspension.

  • Filtration and Washing: Immediately add the aliquot to a glass fiber filter under vacuum and wash rapidly with an excess of ice-cold wash buffer to remove extracellular radiolabeled substrate.

  • Scintillation Counting: Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Convert the counts per minute (CPM) to moles of substrate transported per unit time per number of cells. For kinetic analysis, plot the initial rates of uptake against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. For competition assays, determine the Ki value.

Protocol 2: In Vitro Prolyl-tRNA Synthetase Inhibition Assay

This assay measures the ability of cispentacin to inhibit the activity of prolyl-tRNA synthetase.

Materials:

  • Purified fungal prolyl-tRNA synthetase

  • [3H]-L-proline

  • ATP

  • tRNA specific for proline

  • Reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

  • Cispentacin or other potential inhibitors

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counting supplies

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, ATP, tRNA, and purified prolyl-tRNA synthetase.

  • Inhibitor Addition: Add varying concentrations of cispentacin or a vehicle control to the reaction mixtures and pre-incubate for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding [3H]-L-proline.

  • Incubation: Incubate the reaction for a time period within the linear range of the enzyme's activity.

  • Reaction Termination: Stop the reaction by adding ice-cold TCA to precipitate the tRNA and any charged [3H]-prolyl-tRNA.

  • Filtration and Washing: Collect the precipitate on a glass fiber filter and wash with cold TCA followed by ethanol to remove unincorporated [3H]-L-proline.

  • Scintillation Counting: Dry the filters and measure the radioactivity.

  • Data Analysis: Calculate the percentage of inhibition for each cispentacin concentration and determine the IC50 value. Further kinetic analysis can be performed by varying the concentrations of both the substrate (proline) and the inhibitor to determine the mode of inhibition and the Ki value.

Protocol 3: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This protocol outlines a general procedure for evaluating the in vivo antifungal efficacy of cispentacin.

Diagram: Murine Model of Disseminated Candidiasis Workflow

G A 1. Prepare C. albicans Inoculum B 2. Intravenous Infection of Mice A->B C 3. Administer Treatment (Cispentacin vs. Vehicle) B->C D 4. Monitor Survival & Clinical Signs C->D E 5. Euthanize Subgroups for Fungal Burden C->E F 6. Harvest Organs (Kidneys, Spleen, etc.) E->F G 7. Homogenize & Plate Serial Dilutions F->G H 8. Incubate & Count Colony Forming Units (CFU) G->H I 9. Analyze Data (Survival Curves, CFU/gram) H->I

Caption: Workflow for assessing the in vivo efficacy of an antifungal agent in a murine model.

Materials:

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c or ICR)

  • Candida albicans strain

  • Sterile saline or PBS

  • Cispentacin formulated for oral or intravenous administration

  • Vehicle control

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Inoculum Preparation: Grow C. albicans in a suitable broth, wash the cells, and resuspend in sterile saline to the desired concentration (e.g., 1 x 106 CFU/mL).

  • Infection: Infect mice via the lateral tail vein with a defined volume of the fungal suspension (e.g., 100 µL).

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with cispentacin at various doses via the desired route (e.g., oral gavage or intravenous injection). A control group should receive the vehicle alone. Treatment can be administered once or multiple times over several days.

  • Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) and record survival.

  • Fungal Burden Determination: At a predetermined endpoint (e.g., day 4 post-infection or upon reaching a humane endpoint), euthanize a subset of mice from each group. Aseptically remove target organs (typically kidneys, as they are a primary site of fungal colonization).

  • Organ Homogenization and Plating: Weigh the organs, homogenize them in sterile saline, and perform serial dilutions of the homogenates. Plate the dilutions onto SDA plates.

  • CFU Enumeration: Incubate the plates at 37°C for 24-48 hours and count the number of colonies to determine the fungal burden (CFU per gram of tissue).

  • Data Analysis: Compare the survival curves between the treated and control groups using Kaplan-Meier analysis. Compare the fungal burden in the organs between groups using appropriate statistical tests (e.g., t-test or ANOVA).

Structure-Activity Relationship of Cispentacin Analogs

The unique structure of cispentacin, a cyclic β-amino acid, has been a focal point for medicinal chemistry efforts to develop analogs with improved antifungal activity, pharmacokinetic properties, and spectrum of activity. While detailed structure-activity relationship (SAR) studies are often proprietary, some general principles can be inferred. The cyclopentane ring provides a rigid scaffold, and the relative stereochemistry of the amino and carboxylic acid groups is crucial for recognition by the amino acid permeases and the target enzyme. Modifications to the cyclopentane ring, such as the introduction of a methylene group in icofungipen, have been shown to be well-tolerated and can modulate the compound's activity and properties.[5] Further exploration of substitutions on the ring and modifications of the amino and carboxyl groups could lead to the development of next-generation antifungal agents with enhanced efficacy.

Conclusion: A Promising Avenue for Antifungal Drug Development

The mechanism of action of cispentacin, characterized by its exploitation of fungal amino acid permeases for cellular entry and subsequent inhibition of protein synthesis, represents a significant departure from conventional antifungal strategies. This unique "Trojan horse" approach offers a promising avenue for the development of new therapeutics to combat challenging fungal infections. The comparative analysis with its synthetic analog, icofungipen, highlights the potential for targeting different aminoacyl-tRNA synthetases to broaden the antifungal armamentarium. The detailed experimental protocols provided in this guide are intended to empower researchers to further investigate this fascinating class of compounds and to accelerate the discovery and development of novel, effective antifungal agents.

References

comparing sheet-like structures of cis-2-aminocyclopentanecarboxylic acid oligomers with helical structures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Secondary Structures of 2-Aminocyclopentanecarboxylic Acid (ACPC) Oligomers: A Tale of Two Stereoisomers

For researchers and professionals in drug development and materials science, the ability to design and control the three-dimensional shape of molecules is paramount. Foldamers, or oligomers that adopt stable, predictable secondary structures, have emerged as powerful tools for mimicking biological macromolecules like proteins.[1][2] Among the most versatile building blocks for foldamers are β-amino acids, particularly those with conformationally constrained cyclic backbones.

This guide delves into the fascinating structural dichotomy presented by oligomers of 2-aminocyclopentanecarboxylic acid (ACPC). We will explore how a subtle change in the stereochemistry of the ACPC monomer—from trans to cis—acts as a molecular switch, dictating a dramatic shift in the resulting secondary structure from a well-defined helix to an extended, sheet-like strand. This ability to rationally control conformation opens new avenues for designing molecules that can mimic distinct protein surfaces, inhibit protein-protein interactions, or self-assemble into novel biomaterials.

The Decisive Role of Monomer Stereochemistry

The conformational fate of an ACPC oligomer is sealed at the level of its monomer. The cyclopentane ring restricts the torsional angles of the backbone, and the relative orientation of the amino (-NH2) and carboxylic acid (-COOH) groups determines the preferred folding pattern.

  • trans-ACPC: The Helix Inducer: In the trans configuration, the functional groups are on opposite sides of the cyclopentane ring. This arrangement preorganizes the oligomer backbone to form a 12-helix , a structure defined by a repeating pattern of hydrogen bonds between the carbonyl oxygen of one residue (i) and the amide proton of the residue three positions down the chain (i+3).[1][3][4] This creates a stable, rod-like helical cylinder.

  • cis-ACPC: The Sheet Progenitor: Conversely, when the amino and carboxylic acid groups are on the same side of the ring (cis configuration), the resulting oligomers adopt a completely different architecture. Instead of forming long-range helical hydrogen bonds, the backbone folds into an extended, sheet-like structure or a nonpolar strand.[5][6] This conformation is stabilized by local, intra-residue six-membered hydrogen-bonded rings and results in a more planar, zigzagging backbone.[6][7]

The following diagram illustrates this fundamental principle: the choice of monomer stereoisomer directly programs the final secondary structure of the oligomer.

cluster_1 Oligomerization cis_monomer cis-ACPC Monomer process Peptide Synthesis cis_monomer->process incorporation trans_monomer trans-ACPC Monomer trans_monomer->process incorporation sheet Sheet-like / Extended Strand process->sheet dictates helix 12-Helix process->helix dictates

Caption: Stereochemical control of ACPC oligomer secondary structure.

Comparative Analysis: Sheet vs. Helix

The structural and functional differences between these two conformations are profound. The table below summarizes the key distinguishing features, providing a clear, at-a-glance comparison for researchers designing new foldamers.

Featurecis-ACPC Oligomerstrans-ACPC Oligomers
Predominant Structure Sheet-like / Extended Strand12-Helix
Overall Shape Planar, zigzagging backboneCylindrical, rod-like
Primary H-Bonding Intra-residue (C6 ring)Inter-residue (C12 ring, i → i+3)
Backbone Torsion Extended conformationFolded, helical conformation
Mimicry Potential β-Sheet surfaces of proteins[8]α-Helical surfaces of proteins[4][9]
Potential Applications Inhibitors of β-sheet mediated PPIs, self-assembling nanofibers[7]Mimics of helical domains, protease-resistant therapeutics[4][10]

Experimental Validation: Protocols for Structural Characterization

To rigorously determine and validate the secondary structure of synthesized ACPC oligomers, a combination of spectroscopic and analytical techniques is essential. Each method provides a unique piece of the structural puzzle.

The general workflow for characterizing a novel ACPC oligomer is depicted below.

cluster_analysis Structural Analysis synthesis Oligomer Synthesis & Purification (HPLC) cd Circular Dichroism (CD) (Initial Fold Assessment) synthesis->cd nmr 2D NMR Spectroscopy (Solution Structure) synthesis->nmr xray X-ray Crystallography (Solid-State Structure) synthesis->xray if crystals form conclusion Structure Elucidation & Functional Studies cd->conclusion nmr->conclusion xray->conclusion

Caption: Experimental workflow for ACPC oligomer structural analysis.

Circular Dichroism (CD) Spectroscopy

Causality: CD spectroscopy is a rapid, low-concentration method to assess the overall secondary structure of a chiral molecule in solution. Helices and sheets produce distinct spectral signatures due to the regular arrangement of their amide chromophores.[1][11] This makes it an excellent first-pass technique to confirm if the intended folding has occurred.

Experimental Protocol:

  • Sample Preparation: Dissolve the purified oligomer in a suitable solvent (e.g., methanol or water) to a final concentration of 0.2-1.0 mM.[11][12] The solvent should be transparent in the far-UV region (190-250 nm).

  • Instrument Setup: Use a quartz cuvette with a short path length (typically 0.1 cm). Calibrate the CD spectrometer according to the manufacturer's instructions.

  • Data Acquisition: Record the CD spectrum from ~260 nm down to ~190 nm at a controlled temperature (e.g., 25 °C).

  • Blank Subtraction: Acquire a spectrum of the solvent alone and subtract it from the sample spectrum.

  • Data Conversion: Convert the raw data (ellipticity in millidegrees) to molar ellipticity [Θ], normalized for concentration and the number of amide bonds, for comparison across different oligomers.[1][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining high-resolution structures in solution. For peptides, two-dimensional experiments like NOESY or ROESY are critical. They detect protons that are close in space (< 5 Å), even if they are far apart in the sequence. The pattern of these Nuclear Overhauser Effects (NOEs) provides definitive evidence for a folded helix (e.g., characteristic short distances between backbone protons on adjacent residues) versus an extended strand.[13][14]

Experimental Protocol:

  • Sample Preparation: Dissolve 1-5 mg of the oligomer in a deuterated solvent (e.g., CD3OH, D2O, or pyridine-d5 for better resolution[12]) to a final concentration of 1-10 mM.

  • 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to assess sample purity and spectral dispersion.

  • 2D Experiments:

    • TOCSY (Total Correlation Spectroscopy): Use this to assign all protons within a given amino acid residue spin system.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum with a mixing time of 100-400 ms. This will reveal through-space correlations.

  • Data Analysis:

    • Assign all proton resonances using the TOCSY and NOESY/ROESY data.

    • Identify key NOE cross-peaks. For a helix, expect strong NH(i) to NH(i-1) and αH(i) to NH(i-1) connectivities. For an extended strand, these will be weaker or absent, while intra-residue NOEs may dominate.

    • Use the observed NOEs as distance restraints in molecular modeling software to calculate a family of solution structures.

X-ray Crystallography

Causality: While NMR provides the solution-state structure, X-ray crystallography offers an unambiguous, atomic-resolution view of the molecule in the solid state.[1][11] It provides precise bond lengths, angles, and definitive proof of the hydrogen-bonding network that stabilizes the secondary structure.

Experimental Protocol:

  • Crystallization Screening: Screen a wide range of conditions (solvents, precipitants, temperature) to find conditions that yield single, diffraction-quality crystals. This is often the most challenging step. Vapor diffusion (hanging drop or sitting drop) is a common method.

  • Data Collection: Mount a suitable crystal on a goniometer and cool it in a cryostream (e.g., liquid nitrogen). Expose the crystal to a focused beam of X-rays using a diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the unit cell. Build an atomic model into the electron density and refine it until the model accurately matches the experimental data.

  • Structural Analysis: Analyze the final structure to determine the precise hydrogen-bonding pattern, backbone torsion angles, and molecular packing in the crystal lattice.[1]

Conclusion: From Fundamental Insight to Practical Application

The stark structural divergence of cis- and trans-ACPC oligomers is a compelling demonstration of stereochemical control over macromolecular architecture. For drug developers and materials scientists, this is not merely an academic curiosity; it is a powerful design principle. The ability to rationally select a monomer to produce either a sheet-like or helical structure provides a direct route to crafting foldamers that can mimic specific protein secondary structures.[9] This strategy is invaluable for developing inhibitors of protein-protein interactions implicated in disease or for creating novel, self-assembling biomaterials with tailored properties. By mastering the synthesis and applying the rigorous characterization techniques outlined in this guide, researchers can unlock the full potential of these versatile building blocks.

References

A Comparative Guide to the Therapeutic Efficacy of Cispentacin in Murine Models of Systemic Fungal Infections

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of cispentacin, a novel antifungal agent, focusing on its therapeutic efficacy in murine models of systemic fungal infections. We will objectively compare its performance against established antifungal drugs, such as amphotericin B and fluconazole, supported by a synthesis of available preclinical data. This document is intended for researchers, scientists, and drug development professionals engaged in the field of medical mycology and anti-infective therapies.

Introduction: The Challenge of Systemic Mycoses and the Promise of Cispentacin

Systemic fungal infections, particularly those caused by Candida and Cryptococcus species, represent a significant and growing threat to immunocompromised individuals, carrying high rates of morbidity and mortality.[1][2] The existing antifungal armamentarium is limited by issues of toxicity, drug resistance, and a narrow spectrum of activity.[3][4] This landscape necessitates the exploration of novel antifungal agents with unique mechanisms of action and favorable safety profiles.

Cispentacin, chemically known as (-)-(1R,2S)-2-aminocyclopentane-1-carboxylic acid, is an antibiotic isolated from Bacillus cereus.[5][6] It has garnered significant interest due to a peculiar and highly promising characteristic: it demonstrates potent therapeutic efficacy in animal models of systemic candidiasis despite exhibiting only weak or modest activity in standard in vitro agar dilution tests.[6][7] This discrepancy suggests a unique mode of action or host-pathogen interaction that is not captured by conventional screening methods, making it a compelling candidate for further investigation.

Unraveling the Mechanism of Action: How Cispentacin Targets Fungal Cells

The efficacy of an antimicrobial agent is fundamentally linked to its mechanism of action. Early investigations have revealed that cispentacin employs a multi-step process to exert its antifungal effect, which explains its potency in vivo.

Active Transport: Cispentacin is actively transported into Candida albicans cells via amino acid permeases, including a specific and inducible proline permease. This active uptake mechanism allows the compound to accumulate to high concentrations within the fungal cell, a critical first step for its activity.[8]

Inhibition of Macromolecule Synthesis: Once inside the cell, cispentacin disrupts essential cellular processes. Its primary intracellular target is believed to be prolyl-tRNA synthetase, an enzyme crucial for incorporating the amino acid proline into proteins. By inhibiting this enzyme, cispentacin effectively halts protein synthesis. Furthermore, studies have shown that it also inhibits the synthesis of RNA. This dual inhibition of protein and RNA synthesis ultimately leads to the cessation of fungal growth and cell death.[9]

cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space Cispentacin Cispentacin Permease Amino Acid Permeases (e.g., Proline Permease) Cispentacin->Permease Active Transport Accumulation Intracellular Cispentacin Permease->Accumulation Prolyl_tRNA Inhibition of Prolyl-tRNA Synthetase Accumulation->Prolyl_tRNA RNA_Synth Inhibition of RNA Synthesis Accumulation->RNA_Synth Protein_Synth Inhibition of Protein Synthesis Prolyl_tRNA->Protein_Synth Outcome Fungistatic / Fungicidal Effect Protein_Synth->Outcome RNA_Synth->Outcome cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_eval Phase 3: Efficacy Evaluation A 1. Acclimatize Mice (e.g., ICR mice, 5-6 weeks old) B 2. Prepare C. albicans Inoculum (Growth in YM broth, wash, and standardize) A->B C 3. Prepare Test Compounds (Cispentacin, Comparators, Vehicle) B->C D 4. Induce Systemic Infection (IV injection of C. albicans, e.g., 1x10^6 CFU/mouse) E 5. Administer Treatment (e.g., single IV or PO dose post-infection) D->E F 6a. Survival Study (Monitor mortality for 14-21 days) E->F G 6b. Fungal Burden Analysis (Euthanize subset at Day 2-4 post-infection) E->G H 7. Harvest Organs (Kidneys, Spleen, Liver) G->H I 8. Homogenize & Plate Serial Dilutions H->I J 9. Incubate & Count CFUs I->J K 10. Analyze & Compare Data J->K

References

A Comparative Guide to Cyclopentane-Based Muraymycin Analogs: Structure-Activity Relationship and Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents that act on unexploited biochemical targets.[1][2][3] One such promising target is the phospho-MurNAc-pentapeptide translocase (MraY), an essential enzyme in the bacterial peptidoglycan biosynthesis pathway.[1][2][4] Muraymycins, a class of naturally occurring nucleoside antibiotics, are potent inhibitors of MraY.[5][6][7] However, their complex structures pose significant synthetic challenges, limiting extensive medicinal chemistry efforts.[2][4] This guide provides an in-depth analysis of cyclopentane-based muraymycin analogs, a simplified and synthetically tractable alternative, and delves into their structure-activity relationships (SAR) with supporting experimental data.

The Rationale for Cyclopentane Analogs: Simplifying Complexity

The core of naturally occurring muraymycins features a ribose moiety, which contributes to their structural complexity and synthetic difficulty.[4] The strategic replacement of this ribose ring with a cyclopentane core offers several advantages for drug development:

  • Reduced Structural Complexity: The cyclopentane scaffold is a simpler carbocyclic ring, which streamlines the synthetic process.[4]

  • Improved Synthetic Tractability: The simplified structure allows for more efficient and versatile synthetic routes, facilitating the generation of a wider range of analogs for SAR studies.[2][4]

  • Potential for Enhanced Biological Activity: In some instances, the replacement of a ribose ring with a cyclopentane ring has been shown to improve the biological activity of the resulting analog.[4]

This approach aims to retain the key pharmacophoric features required for MraY inhibition while improving the overall drug-like properties of the molecules.

Structure-Activity Relationship (SAR) of Cyclopentane-Based Muraymycin Analogs

The biological activity of cyclopentane-based muraymycin analogs is significantly influenced by specific structural modifications. The most critical determinant of their inhibitory potency against MraY and antibacterial efficacy is the presence of a lipophilic side chain.[1][2][3][4]

The Critical Role of the Lipophilic Side Chain

Experimental data clearly demonstrates that a lipophilic side chain is crucial for the MraY inhibitory activity of cyclopentane-based muraymycin analogs.[1][3][4] Analogs lacking this feature exhibit a dramatic decrease in potency.

AnalogStructureMraY Inhibition (IC50)Antibacterial Activity (MIC against S. aureus)
JH-MR-21 (10) Cyclopentane core without lipophilic side chain340 ± 42 μMNot Reported
JH-MR-22 (11) Cyclopentane core without lipophilic side chain500 ± 69 μMNot Reported
JH-MR-23 (20) Cyclopentane core with a lipophilic side chain75 ± 9 μM54 ± 6.8 μg/mL
Muraymycin D2 Natural Product (Ribose core)Potent InhibitorActive against Gram-positive bacteria

Data sourced from Kwak et al., European Journal of Medicinal Chemistry, 2021.[4]

As illustrated in the table, analog JH-MR-23 (20) , which incorporates a lipophilic side chain, is significantly more potent in inhibiting MraY compared to analogs JH-MR-21 (10) and JH-MR-22 (11) , which lack this feature.[4] This suggests that the lipophilic moiety likely interacts with a hydrophobic pocket within the MraY enzyme, contributing to a stronger binding affinity.

Comparison with the Natural Product Parent

While the introduction of a lipophilic side chain is essential for activity in the cyclopentane series, it is important to note that these analogs are generally less potent than the natural muraymycin D2.[4] This indicates that while the cyclopentane core is a viable surrogate for the ribose moiety, the precise stereochemistry and interactions of the ribose hydroxyl groups in the natural product may also play a role in optimal binding to MraY. Further structural and functional studies are needed to fully elucidate the reasons for this difference in potency.[4]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and biological evaluation of cyclopentane-based muraymycin analogs.

Synthesis of Cyclopentane-Based Muraymycin Analog (JH-MR-23)

This protocol outlines the key steps in the synthesis of the most potent cyclopentane analog, JH-MR-23. The synthesis involves the diastereoselective formation of a key intermediate followed by the introduction of the lipophilic side chain.

Workflow for the Synthesis of JH-MR-23

A Cyclopentane Aldehyde B Isocyanoacetate Aldol Reaction A->B C 1,2-syn-amino alcohol B->C D Cbz Deprotection C->D E Reductive Alkylation D->E F Carbamate Intermediate E->F G Troc Deprotection F->G H Amine Intermediate G->H I Acylation with Lipophilic Carboxylic Acid H->I J Amide Product I->J K Saponification J->K L Carboxylic Acid Intermediate K->L M Global Deprotection (TFA) L->M N Final Analog (JH-MR-23) M->N A Prepare MraY Enzyme and Substrates B Incubate MraY with Analogs A->B C Initiate Reaction with Substrates B->C D Stop Reaction C->D E Add UMP-Glo™ Reagent D->E F Incubate to Convert UMP to ATP E->F G Add Luciferase/Luciferin F->G H Measure Luminescence G->H I Calculate IC50 Values H->I

References

A Comparative Guide to the Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The constrained cyclic β-amino acid, 2-aminocyclopentanecarboxylic acid (ACPC), is a valuable building block in medicinal chemistry and materials science. Its incorporation into peptides induces stable secondary structures, enhancing their biological activity and resistance to degradation. The introduction of substituents at the 3-position of the cyclopentane ring further allows for the precise spatial arrangement of functional groups, opening avenues for the design of novel therapeutics and functional materials.

This guide provides a comprehensive comparison of key stereoselective synthetic strategies for accessing 3-substituted 2-aminocyclopentanecarboxylic acid derivatives. We will delve into the mechanistic underpinnings of stereocontrol, present comparative experimental data, and provide detailed protocols for selected methodologies to empower researchers in this field.

Strategic Approaches to Stereocontrol

The primary challenge in the synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives lies in the precise control of the relative and absolute stereochemistry of the three contiguous stereocenters. Several distinct strategies have emerged to address this challenge, each with its own set of advantages and limitations.

Diastereoselective Ring-Opening of a Bicyclic Aziridine

A robust and versatile method for the synthesis of trans-3-substituted 2-aminocyclopentanecarboxylic acid derivatives involves the nucleophilic ring-opening of a chiral bicyclic aziridine. This strategy, pioneered by Gellman and coworkers, offers excellent control over the stereochemical outcome.[1][2]

The key intermediate, a 2-benzyloxymethyl-6-azabicyclo[3.1.0]hexane, is prepared from a readily available starting material. The subsequent regioselective and stereoselective ring-opening of the aziridine with a variety of nucleophiles introduces the desired substituent at the C3 position, trans to the amino group.

Mechanism of Stereocontrol:

The stereoselectivity of the aziridine ring-opening is governed by an SN2-like mechanism. The incoming nucleophile attacks the C3 carbon from the face opposite to the C-N bond of the aziridine, leading to a clean inversion of configuration at C3 and establishing the trans relationship between the amino and the newly introduced substituent.

Experimental Protocol: Synthesis of a 3-Methoxy-Substituted ACPC Derivative via Aziridine Ring-Opening [2]

Step 1: Synthesis of the Boc-Protected Aziridine Intermediate

  • Detailed procedures for the multi-step synthesis of the starting Boc-protected aziridine can be found in the work of Woll et al.[2]

Step 2: Aziridine Ring-Opening with Methanol

  • A solution of the Boc-protected aziridine intermediate (1.00 g, 3.3 mmol) in CH₂Cl₂ (50 mL) is cooled to -78 °C.

  • Methanol (1.34 mL, 33 mmol) is added to the solution.

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.10 mL, 16.5 mmol) is added slowly.

  • After 5 minutes, the reaction is quenched by the addition of saturated aqueous NaHCO₃.

  • The mixture is allowed to warm to room temperature with stirring.

  • The organic layer is separated, washed with saturated aqueous NaCl, and dried over MgSO₄.

  • Removal of the solvent under reduced pressure followed by silica gel chromatography (3:1 hexanes:EtOAc) yields the 3-methoxy-substituted product as a clear oil (0.96 g, 87% yield).

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry in a wide range of organic transformations.[3] In the context of 3-substituted 2-aminocyclopentanecarboxylic acids, chiral auxiliaries can be employed to direct the stereoselective alkylation or other C-C bond-forming reactions. A notable example is the use of a cyclopentane-based chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol.[4]

Mechanism of Stereocontrol:

The chiral auxiliary is temporarily attached to the reacting molecule, creating a chiral environment that biases the approach of reagents to one face of the molecule. For instance, in an alkylation reaction of an enolate derived from an N-acylated chiral auxiliary, the bulky groups of the auxiliary block one face, forcing the electrophile to approach from the less hindered side. After the reaction, the auxiliary is cleaved and can often be recovered.

Experimental Protocol: Asymmetric Aldol Reaction using a Cyclopentane-Based Chiral Auxiliary [4]

Step 1: Preparation of the N-Acyl Oxazolidinone

  • The chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, is first acylated with the desired carboxylic acid derivative.

Step 2: Asymmetric Aldol Reaction

  • To a solution of the N-acyl oxazolidinone in an appropriate solvent (e.g., CH₂Cl₂), a Lewis acid (e.g., TiCl₄) and a tertiary amine base (e.g., triethylamine) are added at a low temperature (e.g., -78 °C).

  • The desired aldehyde is then added, and the reaction is stirred for several hours.

  • The reaction is quenched, and the product is purified by chromatography. This method typically yields the syn-aldol product with high diastereoselectivity (>99% de).

Step 3: Removal of the Chiral Auxiliary

  • The chiral auxiliary is removed by hydrolysis, for example, using lithium hydroperoxide in aqueous THF, to afford the corresponding β-hydroxy acid.

  • The chiral auxiliary can be recovered and reused.

Diastereoselective Michael Addition and Cyclization

A powerful strategy for the asymmetric synthesis of cyclic β-amino acids involves a domino reaction initiated by a Michael addition.[5][6][7] For the synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives, this can be achieved through the conjugate addition of a chiral lithium amide to an appropriately substituted α,β-unsaturated ester, followed by an intramolecular cyclization.

Mechanism of Stereocontrol:

The stereochemistry of the final product is controlled during the initial Michael addition step. The chiral lithium amide, for example, lithium N-benzyl-N-(α-methylbenzyl)amide, adds to the α,β-unsaturated ester in a highly diastereoselective manner. The subsequent intramolecular cyclization then proceeds to form the cyclopentane ring, preserving the stereochemistry established in the Michael addition.

Experimental Workflow: Michael Addition-Cyclization

G cluster_0 Asymmetric Michael Addition and Cyclization start α,β-Unsaturated Ester michael_adduct Diastereomerically Enriched Michael Adduct start->michael_adduct 1. Michael Addition chiral_amide Chiral Lithium Amide chiral_amide->michael_adduct cyclization Intramolecular Cyclization michael_adduct->cyclization 2. 5-exo-trig product 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivative cyclization->product

Caption: Workflow for the synthesis via Michael addition and cyclization.

Comparison of Synthetic Strategies

StrategyKey FeaturesAdvantagesDisadvantagesTypical Stereoselectivity
Aziridine Ring-Opening Stereospecific SN2 ring-opening of a bicyclic aziridine.High stereoselectivity for trans products; broad scope of nucleophiles.[1][2]Requires multi-step synthesis of the aziridine precursor; limited to trans isomers.Excellent (often >95% ds)
Chiral Auxiliary Temporary incorporation of a chiral moiety to direct stereochemistry.Well-established and reliable; high diastereoselectivity; auxiliary can be recovered.[4][8]Requires additional steps for attachment and removal of the auxiliary; stoichiometric use of the chiral source.Good to Excellent (often >90% de)
Michael Addition/Cyclization Domino reaction involving a diastereoselective conjugate addition followed by cyclization.Convergent approach; can access different stereoisomers by varying the chiral amide.[6][7]May require optimization for different substrates; can sometimes lead to mixtures of diastereomers.Good to Excellent (diastereomeric ratios can vary)

Conclusion

The stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives is a dynamic field with several powerful strategies at the disposal of the synthetic chemist. The choice of method will depend on the desired stereoisomer, the nature of the substituent to be introduced, and the scalability of the synthesis.

The aziridine ring-opening strategy offers a highly reliable route to trans-isomers with a wide range of functional groups. Chiral auxiliary-based methods provide a classic and often highly effective means of controlling stereochemistry, albeit with the need for additional synthetic steps. Michael addition-cyclization cascades represent a more convergent approach that can be adapted to access various stereoisomers.

As the demand for structurally diverse and stereochemically pure constrained β-amino acids continues to grow, further advancements in catalytic asymmetric methodologies are anticipated to provide even more efficient and versatile routes to these valuable building blocks.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1S,2R)-2-aminocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1S,2R)-2-aminocyclopentanecarboxylic acid is a non-proteinogenic amino acid, a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of peptides and peptidomimetics. As with any laboratory chemical, responsible handling extends throughout its lifecycle, culminating in its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory frameworks. Our objective is to empower researchers to manage this chemical waste stream confidently, ensuring personnel safety and environmental stewardship.

Part 1: Hazard Characterization and Regulatory Status

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards and regulatory classification is paramount. This initial characterization is the foundation of a safe disposal plan.

This compound is not listed as a hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] Therefore, its disposal is governed by whether it exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity. Based on available Safety Data Sheets (SDS), this compound is a stable solid with no known reactive hazards.[3] It is primarily classified as an irritant.[4]

The key takeaway is that pure, uncontaminated this compound is typically managed as a non-hazardous solid chemical waste . However, this classification can change if it becomes contaminated with other hazardous materials.

PropertyDescriptionSource(s)
Chemical Name (1S,2R)-2-aminocyclopentane-1-carboxylic acid[4]
CAS Number 64191-14-6[4]
Molecular Formula C₆H₁₁NO₂[4]
Physical State White solid/powder[3]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4]
RCRA Status Not a listed hazardous waste. Disposal is dependent on waste characteristics. Typically managed as non-hazardous solid waste if uncontaminated.[1][5]
Primary Hazards Irritant to skin, eyes, and respiratory system.[4]

Part 2: Immediate Safety and Personal Protective Equipment (PPE)

Handling this compound, even for disposal, requires adherence to standard laboratory safety protocols to mitigate the risks associated with its irritant properties.

Required PPE:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[3]

  • Respiratory Protection: Under normal use and for small quantities, respiratory protection is not typically required.[3][6] However, if generating dust, ensure adequate ventilation or use a NIOSH/MSHA approved respirator.[6]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Inhalation: Move to fresh air. If experiencing respiratory symptoms, seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[3]

Part 3: Disposal Decision Workflow

The correct disposal path depends on the state and quantity of the waste. This decision workflow provides a logical sequence to determine the appropriate procedure.

DisposalWorkflow start Waste Identification: This compound q1 Is the waste contaminated with a listed or characteristic hazardous chemical? start->q1 q2 Is this a bulk quantity (e.g., > 1 kg) or a small, residual lab quantity? q1->q2 No (Pure Compound) proc_haz Manage as Hazardous Waste - Segregate and label accordingly. - Follow institutional EHS protocol for hazardous waste pickup. q1->proc_haz Yes proc_nonhaz Proceed to Non-Hazardous Solid Waste Disposal Protocol (See Part 4) q2->proc_nonhaz Small Lab Quantity proc_ehs Consult Institutional EHS - Do not dispose of bulk quantities in standard waste streams. - Arrange for special pickup. q2->proc_ehs Bulk Quantity

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R)-2-aminocyclopentanecarboxylic acid
Reactant of Route 2
(1S,2R)-2-aminocyclopentanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.